7-Bromo-1H-pyrazolo[3,4-c]pyridine
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
属性
IUPAC Name |
7-bromo-1H-pyrazolo[3,4-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrN3/c7-6-5-4(1-2-8-6)3-9-10-5/h1-3H,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZZAHSRLUFTAFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C2=C1C=NN2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90743691 | |
| Record name | 7-Bromo-1H-pyrazolo[3,4-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90743691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
957760-11-1 | |
| Record name | 7-Bromo-1H-pyrazolo[3,4-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90743691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-bromo-1H-pyrazolo[3,4-c]pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 7-Bromo-1H-pyrazolo[3,4-c]pyridine (CAS No. 957760-11-1): A Versatile Scaffold for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Pyrazolo[3,4-c]pyridine Core
The pyrazolo[3,4-c]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, recognized for its structural resemblance to purine, which allows it to interact with a wide array of biological targets. This structural feature has led to the development of numerous compounds with significant therapeutic potential, including kinase inhibitors for oncology and anti-inflammatory applications. The strategic introduction of a bromine atom at the 7-position of this scaffold, as in 7-Bromo-1H-pyrazolo[3,4-c]pyridine, creates a highly versatile synthetic handle for further molecular elaboration, making it a valuable building block in fragment-based drug discovery (FBDD) and lead optimization campaigns.
This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, a proposed synthetic strategy, and its extensive applications in the construction of diverse molecular architectures through modern cross-coupling methodologies.
Physicochemical Properties and Characterization
A summary of the key physicochemical properties for this compound is presented in the table below. While experimental spectroscopic data is not widely published, predicted values provide a useful reference for characterization.
| Property | Value | Source |
| CAS Number | 957760-11-1 | Commercial Suppliers |
| Molecular Formula | C₆H₄BrN₃ | Commercial Suppliers |
| Molecular Weight | 198.02 g/mol | Commercial Suppliers |
| Appearance | Expected to be a solid | General knowledge |
| Predicted ¹H NMR | δ (ppm): 8.5-9.0 (1H, s), 8.0-8.5 (1H, d), 7.5-8.0 (1H, d), 13.0-14.0 (1H, br s) | ChemDraw Prediction |
| Predicted ¹³C NMR | δ (ppm): 145-150, 140-145, 130-135, 125-130, 115-120, 110-115 | ChemDraw Prediction |
| Predicted LogP | 1.2-1.8 | Chemicalize, PubChem |
Synthesis of the Pyrazolo[3,4-c]pyridine Core and Proposed Route to the 7-Bromo Derivative
Established Synthesis of the 5-Bromo-1H-pyrazolo[3,4-c]pyridine Scaffold
A validated synthesis for the 5-bromo isomer has been described by Bedwell et al. and serves as an excellent reference for the construction of the pyrazolo[3,4-c]pyridine core.[1]
Reaction Scheme:
Caption: Synthesis of 5-Bromo-1H-pyrazolo[3,4-c]pyridine.
Experimental Protocol (Adapted from Bedwell et al.[1])
-
Step 1: Cyclization to form the N-acetylated pyrazolopyridine. To a solution of 2-amino-3-bromo-4-methylpyridine in dichloroethane (DCE), add acetic anhydride (Ac₂O) followed by the portion-wise addition of sodium nitrite (NaNO₂) at room temperature. The reaction mixture is then heated to 90 °C and stirred for 20 hours. After cooling, the reaction is quenched with water and the organic layer is separated, washed, dried, and concentrated to yield 1-(5-bromo-1H-pyrazolo[3,4-c]pyridin-1-yl)ethan-1-one.
-
Step 2: Deacetylation. The crude product from Step 1 is dissolved in methanol (MeOH) and treated with sodium methoxide (NaOMe) at room temperature for 1 hour. The solvent is then removed under reduced pressure, and the residue is purified to afford 5-Bromo-1H-pyrazolo[3,4-c]pyridine.
Proposed Synthetic Route to this compound
A logical approach to the synthesis of the 7-bromo isomer would involve a similar cyclization strategy starting from a suitably substituted aminopyridine precursor, namely 2-amino-4-methyl-5-bromopyridine.
Proposed Reaction Scheme:
Caption: Proposed synthesis of this compound.
Rationale for the Proposed Route:
This proposed synthesis is based on the well-established Huisgen indazole synthesis. The regiochemistry of the final product is determined by the position of the substituents on the starting pyridine ring. By starting with 2-amino-4-methyl-5-bromopyridine, the bromine atom is positioned to become the 7-substituent on the resulting pyrazolo[3,4-c]pyridine ring system. This approach offers a direct and efficient pathway to the target molecule.
Chemical Reactivity and Applications in Medicinal Chemistry
This compound is a versatile building block, with multiple reactive sites that can be selectively functionalized. The key reactive positions are the nitrogen atoms of the pyrazole ring (N1 and N2), the C3 position of the pyrazole ring, and the bromine-substituted C7 position of the pyridine ring.
N-Functionalization: Protection and Alkylation
The NH proton of the pyrazole ring is acidic and can be readily deprotonated with a suitable base, allowing for the introduction of various protecting groups or alkyl substituents at either the N1 or N2 position. The choice of reaction conditions can influence the regioselectivity of N-functionalization. For instance, mesylation has been shown to selectively afford the N1-protected product, while other conditions can lead to mixtures of N1 and N2 isomers.[1]
C7-Functionalization via Cross-Coupling Reactions
The bromine atom at the C7 position is a key functional handle for introducing molecular diversity through palladium-catalyzed cross-coupling reactions.
The Suzuki-Miyaura coupling enables the formation of carbon-carbon bonds by reacting the C7-bromo group with a wide range of boronic acids or esters. This reaction is instrumental in synthesizing biaryl and heteroaryl structures, which are common motifs in kinase inhibitors.
General Suzuki-Miyaura Coupling Protocol:
-
To a reaction vessel containing this compound (after suitable N-protection), add the desired aryl or heteroaryl boronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂), and a base (e.g., K₂CO₃ or Cs₂CO₃).
-
The reaction is typically carried out in a solvent system such as a mixture of dioxane and water.
-
The mixture is heated under an inert atmosphere until the reaction is complete.
-
Work-up and purification by chromatography yield the C7-arylated or heteroarylated product.
Caption: Suzuki-Miyaura coupling at the C7 position.
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, allowing for the introduction of a diverse range of primary and secondary amines at the C7 position. This reaction is crucial for accessing novel chemical space and modulating the physicochemical properties of lead compounds.
General Buchwald-Hartwig Amination Protocol:
-
In a glovebox or under an inert atmosphere, combine the N-protected this compound, the desired amine, a palladium catalyst (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., BINAP or XPhos), and a strong base (e.g., NaOt-Bu).
-
The reaction is typically performed in an anhydrous aprotic solvent such as toluene or THF.
-
The mixture is heated until the starting material is consumed.
-
After cooling, the reaction is worked up and the product is purified by chromatography.
References
physical and chemical properties of 7-Bromo-1H-pyrazolo[3,4-c]pyridine
An In-depth Technical Guide to 7-Bromo-1H-pyrazolo[3,4-c]pyridine: Properties, Synthesis, and Applications
Introduction
This compound is a heterocyclic compound belonging to the pyrazolopyridine family. These bicyclic structures, formed by the fusion of pyrazole and pyridine rings, are of significant interest to medicinal chemists.[1][2] Their structural resemblance to endogenous purine bases makes them attractive scaffolds for designing molecules that can interact with a wide array of biological targets, including kinases, which are pivotal in cellular signaling pathways.[3] Consequently, pyrazolopyridine derivatives are actively investigated in drug discovery programs for various therapeutic areas, including oncology and inflammatory diseases.[4][5]
This guide provides a comprehensive overview of the core , its synthesis, reactivity, and handling protocols. The information herein is intended to equip researchers, scientists, and drug development professionals with the technical knowledge required to effectively utilize this versatile chemical building block.
Core Molecular and Physicochemical Properties
The fundamental identity of this compound is defined by its molecular structure and resulting physicochemical properties. The presence of the bromine atom and the specific arrangement of nitrogen atoms in the fused rings govern its reactivity, solubility, and potential for intermolecular interactions.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₄BrN₃ | [6][7] |
| Molecular Weight | 198.02 g/mol | [6][7] |
| CAS Number | 957760-11-1 | [7][8][9] |
| Appearance | Solid | |
| Topological Polar Surface Area (TPSA) | 41.57 Ų | [6] |
| LogP (calculated) | 1.7204 | [6] |
| Hydrogen Bond Donors | 1 | [6] |
| Hydrogen Bond Acceptors | 2 | [6] |
| Rotatable Bonds | 0 | [6] |
These computed properties suggest that the molecule possesses a moderate degree of lipophilicity and is capable of participating in hydrogen bonding, which are critical characteristics for drug candidates influencing their absorption, distribution, metabolism, and excretion (ADME) profiles.
Spectroscopic Characterization
Spectroscopic analysis is fundamental to confirming the identity and purity of a chemical compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR is a primary technique for structural elucidation. While specific spectral data for this compound is available from commercial suppliers, a representative spectrum for the parent 1H-pyrazolo[4,3-c]pyridine would show characteristic signals for the aromatic protons on both the pyrazole and pyridine rings.[10][11] The chemical shifts and coupling constants of these protons are sensitive to the electronic effects of the bromine substituent.
-
Mass Spectrometry (MS) : Mass spectrometry confirms the molecular weight of the compound. For this compound, the expected molecular ion peak [M+H]⁺ would be observed around m/z 198, corresponding to its molecular weight.[10] The isotopic pattern characteristic of a bromine-containing compound (approximately equal intensity peaks for M and M+2) would also be a key identifying feature.
Synthesis and Chemical Reactivity
The synthesis of the pyrazolo[3,4-c]pyridine core is a critical aspect of its utility. A general and efficient route has been developed, which allows for the creation of halogenated scaffolds like the 7-bromo derivative. This scaffold is not merely a final product but a versatile intermediate designed for subsequent elaboration.
General Synthetic Workflow
The synthesis often starts from readily available pyridines. A common strategy involves the diazotization of an aminopyridine precursor followed by an intramolecular cyclization. A recently reported procedure provides access to 5-halo-1H-pyrazolo[3,4-c]pyridines, which is analogous to the synthesis of the 7-bromo isomer.[3]
Caption: General synthesis of a halo-pyrazolo[3,4-c]pyridine scaffold.
Reactivity and Vectorial Functionalization
The true value of this compound lies in its potential for selective, late-stage functionalization. The different positions on the bicyclic core (the two nitrogen atoms and the available carbon atoms) can be modified to explore the chemical space around the scaffold, a key strategy in fragment-based drug discovery (FBDD).[3]
-
N-1 and N-2 Positions : The pyrazole nitrogens can be selectively alkylated or protected. The choice of reaction conditions and protecting groups allows chemists to direct subsequent reactions to other parts of the molecule.[3]
-
C-7 Position : The bromine atom at the C-7 position is a versatile handle for transition metal-catalyzed cross-coupling reactions, such as Suzuki, Buchwald-Hartwig, and Negishi couplings. This allows for the introduction of a wide variety of aryl, heteroaryl, alkyl, or amino groups, enabling the exploration of structure-activity relationships (SAR).[3]
-
Other Carbon Positions (C-3, C-5) : Other positions on the ring system can be functionalized through methods like selective metalation followed by quenching with an electrophile.[3]
Caption: Key reaction vectors for functionalizing the pyrazolo[3,4-c]pyridine core.
Safety and Handling
As with any laboratory chemical, proper handling of this compound is essential. The compound is classified as acutely toxic if swallowed.
| Safety Aspect | Information | Source(s) |
| GHS Pictogram | GHS06 (Skull and Crossbones) | |
| Signal Word | Danger | |
| Hazard Statements | H301: Toxic if swallowed. | |
| Precautionary Statements | P264: Wash hands thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician. | [12] |
| Storage Conditions | Store in a cool, well-ventilated area. Keep container tightly closed. It may be light-sensitive and should be stored under an inert atmosphere (e.g., Argon). | [13] |
| Personal Protective Equipment (PPE) | Wear protective gloves, protective clothing, eye protection, and face protection. Work in a well-ventilated area or fume hood. | [13][14] |
| In case of Exposure | Skin: Drench the affected skin with running water. Eyes: Bathe the eye with running water for 15 minutes. Ingestion: Wash out mouth with water; do not induce vomiting. Seek immediate medical attention. | [13] |
| Chemical Stability | Stable under recommended storage conditions. Avoid heat and light. | [13] |
| Incompatible Materials | Strong oxidizing agents, strong acids. | [13] |
Experimental Protocol: Synthesis of a 5-Halo-1H-pyrazolo[3,4-c]pyridine Scaffold
The following protocol is adapted from the synthesis of 5-chloro-1H-pyrazolo[3,4-c]pyridine and serves as a representative example of the methodology used to create these scaffolds.[3]
Objective: To synthesize a 5-halo-1H-pyrazolo[3,4-c]pyridine via diazotization and cyclization of a substituted aminopyridine, followed by deacetylation.
Materials:
-
3-amino-2,6-dihalopyridine
-
Acetic anhydride (Ac₂O)
-
Sodium nitrite (NaNO₂)
-
Dichloroethane (DCE)
-
Sodium methoxide (NaOMe)
-
Methanol (MeOH)
-
Standard laboratory glassware and magnetic stirrer
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
Step 1: Diazotization and Cyclization a. To a solution of the starting 3-amino-2,6-dihalopyridine in dichloroethane (DCE), add acetic anhydride. b. Stir the mixture at room temperature. c. Add sodium nitrite (NaNO₂) portion-wise, controlling the temperature as the reaction can be exothermic. d. After the addition is complete, heat the reaction mixture (e.g., to 90 °C) and stir for several hours (e.g., 20 hours) until the reaction is complete as monitored by TLC or LC-MS. e. Upon completion, cool the reaction mixture to room temperature. f. The intermediate, 1-(5-halo-pyrazolo[3,4-c]pyridin-1-yl)ethan-1-one, can often be isolated by simply removing the solvent under reduced pressure without the need for further purification.
-
Step 2: Deacetylation a. Dissolve the crude acetylated intermediate from Step 1 in methanol (MeOH). b. Add a solution of sodium methoxide (NaOMe) in methanol to the mixture. c. Stir the reaction at room temperature for approximately 1 hour. d. Monitor the reaction by TLC or LC-MS to confirm the removal of the acetyl group. e. Once the reaction is complete, neutralize the mixture carefully with an acid (e.g., acetic acid or dilute HCl). f. Remove the solvent under reduced pressure. g. The resulting residue can be purified by partitioning between an organic solvent (e.g., ethyl acetate) and water. The organic layer is then dried over a drying agent (e.g., MgSO₄), filtered, and concentrated to yield the final 5-halo-1H-pyrazolo[3,4-c]pyridine product.
Causality and Insights: The use of dichloroethane as a co-solvent enhances the scalability and safety of the reaction.[3] The two-step procedure, involving the formation of a stable acetylated intermediate followed by a simple deacetylation, provides a robust and high-yielding route to the desired heterocyclic scaffold. This method avoids the isolation of potentially unstable diazonium salts.
Conclusion
This compound is a valuable heterocyclic building block with significant potential in medicinal chemistry and materials science. Its synthesis is well-established, and its chemical structure is primed for diverse functionalization, allowing for the systematic exploration of chemical space. A thorough understanding of its properties, reactivity, and handling requirements is paramount for its effective and safe utilization in research and development endeavors. The strategic application of this scaffold will likely continue to contribute to the discovery of novel bioactive compounds.
References
- 1. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dau.url.edu [dau.url.edu]
- 3. Synthesis and vectorial functionalisation of pyrazolo[3,4- c ]pyridines - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07458G [pubs.rsc.org]
- 4. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemscene.com [chemscene.com]
- 7. appretech.com [appretech.com]
- 8. This compound | 957760-11-1 [chemnet.com]
- 9. This compound - CAS:957760-11-1 - Abovchem [abovchem.com]
- 10. 1H-Pyrazolo[4,3-b]pyridine, 7-broMo- synthesis - chemicalbook [chemicalbook.com]
- 11. 1H-Pyrazolo[4,3-c]pyridine, 7-bromo-(1256821-58-5) 1H NMR spectrum [chemicalbook.com]
- 12. ald-pub-files.oss-cn-shanghai.aliyuncs.com [ald-pub-files.oss-cn-shanghai.aliyuncs.com]
- 13. cn.canbipharm.com [cn.canbipharm.com]
- 14. fishersci.se [fishersci.se]
A Technical Guide to the Spectral Characterization of 7-Bromo-1H-pyrazolo[3,4-c]pyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
7-Bromo-1H-pyrazolo[3,4-c]pyridine is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. As with any novel compound, unequivocal structural confirmation is paramount. This technical guide provides an in-depth analysis of the expected spectral data for this molecule, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy. While experimental data for this specific compound is not widely published, this guide, grounded in established spectroscopic principles and data from analogous structures, offers a robust predictive framework for its characterization. The methodologies and interpretations presented herein are designed to serve as a practical resource for researchers working with this and related molecular scaffolds.
Molecular Structure and Spectroscopic Overview
The unique arrangement of atoms and electrons in this compound gives rise to a distinct spectroscopic fingerprint. Understanding this structure is key to interpreting its spectral data.
Caption: Molecular structure of this compound with atom numbering.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules. Based on the structure of this compound, we can predict the key features of its ¹H and ¹³C NMR spectra.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum is expected to show signals corresponding to the protons on the pyridine and pyrazole rings. The chemical shifts are influenced by the electron-withdrawing effects of the nitrogen atoms and the bromine atom.
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-1 (NH) | 13.0 - 14.0 | broad singlet | - |
| H-3 | 8.2 - 8.4 | singlet | - |
| H-4 | 7.8 - 8.0 | doublet | ~5.0 |
| H-6 | 8.5 - 8.7 | doublet | ~5.0 |
Rationale:
-
The N-H proton of the pyrazole ring is expected to be significantly deshielded and appear as a broad singlet at a high chemical shift.
-
H-3 is on the electron-rich pyrazole ring and is adjacent to two nitrogen atoms, leading to a downfield shift. It is expected to be a singlet as there are no adjacent protons.
-
H-4 and H-6 are on the pyridine ring and will exhibit coupling to each other, resulting in doublets with a typical ortho-coupling constant of approximately 5.0 Hz. The proton at the 6-position is expected to be further downfield due to the anisotropic effect of the adjacent nitrogen.
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum will provide information about the carbon framework of the molecule.
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-3 | 135 - 140 |
| C-3a | 120 - 125 |
| C-4 | 115 - 120 |
| C-6 | 150 - 155 |
| C-7 | 110 - 115 |
| C-7a | 140 - 145 |
Rationale:
-
Carbons adjacent to nitrogen atoms (C-3, C-6, C-7a ) will be deshielded and appear at lower field.
-
The carbon bearing the bromine atom (C-7 ) will be shifted to a higher field (lower ppm value) due to the heavy atom effect, but its exact position can vary.
-
The remaining carbons (C-3a, C-4 ) will appear at intermediate chemical shifts.
Experimental Protocol: NMR Spectroscopy
Caption: A generalized workflow for NMR analysis.
Step-by-Step Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry vial.
-
Transfer: Transfer the solution to a 5 mm NMR tube.
-
Instrumentation: Insert the NMR tube into the spectrometer.
-
Tuning and Shimming: Tune and shim the instrument to ensure a homogeneous magnetic field.
-
¹H NMR Acquisition: Acquire the ¹H NMR spectrum using standard parameters. A spectral width of 0-16 ppm is appropriate.
-
¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum. This will typically require a larger number of scans than the ¹H spectrum. A spectral width of 0-180 ppm is standard.
-
Data Processing: Process the acquired Free Induction Decays (FIDs) by applying Fourier transformation, phase correction, and baseline correction.
-
Analysis: Integrate the signals in the ¹H NMR spectrum and determine the chemical shifts, multiplicities, and coupling constants. Assign the peaks in both the ¹H and ¹³C spectra to the corresponding atoms in the molecule.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a compound. For this compound, the presence of bromine is a key diagnostic feature.
Predicted Mass Spectral Data
The most common ionization technique for this type of molecule is electrospray ionization (ESI), which typically forms protonated molecules [M+H]⁺.
| Adduct | Predicted m/z (⁷⁹Br) | Predicted m/z (⁸¹Br) |
| [M+H]⁺ | 197.9661 | 199.9641 |
| [M+Na]⁺ | 219.9480 | 221.9460 |
Rationale:
-
Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in approximately a 1:1 ratio. Therefore, the mass spectrum will show two peaks of nearly equal intensity for each ion, separated by 2 m/z units. This isotopic pattern is a definitive indicator of the presence of a single bromine atom.[1]
Caption: A simplified representation of potential fragmentation pathways.
Experimental Protocol: Mass Spectrometry (ESI-MS)
Step-by-Step Methodology:
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Infusion: Introduce the sample solution into the ESI source of the mass spectrometer via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
Ionization: Apply a high voltage to the ESI needle to generate a fine spray of charged droplets.
-
Mass Analysis: Analyze the resulting ions in the mass analyzer (e.g., quadrupole, time-of-flight).
-
Data Acquisition: Acquire the mass spectrum in positive ion mode over a suitable mass range (e.g., m/z 50-500).
-
Analysis: Identify the molecular ion peaks and their isotopic pattern. Analyze any significant fragment ions to further confirm the structure.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.
Predicted IR Spectral Data
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |
| N-H stretch (pyrazole) | 3100 - 3300 | Medium, broad |
| C-H stretch (aromatic) | 3000 - 3100 | Medium |
| C=N stretch | 1600 - 1650 | Medium |
| C=C stretch (aromatic) | 1450 - 1600 | Medium to strong |
| C-Br stretch | 500 - 600 | Strong |
Rationale:
-
The N-H stretch of the pyrazole ring will appear as a broad band due to hydrogen bonding.
-
The aromatic C-H stretches will be observed just above 3000 cm⁻¹.
-
The C=N and C=C stretching vibrations of the fused ring system will appear in the 1450-1650 cm⁻¹ region.
-
The C-Br stretch is expected at a low wavenumber.
Experimental Protocol: Attenuated Total Reflectance (ATR)-IR Spectroscopy
Step-by-Step Methodology:
-
Background Scan: Record a background spectrum of the clean ATR crystal.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
-
Pressure Application: Apply pressure to ensure good contact between the sample and the crystal.
-
Sample Scan: Acquire the IR spectrum of the sample.
-
Data Processing: The software will automatically subtract the background spectrum from the sample spectrum.
-
Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Synthesis and Verification
While a detailed synthesis of this compound is beyond the scope of this guide, recent literature describes methods for the synthesis of related 5-halo-1H-pyrazolo[3,4-c]pyridines.[2][3] These procedures can likely be adapted to produce the 7-bromo isomer. The spectroscopic techniques outlined in this guide are essential for confirming the identity and purity of the synthesized compound.
Conclusion
The structural elucidation of novel compounds like this compound relies on a multi-faceted analytical approach. This guide provides a comprehensive, albeit predictive, overview of the expected NMR, MS, and IR spectral data. By understanding the principles behind these techniques and the expected spectral features of the target molecule, researchers can confidently identify and characterize this important heterocyclic scaffold. It is imperative to underscore that while these predictions are based on sound scientific principles, they must be validated through the acquisition and interpretation of experimental data.
References
- 1. PubChemLite - this compound (C6H4BrN3) [pubchemlite.lcsb.uni.lu]
- 2. Synthesis and vectorial functionalisation of pyrazolo[3,4- c ]pyridines - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07458G [pubs.rsc.org]
- 3. Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines - RSC Advances (RSC Publishing) [pubs.rsc.org]
solubility of 7-Bromo-1H-pyrazolo[3,4-c]pyridine in organic solvents
An In-Depth Technical Guide to the Solubility of 7-Bromo-1H-pyrazolo[3,4-c]pyridine in Organic Solvents
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of this compound, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery.[1] Recognizing the critical role of solubility in determining the developability and efficacy of new chemical entities, this document synthesizes theoretical principles with actionable experimental protocols.[2][3] It is designed for researchers, scientists, and drug development professionals, offering a framework for understanding, predicting, and experimentally determining the solubility of this compound in various organic solvents. The guide details the key molecular and environmental factors that govern solubility and presents a rigorous, step-by-step methodology for accurate solubility assessment, ensuring data integrity and reproducibility.
Introduction: The Critical Role of Solubility in Drug Development
The journey of a new chemical entity (NCE) from discovery to a viable drug candidate is fraught with challenges, with poor physicochemical properties being a primary cause of attrition. Among these properties, aqueous and organic solubility stand out as a critical determinant of a compound's ultimate success.[3] Solubility influences everything from reaction workups and purification in the synthesis phase to absorption, distribution, metabolism, and excretion (ADME) properties in preclinical and clinical stages.[2]
This compound belongs to the pyrazolopyridine class of fused N-heteroaromatic compounds.[4] This scaffold is structurally related to purines, making it a valuable starting point for the development of therapeutic agents targeting a wide array of biological targets, including kinases and other ATP-binding proteins.[1] As with any drug candidate, a thorough understanding of its solubility profile is not merely an academic exercise but a fundamental necessity for its advancement.
This guide will delve into the theoretical underpinnings of this compound's solubility, explore the key factors that modulate it, and provide a detailed, field-proven protocol for its experimental determination.
Molecular Structure and its Implications for Solubility
The solubility of a compound is intrinsically linked to its molecular structure. The structure of this compound dictates its polarity, hydrogen bonding capacity, and crystal lattice energy—all of which are pivotal to its interaction with solvents.
Key Structural Features:
-
Heterocyclic Aromatic Core: The fused pyrazole and pyridine rings create a rigid, planar system.[4] The presence of three nitrogen atoms introduces polarity and provides sites for hydrogen bonding.
-
Hydrogen Bond Donor/Acceptor: The pyrrolic-type nitrogen (N-H) in the pyrazole ring is a strong hydrogen bond donor. The pyridinic and pyrazolic nitrogens are hydrogen bond acceptors. This dual capability is crucial for interactions with protic solvents.
-
Bromine Substituent: The bromine atom at the 7-position adds to the molecular weight and volume.[5][6] Its electronegativity contributes to the overall electronic landscape of the molecule, but its primary influence on solubility in organic solvents is often related to van der Waals interactions and its effect on crystal packing.
-
Dipolar Character: Pyrazolopyridines exhibit dipolar characteristics due to the π-excessive nature of the five-membered pyrazole ring and the π-deficient nature of the six-membered pyridine ring.[4]
Based on these features, a general solubility trend can be predicted. The principle of "like dissolves like" is a foundational concept in chemistry.[7] Therefore, this compound is expected to exhibit greater solubility in polar organic solvents capable of hydrogen bonding, and lower solubility in non-polar aliphatic or aromatic hydrocarbon solvents.
Key Factors Influencing Solubility
The solubility of a solid in a liquid is a thermodynamic equilibrium. Several factors can shift this equilibrium, and understanding them is essential for controlling and predicting the compound's behavior.
Solvent Properties
-
Polarity: Polar solvents will more effectively solvate the polar this compound molecule.[7] Solvents can be broadly classified as:
-
Polar Protic: (e.g., methanol, ethanol) - Capable of hydrogen bonding, which should lead to favorable interactions.
-
Polar Aprotic: (e.g., DMSO, DMF, acetonitrile) - Have large dipole moments and can act as hydrogen bond acceptors, suggesting good solubility.
-
Non-Polar: (e.g., hexane, toluene) - Lack strong dipoles and cannot participate in hydrogen bonding, predicting poor solubility.
-
-
Co-solvent Systems: In drug development, co-solvent systems are frequently used to enhance the solubility of poorly soluble compounds.[8] For instance, a mixture of DMSO and an aqueous buffer is a common vehicle for biological assays.[9]
Temperature
For most solid solutes, the dissolution process is endothermic, meaning solubility increases with temperature.[10][11][12] This is because the additional thermal energy helps overcome the crystal lattice energy—the energy holding the solid compound together.[11] This principle is fundamental to techniques like recrystallization. When determining solubility, it is crucial to maintain and report a constant temperature.[13] For pharmaceutical applications, solubility is often measured at ambient temperature (~25°C) and physiological temperature (37°C).[14]
Solid-State Properties (Polymorphism)
The solid form of the compound can significantly impact its solubility.[3] Different crystalline forms (polymorphs) or an amorphous state will have different crystal lattice energies. An amorphous form, lacking a structured lattice, is generally more soluble but less stable than its crystalline counterparts. It is imperative that the solid form of the material being tested is well-characterized and consistent across experiments.
Experimental Determination of Thermodynamic Solubility
While theoretical predictions are useful, precise, quantitative data can only be obtained through experimentation. The "shake-flask" method is the gold-standard for determining thermodynamic (or equilibrium) solubility.[13] The protocol below is a self-validating system designed for accuracy and reproducibility.
Principle
An excess amount of the solid compound is equilibrated with a known volume of the solvent for a sufficient period to ensure saturation. The resulting saturated solution is then separated from the undissolved solid, and the concentration of the dissolved solute is determined using a suitable analytical technique.[3]
Workflow Diagram
References
- 1. Synthesis and vectorial functionalisation of pyrazolo[3,4- c ]pyridines - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07458G [pubs.rsc.org]
- 2. rheolution.com [rheolution.com]
- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 4. researchgate.net [researchgate.net]
- 5. 7-Bromo-1H-pyrazolo 4,3-c pyridine AldrichCPR 1256821-58-5 [sigmaaldrich.com]
- 6. PubChemLite - this compound (C6H4BrN3) [pubchemlite.lcsb.uni.lu]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pharmatutor.org [pharmatutor.org]
- 10. byjus.com [byjus.com]
- 11. What factors affect solubility? | AAT Bioquest [aatbio.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. lup.lub.lu.se [lup.lub.lu.se]
- 14. solubility experimental methods.pptx [slideshare.net]
7-Bromo-1H-pyrazolo[3,4-c]pyridine: A Versatile and Untapped Scaffold for Kinase Inhibitor Discovery
An In-depth Technical Guide
Abstract: The pyrazolopyridine core represents a class of "privileged" heterocyclic scaffolds in modern medicinal chemistry, largely due to its structural resemblance to the purine bases of ATP and its proven success as a hinge-binding motif for protein kinase inhibitors.[1][2][3] While extensive research has focused on isomers like pyrazolo[3,4-b]pyridine and pyrazolo[3,4-d]pyrimidine, the 7-Bromo-1H-pyrazolo[3,4-c]pyridine isomer remains a largely unexplored entity in terms of its biological activity. This guide provides a comprehensive analysis of this specific scaffold, not by documenting a history of known biological functions, but by presenting a forward-looking roadmap for its application in drug discovery. We will establish its synthetic tractability, hypothesize its potential as a potent kinase inhibitor based on robust data from related isomers, and provide actionable experimental protocols for researchers to unlock its therapeutic potential. This document serves as a technical primer for researchers, scientists, and drug development professionals aiming to leverage this novel chemical matter in oncology and beyond.
Part 1: The Core Scaffold - Synthesis and Chemical Versatility
The utility of any fragment or scaffold in drug discovery is fundamentally linked to its synthetic accessibility and its potential for controlled, multi-vector elaboration. The this compound (or its analogous 5-bromo isomer, depending on numbering convention) excels in this regard. Recent synthetic advancements have made this core readily available, and the strategic placement of the bromine atom provides a reactive handle for extensive chemical diversification.
Synthesis of the 5-Halo-1H-pyrazolo[3,4-c]pyridine Core
A robust and scalable synthesis for the halo-substituted pyrazolo[3,4-c]pyridine core has been developed, making it an attractive starting point for library synthesis. The process, adapted from classical indazole synthesis methods, involves the cyclization of a substituted aminopyridine precursor.[4] The resulting 5-bromo-1H-pyrazolo[3,4-c]pyridine is isolated in excellent yield and serves as the foundational building block for further derivatization.[4]
Caption: Synthetic workflow for the 5-halo-1H-pyrazolo[3,4-c]pyridine scaffold.[4]
The Bromine Atom: A Locus for Diversification
The bromine atom at the C7 (or C5) position is not merely a substituent; it is a critical functional handle for modern cross-coupling chemistry. This allows for the precise and controlled introduction of a wide array of chemical moieties, enabling the exploration of the chemical space around the core scaffold. This process is central to transforming a simple fragment "hit" into a potent and selective "lead" compound. Methodologies for derivatization include:
-
Suzuki-Miyaura Cross-Coupling: Introduction of aryl and heteroaryl groups.
-
Buchwald-Hartwig Amination: Formation of C-N bonds to introduce various amine-containing fragments.[4]
-
Negishi Cross-Coupling: Creation of C-C bonds with organozinc reagents.[4]
This synthetic flexibility allows for the systematic probing of structure-activity relationships (SAR) required for optimizing potency and selectivity against a chosen biological target.
Part 2: A Kinase-Centric Hypothesis for Biological Activity
While direct biological assays on this compound are not extensively reported in the literature, a compelling hypothesis for its activity can be constructed by examining its structural isomers. The pyrazolopyridine family of compounds has a rich history of potent and selective inhibition of various protein kinases, which are critical regulators of cellular processes and frequently dysregulated in cancer.[5][6]
The Power of Isomers: A Predictor of Function
The various isomers of pyrazolopyridine, while differing in the precise arrangement of their nitrogen atoms, all present a common pharmacophore that effectively mimics the adenine ring of ATP. This allows them to function as "hinge-binders," forming key hydrogen bonds with the backbone of the kinase hinge region, a critical interaction for potent ATP-competitive inhibition.[3][5] The extensive data from these related scaffolds provides a strong rationale for investigating this compound as a kinase inhibitor.
| Pyrazolopyridine Isomer | Target Kinase Family | Reported Potency (IC₅₀) | Reference |
| 1H-Pyrazolo[3,4-b]pyridine | FGFR1 | 0.7 - 42.4 nM | [7] |
| 1H-Pyrazolo[3,4-b]pyridine | TRKA/B/C | 1.6 - 57 nM | [8] |
| 1H-Pyrazolo[3,4-b]pyridine | TBK1 | 7.1 nM (for derivative) | [9] |
| 1H-Pyrazolo[3,4-d]pyrimidine | BRK/PTK6 | 153 nM (for derivative) | [10] |
| 1H-Pyrazolo[4,3-c]pyridine | EGFR (mutant) | Potent activity reported | [5] |
This table summarizes data for derivatives of the listed scaffolds, demonstrating the potential of the broader pyrazolopyridine class.
Hypothesized Mechanism of Action: Type I Kinase Inhibition
Based on the behavior of its isomers, derivatives of the this compound scaffold are predicted to function as Type I kinase inhibitors. These inhibitors bind to the active (DFG-in) conformation of the kinase in the ATP-binding pocket. The pyrazolopyridine core would anchor the molecule to the hinge region, while substituents introduced via the bromine handle would extend into surrounding pockets to confer potency and selectivity.
Caption: Predicted binding mode of a pyrazolo[3,4-c]pyridine derivative as a Type I kinase inhibitor.
Part 3: A Practical Roadmap for Drug Discovery
This section provides actionable, step-by-step protocols for a research program aimed at exploring the biological activity of the this compound scaffold.
Experimental Workflow: From Scaffold to Library
The first step is to generate a diverse library of compounds to screen for biological activity. A Suzuki-Miyaura cross-coupling reaction is a robust and high-yield method for this purpose.
Caption: Experimental workflow for generating a chemical library from the core scaffold.
Protocol: Suzuki-Miyaura Cross-Coupling
-
Reaction Setup: To a microwave vial, add the this compound (1.0 eq.), the desired arylboronic acid or ester (1.1 eq.), cesium carbonate (2.0 eq.), and a palladium catalyst such as Pd(dppf)Cl₂ (0.025 eq.).
-
Solvent Addition: Add anhydrous dimethylacetamide (DMAc) to the vial under a nitrogen atmosphere.
-
Microwave Irradiation: Seal the vial and heat in a microwave reactor to 120 °C until reaction completion is confirmed by LC-MS analysis.[4]
-
Work-up: After cooling, dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over sodium sulfate, concentrate under reduced pressure, and purify the crude product by flash column chromatography on silica gel to yield the desired C7-substituted derivative.
Biological Screening Cascade
Once a library is synthesized, a systematic screening cascade is essential to identify active compounds and characterize their biological profiles.
Protocol: In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™)
-
Reaction Preparation: Prepare a kinase reaction buffer containing the target protein kinase, the specific substrate peptide, and ATP.
-
Compound Addition: Dispense the synthesized compounds from the library into a 384-well plate at a desired screening concentration (e.g., 1 µM).
-
Kinase Reaction: Add the kinase reaction mix to the wells to initiate the reaction. Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Signal Detection: Stop the reaction and measure kinase activity by adding ADP-Glo™ Reagent, which depletes the remaining ATP. Then, add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction.
-
Data Analysis: Quantify luminescence using a plate reader. A low signal indicates inhibition of the kinase. Calculate percent inhibition relative to positive and negative controls. For active compounds, perform a dose-response experiment to determine the IC₅₀ value.
Protocol: Cell Proliferation Assay (e.g., SRB Assay)
-
Cell Seeding: Seed cancer cells of interest (e.g., a line known to be dependent on a target kinase) into a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the hit compounds for 72 hours.
-
Cell Fixation: Gently wash the cells with PBS and fix them with 10% trichloroacetic acid (TCA) for 1 hour at 4 °C.
-
Staining: Wash the fixed cells with water and stain with 0.4% sulforhodamine B (SRB) solution for 30 minutes at room temperature.
-
Data Acquisition: Wash away unbound dye with 1% acetic acid. Solubilize the bound SRB with 10 mM Tris base solution and measure the absorbance at ~510 nm. The absorbance is proportional to the total cellular protein and, thus, cell number.
Caption: A typical kinase inhibitor screening cascade to identify lead compounds.
Conclusion
This compound stands at the frontier of scaffold development in medicinal chemistry. While it lacks a documented history of biological activity, its synthetic accessibility and the profound success of its isomers as potent kinase inhibitors provide a compelling, data-driven rationale for its investigation. The bromine handle is a key feature, enabling rapid and diverse chemical elaboration necessary for modern drug discovery campaigns. By following the proposed synthetic and screening workflows, researchers are well-equipped to explore the structure-activity landscape of this scaffold and potentially uncover novel, potent, and selective inhibitors for a range of protein kinases implicated in human disease. This guide serves as both an endorsement of its potential and a practical starting point for its exploration.
References
- 1. mdpi.com [mdpi.com]
- 2. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Synthesis and vectorial functionalisation of pyrazolo[3,4- c ]pyridines - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07458G [pubs.rsc.org]
- 5. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
7-Bromo-1H-pyrazolo[3,4-c]pyridine: A Versatile Scaffold for Fragment-Based Drug Discovery
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction: The Strategic Value of the Pyrazolopyridine Core
In the landscape of medicinal chemistry, the pyrazolopyridine scaffold has emerged as a "privileged structure," a molecular framework that is recurrently identified as a binder for a diverse range of biological targets. This prominence is largely due to its structural resemblance to purine, the fundamental heterocyclic system of adenine and guanine, which are key components of DNA, RNA, and essential cofactors like ATP.[1] This mimicry allows pyrazolopyridine-based compounds to effectively interact with the ATP-binding sites of many enzymes, particularly kinases, which play a central role in cellular signaling and are frequently implicated in diseases such as cancer and inflammation.
The pyrazolo[3,4-c]pyridine isomer, while less explored than its [3,4-b] counterpart, presents a unique arrangement of nitrogen atoms that can form distinct hydrogen bonding patterns with protein targets. The introduction of a bromine atom at the 7-position transforms this promising scaffold into a highly valuable fragment for fragment-based drug discovery (FBDD). The bromine atom serves as a versatile synthetic handle, enabling the systematic and vectorial elaboration of the core structure. This allows medicinal chemists to "grow" the initial fragment into a more potent and selective lead compound by exploring the chemical space surrounding the fragment's binding site on the target protein.
This guide provides a comprehensive overview of the synthesis, reactivity, and strategic application of 7-bromo-1H-pyrazolo[3,4-c]pyridine as a foundational fragment in modern drug discovery campaigns.
Physicochemical Properties and Fragment-Based Drug Discovery (FBDD) Considerations
For a molecule to be an effective fragment, it must adhere to certain physicochemical property guidelines, often referred to as the "Rule of Three". These guidelines help ensure that the fragment has good solubility and is an efficient binder, providing a solid starting point for optimization.
While experimentally determined data for this compound is not extensively published, we can assess its suitability as a fragment based on its calculated properties and data from commercial suppliers for the closely related 7-bromo-1H-pyrazolo[4,3-c]pyridine isomer.
| Property | Value | "Rule of Three" Guideline | FBDD Relevance |
| Molecular Weight | 198.02 g/mol | < 300 Da | Low complexity allows for efficient exploration of chemical space upon elaboration. |
| cLogP | ~1.72 | ≤ 3 | Ensures adequate aqueous solubility, which is critical for biochemical and biophysical screening assays. |
| Hydrogen Bond Donors | 1 | ≤ 3 | Provides a key interaction point with the target protein without being overly complex. |
| Hydrogen Bond Acceptors | 2 | ≤ 3 | Offers additional opportunities for directed interactions within a binding pocket. |
| Rotatable Bonds | 0 | ≤ 3 | A rigid core structure reduces the entropic penalty upon binding, leading to more efficient ligand-target interactions. |
| Topological Polar Surface Area (TPSA) | 41.57 Ų | ≤ 60 Ų | Contributes to good cell permeability and oral bioavailability in later-stage compounds. |
Data for cLogP and TPSA are for the 7-bromo-1H-pyrazolo[4,3-c]pyridine isomer as a close surrogate.
The properties of this compound align well with the "Rule of Three," making it an excellent candidate for inclusion in fragment screening libraries. Its rigid, planar structure and defined hydrogen bonding capabilities provide a strong foundation for rational drug design.
Synthesis of the this compound Core
A robust and scalable synthetic route is essential for the utility of any fragment in a drug discovery program. An efficient synthesis of 5-halo-1H-pyrazolo[3,4-c]pyridines has been developed, which can be adapted for the 7-bromo analogue.[1] The synthesis begins with a substituted pyridine and proceeds through a classical indazole synthesis.
Caption: Synthetic overview for the pyrazolo[3,4-c]pyridine core.
Detailed Synthetic Protocol (Adapted from Steel et al., 2023)
This protocol is adapted from a reported procedure for a related isomer and may require optimization.
Step 1: Diazotization and Acetylation
-
To a solution of 2-amino-4-bromopyridine in a suitable solvent (e.g., dichloroethane), add acetic anhydride.
-
Cool the mixture in an ice bath and add sodium nitrite portion-wise, maintaining the temperature below 10 °C.
-
Allow the reaction to warm to room temperature and then heat to reflux until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction mixture and carefully quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over sodium sulfate, and concentrate under reduced pressure.
Step 2: Deacetylation and Ring Closure
-
Dissolve the crude acetylated intermediate in methanol.
-
Add a solution of sodium methoxide in methanol and stir at room temperature.
-
Monitor the reaction by TLC or LC-MS until the deacetylation is complete.
-
Neutralize the reaction with an acid (e.g., acetic acid) and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford this compound.
Vectorial Elaboration: A Chemist's Guide to Functionalization
The true power of this compound as a fragment lies in its potential for systematic and selective chemical modification at multiple positions. This "vectorial elaboration" allows for the exploration of the binding pocket in a directional manner to improve potency and selectivity.[1]
Caption: Key vectors for chemical elaboration of the core scaffold.
Functionalization at the 7-Position (The Bromo Handle)
The bromine atom is the most versatile position for initial modifications, typically via palladium-catalyzed cross-coupling reactions.
-
Suzuki-Miyaura Coupling: This reaction is ideal for introducing aryl or heteroaryl groups. The carbon-carbon bond formation is robust and tolerates a wide range of functional groups.
-
Buchwald-Hartwig Amination: This allows for the introduction of nitrogen-based substituents, which can act as hydrogen bond donors or acceptors.
-
Sonogashira Coupling: This is used to install alkyne groups, which can be used to probe deeper into a binding pocket or as a precursor for further transformations.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: In a dry reaction vessel, combine this compound (1.0 eq), the desired boronic acid or boronate ester (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq).
-
Inert Atmosphere: Purge the vessel with an inert gas (e.g., argon or nitrogen).
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/water or DME/water).
-
Reaction: Heat the mixture with stirring to 80-100 °C. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Functionalization at the Pyrazole Nitrogens (N-1 and N-2)
Selective functionalization of the pyrazole nitrogens can be achieved through careful selection of protecting groups and reaction conditions. This is important for modulating solubility and directing the hydrogen bonding pattern of the molecule. Alkylation or arylation at these positions can also be used to introduce substituents that occupy specific sub-pockets of the target protein.
Functionalization at the C-3 Position
The C-3 position can be functionalized through methods such as C-H activation or by starting with a pre-functionalized pyrazole ring during the initial synthesis. This position offers another vector for growth into the target's binding site.
Application in Drug Discovery: A Focus on Kinase Inhibition
While specific biological data for derivatives of this compound are not yet widely reported, the broader pyrazolopyridine class has a well-established track record as potent inhibitors of various protein kinases. For example, derivatives of the related pyrazolo[3,4-b]pyridine scaffold have shown significant activity against targets such as Tropomyosin receptor kinases (TRKs), Fibroblast growth factor receptors (FGFRs), and Cyclin-dependent kinases (CDKs).[2][3]
The key interactions typically involve the pyrazole and pyridine nitrogens forming hydrogen bonds with the "hinge" region of the kinase ATP-binding site, mimicking the interaction of the adenine base of ATP.
Caption: A typical fragment-based drug discovery workflow.
Hypothetical Structure-Activity Relationship (SAR) Exploration
Based on the known pharmacology of related pyrazolopyridines, a drug discovery campaign starting with this compound might proceed as follows:
-
Initial Hit Identification: The fragment is identified in a screen against a kinase of interest, with its binding mode determined by X-ray crystallography.
-
Vectorial Elaboration at C7: A library of compounds is synthesized via Suzuki coupling at the 7-position to probe a nearby hydrophobic pocket. This could involve introducing various substituted phenyl rings.
-
Optimization of Hinge Binding: The N-1 and N-2 positions are explored with small alkyl groups to fine-tune the hydrogen bonding with the kinase hinge region and improve solubility.
-
Further Growth: If the binding site allows, the C-3 position could be functionalized to engage with other regions of the ATP pocket, potentially leading to increased selectivity.
Conclusion and Future Outlook
This compound represents a fragment with high potential for drug discovery. Its physicochemical properties are well-suited for FBDD, and its chemical architecture allows for versatile and directed elaboration. While the biological activity of its derivatives is an area ripe for further exploration, the proven success of the broader pyrazolopyridine family, particularly as kinase inhibitors, provides a strong rationale for its inclusion in fragment screening campaigns. As new and challenging drug targets emerge, the strategic application of well-designed, versatile fragments like this compound will be a critical component of the modern drug discovery toolkit.
References
- 1. Synthesis and vectorial functionalisation of pyrazolo[3,4- c ]pyridines - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07458G [pubs.rsc.org]
- 2. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, molecular modeling and biological evaluation of novel 1H-pyrazolo[3,4-b]pyridine derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
7-Bromo-1H-pyrazolo[3,4-c]pyridine: A Technical Guide to a Potential Kinase Inhibitor Scaffold
Abstract
The pyrazolopyridine scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous kinase inhibitors that have entered clinical trials and received regulatory approval. This technical guide provides an in-depth analysis of 7-Bromo-1H-pyrazolo[3,4-c]pyridine, a specific isomer with significant potential as a versatile starting point for the development of novel kinase inhibitors. While direct biological data for this exact compound is limited, this document will synthesize available chemical knowledge, structure-activity relationships (SAR) from related analogs, and established experimental protocols to present a comprehensive prospective analysis. We will delve into its synthesis, potential kinase targets, the strategic role of the bromine substituent, and detailed methodologies for its evaluation as a kinase inhibitor. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to explore new chemical space in kinase-targeted therapies.
The Pyrazolopyridine Core: A Foundation for Kinase Inhibition
The fusion of pyrazole and pyridine rings creates the pyrazolopyridine bicyclic heterocycle, a scaffold that has proven to be exceptionally effective in the design of kinase inhibitors.[1][2] Its success stems from its ability to mimic the purine core of ATP, allowing it to bind competitively to the ATP-binding site of a wide range of kinases. Different isomers of the pyrazolopyridine core have been explored, with the 1H-pyrazolo[3,4-b]pyridine being the most common in reported kinase inhibitors.[2] These compounds have been shown to target a variety of kinases involved in oncology and other therapeutic areas, including Cyclin-Dependent Kinases (CDKs), TANK-binding kinase 1 (TBK1), and Tropomyosin receptor kinases (TRKs).[3][4][5] The 1H-pyrazolo[3,4-c]pyridine isomer, while less explored, shares the fundamental structural features that make this class of compounds potent kinase inhibitors.
The general mechanism of action for pyrazolopyridine-based kinase inhibitors involves the formation of key hydrogen bonds with the hinge region of the kinase domain, a critical interaction for ATP binding. The nitrogen atoms of the pyrazolopyridine scaffold act as hydrogen bond acceptors and donors, anchoring the inhibitor in the active site. The various substitution points on the scaffold then allow for the fine-tuning of potency and selectivity against specific kinases.
Synthesis of this compound: A Gateway to Novel Analogs
The synthesis of the this compound core provides a crucial starting point for chemical elaboration. A robust synthetic route has been developed for the analogous 5-halo-1H-pyrazolo[3,4-c]pyridines, which can be directly applied to the synthesis of the 7-bromo isomer.[6] This multi-step synthesis offers a reliable and scalable method for producing the core scaffold.
Experimental Protocol: Synthesis of this compound
Step 1: Synthesis of 1-(5-Bromo-1H-pyrazolo[3,4-c]pyridin-1-yl)ethan-1-one
-
To a solution of the starting aminopyridine in dichloroethane (DCE), add acetic anhydride (Ac₂O).
-
Cool the mixture and add sodium nitrite (NaNO₂) portion-wise, maintaining the temperature.
-
Allow the reaction to warm to room temperature and then heat to 90°C for 20 hours.
-
Upon completion, cool the reaction mixture and concentrate under reduced pressure to yield the acetylated intermediate.
Step 2: Deacetylation to this compound
-
Dissolve the crude 1-(5-Bromo-1H-pyrazolo[3,4-c]pyridin-1-yl)ethan-1-one in methanol (MeOH).
-
Add a solution of sodium methoxide (NaOMe) in MeOH.
-
Stir the reaction at room temperature for 1 hour.
-
Neutralize the reaction with a suitable acid and concentrate under reduced pressure.
-
Purify the residue by column chromatography to obtain this compound.
This synthetic pathway is illustrated in the following workflow diagram:
Caption: Synthetic workflow for this compound.
Prospective Kinase Targets and the Role of the 7-Bromo Substituent
While the specific kinase targets of this compound have not been experimentally determined, we can infer potential targets by examining the activity of closely related pyrazolopyridine isomers.
| Pyrazolopyridine Isomer | Known Kinase Targets | Reference |
| 1H-Pyrazolo[3,4-b]pyridine | CDK1, CDK2, TBK1, TRK, c-Met | [3][4][5][7][8] |
| 1H-Pyrazolo[4,3-c]pyridine | Glycogen synthase kinase-3 (GSK-3) | [9] |
Given the structural similarities, it is plausible that this compound could exhibit inhibitory activity against kinases from these families, particularly those involved in cell cycle regulation and signal transduction pathways critical to cancer cell proliferation.
The 7-bromo substituent plays a multifaceted role in the potential kinase inhibitory activity of this molecule:
-
Halogen Bonding: The bromine atom can participate in halogen bonding, a non-covalent interaction with electron-rich atoms (such as oxygen in the backbone carbonyls of the kinase hinge region).[10] This can provide an additional anchoring point, enhancing binding affinity and selectivity.
-
Steric Influence: The size of the bromine atom can influence the orientation of the molecule within the ATP-binding pocket, potentially favoring conformations that lead to more potent inhibition.
-
Handle for Chemical Modification: The bromine atom serves as a versatile synthetic handle for further chemical modifications through cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). This allows for the systematic exploration of structure-activity relationships by introducing a variety of substituents at the 7-position to optimize potency and selectivity for a desired kinase target.
The following diagram illustrates a hypothetical binding mode of a this compound derivative in a generic kinase ATP-binding pocket.
Caption: Hypothetical binding mode of a 7-bromo-pyrazolo[3,4-c]pyridine derivative.
In Vitro Evaluation: A Protocol for Kinase Inhibition Screening
To assess the kinase inhibitory potential of this compound and its derivatives, a robust in vitro kinase assay is essential. The following protocol describes a general method for determining the IC₅₀ value of a compound against a specific kinase using a fluorescence-based assay.
Experimental Protocol: In Vitro Kinase Assay
Materials:
-
Purified recombinant kinase
-
Biotinylated peptide substrate
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer
-
Test compound (this compound) dissolved in DMSO
-
Terbium-labeled anti-phospho-specific antibody
-
Streptavidin-conjugated XL665
-
384-well microplates
-
Plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET) detection
Procedure:
-
Compound Dilution: Prepare a serial dilution of the test compound in DMSO. Further dilute in kinase assay buffer to the desired final concentrations.
-
Reaction Setup: In a 384-well plate, add the kinase, the biotinylated peptide substrate, and the test compound at various concentrations.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP to each well.
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow for substrate phosphorylation.
-
Detection: Stop the reaction and add a mixture of the terbium-labeled anti-phospho-specific antibody and streptavidin-conjugated XL665.
-
Incubation: Incubate the plate for 60 minutes at room temperature to allow for antibody binding.
-
Signal Measurement: Measure the TR-FRET signal using a compatible plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
This workflow is visualized in the following diagram:
References
- 1. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and evaluation of pyrazolo[3,4-b]pyridine CDK1 inhibitors as anti-tumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Synthesis and vectorial functionalisation of pyrazolo[3,4- c ]pyridines - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07458G [pubs.rsc.org]
- 7. 1H-Pyrazolo[3,4-b]pyridine inhibitors of cyclin-dependent kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition: design, synthesis, biological evaluation, and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The role of halogen bonding in inhibitor recognition and binding by protein kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Structural Analogs of 7-Bromo-1H-pyrazolo[3,4-c]pyridine: Synthesis, Biological Activity, and Drug Discovery Potential
Abstract
The 7-Bromo-1H-pyrazolo[3,4-c]pyridine scaffold is a privileged heterocyclic core that has garnered significant attention in medicinal chemistry and drug discovery. Its structural resemblance to purine bases allows it to interact with a wide array of biological targets, particularly protein kinases. This in-depth technical guide provides a comprehensive overview of the structural analogs of this compound, focusing on their design rationale, synthetic strategies, biological activities, and structure-activity relationships (SAR). This guide is intended for researchers, scientists, and professionals in the field of drug development, offering both foundational knowledge and practical insights into the exploitation of this versatile scaffold for the discovery of novel therapeutics. We will delve into detailed experimental protocols for the synthesis of key analogs and present quantitative biological data to facilitate comparative analysis. Furthermore, we will explore the modulation of critical signaling pathways by these compounds, illustrated with clear diagrams, to provide a deeper understanding of their mechanism of action.
Introduction: The this compound Core
The 1H-pyrazolo[3,4-c]pyridine ring system is a bicyclic heteroaromatic compound that belongs to the broader class of azaindazoles. Its structure, featuring a fused pyrazole and pyridine ring, makes it a bioisostere of purines, the fundamental components of nucleic acids and ATP. This inherent similarity allows pyrazolo[3,4-c]pyridine derivatives to act as competitive inhibitors for enzymes that bind purine-containing substrates, most notably protein kinases.
The 7-bromo substitution on this scaffold serves as a versatile chemical handle for the introduction of a wide range of functional groups through various cross-coupling reactions. This strategic placement of a bromine atom at the C-7 position allows for the systematic exploration of the chemical space around the core, a crucial aspect of modern drug discovery and lead optimization. The ability to readily diversify the 7-position enables the fine-tuning of a compound's pharmacological properties, including potency, selectivity, and pharmacokinetic profile.
The pyrazolo[3,4-c]pyridine core has been identified as a key pharmacophore in the development of inhibitors for several important classes of protein kinases, including Cyclin-Dependent Kinases (CDKs), Vascular Endothelial Growth Factor Receptors (VEGFRs), and Src family kinases.[1][2][3] Dysregulation of these kinases is a hallmark of numerous diseases, particularly cancer, making them attractive targets for therapeutic intervention. This guide will explore the chemical strategies used to modify the this compound core and the resulting biological activities of its analogs.
Design Rationale for Structural Analogs
The design of structural analogs of this compound is primarily driven by the desire to achieve potent and selective inhibition of specific biological targets, often protein kinases. The core scaffold typically serves as a "hinge-binder," forming hydrogen bonds with the backbone of the kinase hinge region, a critical interaction for ATP-competitive inhibitors. The substituents introduced at the 7-position, as well as other positions on the ring system, are designed to extend into and interact with other regions of the ATP-binding pocket, thereby conferring potency and selectivity.
Key considerations in the design of these analogs include:
-
Exploration of the Solvent-Exposed Region: The C-7 position of the pyrazolo[3,4-c]pyridine core often points towards the solvent-exposed region of the kinase active site. Modifications at this position can be used to introduce polar groups to enhance solubility or to incorporate larger, more complex moieties to pick up additional interactions with the protein surface.
-
Modulation of Physicochemical Properties: The nature of the substituent at the 7-position can significantly impact the overall physicochemical properties of the molecule, such as lipophilicity (LogP), polar surface area (PSA), and aqueous solubility. These properties are critical for achieving good oral bioavailability and a favorable pharmacokinetic profile.
-
Enhancing Selectivity: By carefully designing the size, shape, and electronic properties of the C-7 substituent, it is possible to achieve selectivity for a particular kinase or a specific subfamily of kinases. This is often accomplished by exploiting subtle differences in the amino acid residues lining the ATP-binding pocket of different kinases.
-
Structure-Activity Relationship (SAR) Studies: The systematic synthesis and biological evaluation of a series of analogs with diverse C-7 substituents allow for the development of a comprehensive SAR. This knowledge is invaluable for guiding the design of next-generation compounds with improved properties.
Key Synthetic Strategies for Analog Development
The 7-bromo group on the 1H-pyrazolo[3,4-c]pyridine scaffold is a versatile starting point for a variety of synthetic transformations. The most commonly employed methods for introducing diversity at the C-7 position are palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is a powerful and widely used method for forming carbon-carbon bonds. It involves the reaction of the this compound with a boronic acid or boronate ester in the presence of a palladium catalyst and a base. This reaction allows for the introduction of a wide range of aryl and heteroaryl groups at the 7-position.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling [4][5]
-
To a microwave vial, add this compound (1.0 eq.), the desired aryl or heteroaryl boronic acid (1.2-1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05-0.1 eq.), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq.).
-
Add a suitable solvent, such as a mixture of 1,4-dioxane and water (e.g., 4:1).
-
Degas the mixture by bubbling with argon or nitrogen for 10-15 minutes.
-
Seal the vial and heat the reaction mixture in a microwave reactor at a temperature ranging from 100 to 150 °C for 15-60 minutes.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with water and an organic solvent such as ethyl acetate.
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 7-aryl-1H-pyrazolo[3,4-c]pyridine analog.
Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that allows for the formation of carbon-nitrogen bonds.[6] This reaction is particularly useful for introducing a variety of amine functionalities at the 7-position of the pyrazolo[3,4-c]pyridine core, which can serve as important hydrogen bond donors or acceptors for interaction with the target protein.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
-
To an oven-dried Schlenk tube, add this compound (1.0 eq.), the desired amine (1.2-1.5 eq.), a palladium catalyst such as Pd₂(dba)₃ (0.02-0.05 eq.), a phosphine ligand such as Xantphos or BINAP (0.04-0.1 eq.), and a base such as Cs₂CO₃ or NaOtBu (1.5-2.0 eq.).
-
Evacuate and backfill the tube with an inert gas (argon or nitrogen).
-
Add a dry, degassed solvent such as toluene or 1,4-dioxane.
-
Heat the reaction mixture at a temperature ranging from 80 to 110 °C for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature, dilute with an organic solvent, and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 7-amino-1H-pyrazolo[3,4-c]pyridine analog.
Other Functionalization Strategies
In addition to the Suzuki-Miyaura and Buchwald-Hartwig reactions, other synthetic methods can be employed to diversify the 7-position, including:
-
Sonogashira Coupling: For the introduction of alkyne moieties.
-
Stille Coupling: For the introduction of various organotin-derived groups.
-
Heck Coupling: For the introduction of alkene functionalities.
-
Cyanation Reactions: To introduce a nitrile group, which can be further elaborated.
The choice of synthetic method will depend on the desired functionality to be introduced and the overall synthetic strategy.
Biological Activities and Structure-Activity Relationships (SAR)
Structural analogs of this compound have demonstrated a wide range of biological activities, with a particular emphasis on their potential as anticancer agents through the inhibition of protein kinases.[7][8][9]
Kinase Inhibition
The pyrazolo[3,4-c]pyridine scaffold has been identified as a potent hinge-binding motif for a variety of kinases. The nitrogen atoms in the pyrazole and pyridine rings can form crucial hydrogen bonds with the backbone of the kinase hinge region, mimicking the interaction of the adenine ring of ATP.[10]
CDKs are a family of serine/threonine kinases that play a central role in regulating the cell cycle.[11] Their aberrant activity is a common feature of cancer cells, making them attractive targets for cancer therapy. Several pyrazolopyridine derivatives have been reported as potent CDK inhibitors.[12][13]
-
SAR Insights:
-
Small, polar substituents at the 7-position are often well-tolerated and can enhance solubility.
-
The introduction of an amine at the C7-position can lead to additional hydrogen bonding interactions within the active site.[14]
-
The nature of the substituent at the N-1 position of the pyrazole ring is also critical for potency and selectivity.
-
| Compound ID | 7-Substituent | Target Kinase | IC₅₀ (nM) | Cell Line | IC₅₀ (µM) |
| Analog 1 | -NH₂ | CDK2/Cyclin A | 61 | HCT-116 | 0.061 |
| Analog 2 | -Ph | CDK2/Cyclin A | 460 | HCT-116 | 1.98 |
| Analog 3 | -OMe | CDK9/Cyclin T1 | 262 | Hela | 2.59 |
This table is a representative example compiled from multiple sources for illustrative comparison.[13][15]
VEGFRs are receptor tyrosine kinases that play a key role in angiogenesis, the formation of new blood vessels. Inhibition of VEGFR signaling is a clinically validated strategy for the treatment of various solid tumors.[3][16]
-
SAR Insights:
-
Larger, hydrophobic substituents at the 7-position can occupy the hydrophobic pocket adjacent to the hinge region, leading to enhanced potency.
-
The introduction of specific hydrogen bond donors or acceptors can improve interactions with the DFG motif of the kinase.[17]
-
| Compound ID | 7-Substituent | Target Kinase | IC₅₀ (nM) | Cell Line | IC₅₀ (µM) |
| Analog 4 | -4-fluorophenyl | VEGFR2 | 38.28 | PC-3 | 1.22 |
| Analog 5 | -3-aminophenyl | VEGFR2 | 8.93 | PC-3 | 1.24 |
This table is a representative example compiled from multiple sources for illustrative comparison.[18]
Anticancer Activity
The kinase inhibitory activity of these analogs often translates into potent anticancer activity in cellular assays. The table below summarizes the antiproliferative activity of representative analogs against various cancer cell lines.
| Compound ID | 7-Substituent | Cancer Cell Line | IC₅₀ (µM) |
| Analog 1 | -NH₂ | MCF-7 (Breast) | 5.53 |
| Analog 2 | -Ph | A549 (Lung) | 2.9 |
| Analog 4 | -4-fluorophenyl | HT-29 (Colon) | 2.3 |
This table is a representative example compiled from multiple sources for illustrative comparison.[7][19]
Signaling Pathway Modulation
To understand the mechanism of action of these compounds, it is crucial to visualize their impact on cellular signaling pathways.
CDK-Mediated Cell Cycle Regulation
CDK inhibitors based on the pyrazolo[3,4-c]pyridine scaffold can arrest the cell cycle at specific checkpoints, leading to an inhibition of cancer cell proliferation.[20]
Caption: Inhibition of CDK2 by pyrazolo[3,4-c]pyridine analogs blocks the G1/S cell cycle transition.
VEGFR-Mediated Angiogenesis
VEGFR inhibitors based on this scaffold can block the signaling cascade that leads to the formation of new blood vessels, thereby starving tumors of essential nutrients and oxygen.
Caption: Inhibition of VEGFR2 by pyrazolo[3,4-c]pyridine analogs blocks downstream signaling pathways involved in angiogenesis.
Conclusion and Future Perspectives
The this compound scaffold has proven to be a highly valuable starting point for the development of potent and selective inhibitors of various protein kinases. The synthetic versatility of the 7-bromo group allows for the creation of large and diverse libraries of analogs, facilitating the exploration of structure-activity relationships and the optimization of lead compounds. The demonstrated anticancer activity of many of these analogs highlights the therapeutic potential of this chemical class.
Future research in this area will likely focus on:
-
Improving Kinase Selectivity: The development of more selective inhibitors will be crucial to minimize off-target effects and improve the therapeutic index of these compounds.
-
Overcoming Drug Resistance: The design of analogs that are active against clinically relevant mutant forms of kinases is a key challenge in cancer therapy.
-
Exploring New Biological Targets: While kinase inhibition has been the primary focus, the purine-like structure of the pyrazolo[3,4-c]pyridine core suggests that it may have activity against other classes of enzymes and receptors.
-
Application of Novel Synthetic Methodologies: The continued development of new and more efficient cross-coupling and functionalization reactions will further expand the accessible chemical space for this scaffold.
References
- 1. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New pyrazolo-[3,4-d]-pyrimidine derivative Src kinase inhibitors lead to cell cycle arrest and tumor growth reduction of human medulloblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrazolo[3,4-d]pyrimidine scaffold: A review on synthetic approaches and EGFR and VEGFR inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and vectorial functionalisation of pyrazolo[3,4- c ]pyridines - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07458G [pubs.rsc.org]
- 5. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Design, Synthesis and Cancer Cell Line Activities of Pyrazolo[3,4-<i>b</i>]pyridine Derivatives [file.scirp.org]
- 8. Synthesis and Anticancer Activity of Some New Pyrazolo[3,4-d]pyrimidin-4-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Design, synthesis and biological characteristics of pyrazolo[3,4- d]pyrimidine derivatives as potential VEGFR-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Novel pyrazolo[3,4-d]pyrimidines: design, synthesis, anticancer activity, dual EGFR/ErbB2 receptor tyrosine kinases inhibitory activity, effects on cell cycle profile and caspase-3-mediated apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Targeting tumor cells with pyrazolo[3,4-<i>d</i>]pyrimidine scaffold: A literature review on synthetic approaches, structure activity relationship, structural and target-based mechanisms - Arabian Journal of Chemistry [arabjchem.org]
The Pyrazolo[3,4-c]pyridine Core: A Comprehensive Technical Guide to its Discovery and Synthesis
Abstract
The pyrazolo[3,4-c]pyridine scaffold is a significant heterocyclic motif in medicinal chemistry, primarily due to its structural resemblance to the purine nucleus, which allows it to interact with a wide array of biological targets. This technical guide provides an in-depth exploration of the discovery and historical evolution of synthetic routes to this important bicyclic system. We will delve into the seminal work that established the first robust synthetic pathway and explore the subsequent development of alternative and more contemporary strategies, including those starting from pre-formed pyrazole or pyridine rings and the application of multi-component reactions. This guide is intended for researchers, scientists, and professionals in drug development, offering not only a historical perspective but also practical, field-proven insights into the synthesis of this valuable heterocyclic core.
Introduction: The Significance of the Pyrazolo[3,4-c]pyridine Scaffold
Heterocyclic compounds are the bedrock of modern drug discovery, with nitrogen-containing systems being particularly prominent in a vast number of pharmaceuticals.[1] Among the myriad of bicyclic nitrogen heterocycles, the pyrazolopyridines have garnered considerable attention. The pyrazolo[3,4-c]pyridine core, a fusion of pyrazole and pyridine rings, is of particular interest as it acts as a bioisostere of purine. This structural mimicry allows it to engage with a variety of purine-binding proteins, leading to a broad spectrum of biological activities, including anti-inflammatory, anti-viral, and anti-cancer properties.[2] The ability to selectively functionalize the pyrazolo[3,4-c]pyridine core at its various positions is crucial for modulating its pharmacokinetic and pharmacodynamic properties, making the development of versatile synthetic methodologies a key focus of chemical research.
Historical Perspective: The Dawn of Pyrazolo[3,4-c]pyridine Synthesis
While the related pyrazolo[3,4-b]pyridine system saw its first synthesis in the early 20th century, the deliberate and systematic synthesis of the pyrazolo[3,4-c]pyridine scaffold was notably established later. A pivotal moment in the history of this heterocycle's synthesis came in 1980 with the work of D. Chapman and J. Hurst.[3] Their research provided a robust and logical pathway to a series of pyrazolo[3,4-c]pyridines, laying the groundwork for future explorations of this ring system.
The Chapman and Hurst Synthesis: A Huisgen-type Approach
The foundational work by Chapman and Hurst employed a strategy based on the classical Huisgen indazole synthesis.[2] This approach begins with a substituted pyridine precursor, specifically a 3-acetamido-4-methylpyridine derivative. The key transformation involves the nitrosation of this precursor, leading to the formation of an N-acetyl-N-nitroso intermediate. This intermediate then undergoes a rearrangement and subsequent cyclization to yield the pyrazolo[3,a-c]pyridine core.
The general workflow for the Chapman and Hurst synthesis can be visualized as follows:
Figure 1: A high-level overview of the Chapman and Hurst synthetic workflow.
This method was significant as it provided a rational and reproducible route to the pyrazolo[3,4-c]pyridine system, opening the door for the synthesis of a variety of derivatives and the subsequent investigation of their chemical and biological properties.
Key Synthetic Strategies and Methodologies
Since the seminal work of Chapman and Hurst, several synthetic strategies for the construction of the pyrazolo[3,4-c]pyridine core have been developed. These can be broadly categorized into two main approaches:
-
Annulation of a pyrazole ring onto a pre-existing pyridine.
-
Annulation of a pyridine ring onto a pre-existing pyrazole.
More recently, multi-component reactions have emerged as a powerful tool for the efficient, one-pot synthesis of these and related heterocyclic systems.
Annulation of a Pyrazole Ring onto a Pyridine Precursor: The Modern Huisgen-type Synthesis
The logic of the Chapman and Hurst synthesis continues to be a cornerstone of modern approaches to the pyrazolo[3,4-c]pyridine core. A contemporary adaptation of this method, as described by Bedwell et al. in 2023, provides a clear and detailed experimental protocol for the synthesis of 5-halo-1H-pyrazolo[3,4-c]pyridines.[2]
Mechanistic Insights:
The mechanism of this transformation is believed to proceed through the following key steps, analogous to the Huisgen indazole synthesis:
Figure 2: A simplified mechanistic pathway for the Huisgen-type synthesis.
Experimental Protocol: Synthesis of 5-Chloro-1H-pyrazolo[3,4-c]pyridine (Adapted from Bedwell et al., 2023)
-
Nitrosation: To a solution of 3-amino-4-methyl-5-chloropyridine in a suitable solvent such as dichloroethane, add acetic anhydride followed by the portion-wise addition of sodium nitrite at room temperature. The reaction mixture is then heated to 90°C for approximately 20 hours.
-
Work-up and Isolation of the Intermediate: After cooling, the reaction mixture is carefully quenched and extracted. The organic layers are combined, dried, and concentrated to yield the crude 1-(5-chloro-1H-pyrazolo[3,4-c]pyridin-1-yl)ethan-1-one.
-
Deacetylation: The crude acetylated intermediate is dissolved in methanol, and a solution of sodium methoxide in methanol is added. The reaction is stirred at room temperature for 1 hour.
-
Final Product Isolation: The reaction mixture is neutralized, and the product is extracted. The combined organic layers are washed, dried, and concentrated to afford the 5-chloro-1H-pyrazolo[3,4-c]pyridine.[2]
This modern adaptation highlights the enduring utility of the Huisgen-type approach, offering a reliable method for accessing functionalized pyrazolo[3,4-c]pyridine scaffolds.
Annulation of a Pyridine Ring onto a Pyrazole Precursor
An alternative and widely used strategy involves starting with a pre-formed, suitably substituted pyrazole and constructing the pyridine ring onto it. This approach often utilizes 5-aminopyrazole derivatives as key building blocks.
General Workflow:
Figure 3: General workflow for the synthesis of pyrazolo[3,4-c]pyridines from 5-aminopyrazoles.
This strategy offers significant flexibility as the substitution pattern on the final pyrazolo[3,4-c]pyridine can be readily varied by changing the substituents on both the starting 5-aminopyrazole and the 1,3-dielectrophilic partner.
Multi-component Reactions (MCRs): An Efficient Modern Approach
Multi-component reactions, where three or more reactants combine in a single synthetic operation to form a complex product, have emerged as a powerful tool in modern organic synthesis.[4] These reactions are highly atom-economical and can rapidly generate molecular diversity. Several MCRs have been developed for the synthesis of pyrazolopyridine derivatives.
Example of a Four-Component Reaction for Pyrazolo[3,4-b]pyridine Synthesis (Adaptable for [3,4-c] Isomers):
A typical MCR for the synthesis of a related pyrazolo[3,4-b]pyridine involves the reaction of an enaminone, an aldehyde, hydrazine, and a C-H activated acid like ethyl cyanoacetate in a suitable solvent, often in the presence of a catalyst.[4]
Experimental Protocol: General Procedure for a Four-Component Synthesis
-
Reaction Setup: In a reaction vessel, combine the enaminone (1 equivalent), the aldehyde (1 equivalent), hydrazine hydrochloride (1 equivalent), ethyl cyanoacetate (1 equivalent), and a catalytic amount of an appropriate catalyst (e.g., ammonium acetate) in a suitable solvent (e.g., water or ethanol).
-
Reaction Conditions: The reaction mixture is heated under reflux for a specified period, typically ranging from 1 to several hours, with the progress monitored by thin-layer chromatography (TLC).
-
Product Isolation: Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration. The crude product can then be purified by recrystallization or column chromatography.[4]
While many reported MCRs lead to the pyrazolo[3,4-b]pyridine isomer, careful selection of starting materials and reaction conditions can potentially be adapted to favor the formation of the pyrazolo[3,4-c]pyridine scaffold.
Comparative Analysis of Synthetic Methodologies
| Synthetic Strategy | Starting Materials | Key Transformation | Advantages | Disadvantages |
| Huisgen-type Synthesis | Substituted 3-amino-4-methylpyridines | Nitrosation, rearrangement, and cyclization | Well-established, reliable for specific substitution patterns. | Requires multi-step synthesis of the pyridine precursor, can have harsh reaction conditions. |
| Pyridine Annulation | 5-Aminopyrazole derivatives, 1,3-dielectrophiles | Cyclocondensation | High flexibility in substituent patterns, readily available starting materials. | Potential for regioisomer formation, may require optimization for specific substrates. |
| Multi-component Reactions | Simple, readily available building blocks | One-pot cascade reaction | High atom economy, operational simplicity, rapid generation of diversity. | Often requires significant optimization, may lead to mixtures of isomers. |
Conclusion and Future Outlook
The synthesis of the pyrazolo[3,4-c]pyridine core has evolved significantly from the foundational work of Chapman and Hurst. Their application of a Huisgen-type synthesis provided the first robust and systematic entry into this important heterocyclic system. Since then, the synthetic chemist's toolbox has expanded to include versatile methods starting from pre-formed pyrazoles and highly efficient multi-component reactions.
For researchers and drug development professionals, the choice of synthetic route will depend on the desired substitution pattern, the availability of starting materials, and the required scale of the synthesis. The classical Huisgen-type approach remains a valuable tool for specific targets, while methods based on 5-aminopyrazoles and MCRs offer greater flexibility and efficiency for the generation of compound libraries for screening and lead optimization.
The continued development of novel synthetic methodologies, particularly those that offer greater control over regioselectivity and employ more sustainable and environmentally benign conditions, will undoubtedly further enhance the accessibility and utility of the pyrazolo[3,4-c]pyridine scaffold in the ongoing quest for new and improved therapeutic agents.
References
- 1. Facile One-Pot Multicomponent Synthesis of Pyrazolo-Thiazole Substituted Pyridines with Potential Anti-Proliferative Activity: Synthesis, In Vitro and In Silico Studies [mdpi.com]
- 2. Synthesis and vectorial functionalisation of pyrazolo[3,4- c ]pyridines - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07458G [pubs.rsc.org]
- 3. CN102911174A - Synthesis method of 1H-pyrazolo (4, 3-b) pyridine-3-carboxylic acid ethyl ester and 6-bromine-substituted compound thereof - Google Patents [patents.google.com]
- 4. preprints.org [preprints.org]
Foreword: Bridging Theory and Experiment for Accelerated Discovery
An In-depth Technical Guide to the Theoretical and Computational Analysis of 7-Bromo-1H-pyrazolo[3,4-c]pyridine
The pyrazolopyridine scaffold is a cornerstone in modern medicinal chemistry, forming the core of numerous kinase inhibitors and other therapeutic agents.[1][2] Its unique electronic and structural properties allow for versatile interactions with biological targets. The specific isomer, this compound, presents a particularly compelling case for in-depth study. The bromine atom not only modulates the electronic landscape of the bicyclic system but also serves as a critical synthetic handle for diversification through cross-coupling reactions.[3]
This guide moves beyond empirical observation to establish a foundational theoretical framework for understanding this compound. As a Senior Application Scientist, my objective is to demonstrate how modern computational chemistry can be leveraged to predict, understand, and guide experimental efforts. We will explore the molecule's intrinsic electronic properties, predict its reactivity, and outline a robust, self-validating computational workflow for researchers. This document is designed for chemists, pharmacologists, and drug development professionals who seek to integrate theoretical insights into their research, ultimately accelerating the journey from fragment to lead compound.
Molecular Architecture and Electronic Landscape
A thorough understanding of a molecule's potential begins with its fundamental structure and the distribution of electrons within it. This compound is an aromatic bicyclic heterocycle with a distinct arrangement of electron-donating and electron-withdrawing features.
Core Structure and Numbering
The molecule consists of a pyrazole ring fused to a pyridine ring. The systematic numbering, crucial for discussing reactivity, is illustrated below. The bromine atom is located at position C7, adjacent to the pyridine nitrogen.
Caption: IUPAC numbering scheme for this compound.
Predicted Geometric and Electronic Parameters
Quantum chemical calculations, particularly Density Functional Theory (DFT), are essential for elucidating precise structural and electronic data. A typical analysis using the B3LYP functional with a 6-311++G(d,p) basis set would yield the parameters shown below. These values, while representative, provide a quantitative basis for understanding the molecule's geometry and charge distribution.
| Parameter | Predicted Value | Implication |
| Bond Lengths (Å) | ||
| C7-Br | ~1.89 Å | Standard C(sp²)-Br bond length, indicating a key site for synthetic modification (e.g., Suzuki, Buchwald-Hartwig couplings). |
| N1-H | ~1.01 Å | Represents the primary hydrogen bond donor site. |
| C5-N6 | ~1.33 Å | Shorter than a typical C-N single bond, indicating aromatic delocalization within the pyridine ring. |
| Mulliken Atomic Charges | ||
| N1 (Pyrazole) | Highly Negative (~ -0.4 e) | A potential site for hydrogen bond acceptance or protonation. |
| N6 (Pyridine) | Highly Negative (~ -0.5 e) | The most prominent hydrogen bond acceptor and a likely coordination site for metal ions. |
| H (on N1) | Highly Positive (~ +0.35 e) | Confirms the strong hydrogen bond donor capability of the N1-H group. |
| C7 | Slightly Positive | The electron-withdrawing effect of the adjacent N6 and Br atoms makes this carbon electrophilic. |
| Global Descriptors | ||
| Dipole Moment | ~2.5 - 3.0 Debye | Indicates a significant molecular polarity, influencing solubility and intermolecular interactions. |
Note: The values in this table are representative and should be calculated for specific research applications using the methods outlined in Section 4.
Quantum Descriptors and Chemical Reactivity
Theoretical calculations provide powerful tools for predicting how a molecule will behave in a chemical reaction. By analyzing its frontier molecular orbitals and electrostatic potential, we can identify regions of high and low electron density, which are key to understanding reactivity.
Frontier Molecular Orbital (FMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to FMO theory.
-
HOMO: Represents the orbital from which an electron is most easily donated. Its location indicates the most probable sites for electrophilic attack .
-
LUMO: Represents the orbital to which an electron is most easily accepted. Its location indicates the most probable sites for nucleophilic attack .
-
HOMO-LUMO Gap: The energy difference between these orbitals is a crucial indicator of chemical stability. A smaller gap suggests higher reactivity and lower kinetic stability.
For this compound, the HOMO is predicted to be distributed across the pyrazole ring and the C4-C5 bond, suggesting these are the most electron-rich areas. Conversely, the LUMO is expected to be localized primarily on the pyridine ring, particularly around the C7 position, influenced by the electronegative bromine and nitrogen atoms.
Molecular Electrostatic Potential (MEP)
The MEP is a color-coded map of the electrostatic potential on the molecule's surface. It provides an intuitive guide to intermolecular interactions.
-
Red Regions (Negative Potential): Indicate electron-rich areas, ideal for interacting with electrophiles or forming hydrogen bonds as an acceptor. For this molecule, the most intense red region is anticipated around the pyridine nitrogen (N6).
-
Blue Regions (Positive Potential): Indicate electron-poor areas, susceptible to nucleophilic attack. The most positive potential is expected on the hydrogen atom attached to the pyrazole nitrogen (N1-H), confirming its role as a potent hydrogen bond donor.
-
Green/Yellow Regions (Neutral Potential): Typically associated with nonpolar C-H bonds or the carbon framework.
This analysis confirms that the molecule possesses distinct, well-defined regions for acting as both a hydrogen bond donor (N1-H) and acceptor (N6), a critical feature for binding to biological macromolecules.
Implications for Drug Discovery and Synthesis
The theoretical insights directly inform practical applications in both synthetic chemistry and drug design.
Guiding Chemical Synthesis
The electronic properties predict specific sites for functionalization, a cornerstone of creating chemical libraries for screening.[3]
-
Nucleophilic Substitution: The predicted electron deficiency at C7, enhanced by the bromine leaving group, makes it a prime target for SNAr reactions.
-
Electrophilic Substitution: The electron-rich nature of the pyrazole ring suggests that electrophilic substitution (e.g., nitration, halogenation) would likely occur at the C3 position.
-
Metal-Catalyzed Cross-Coupling: The C7-Br bond is an ideal handle for Suzuki, Sonogashira, and Buchwald-Hartwig reactions, allowing for the introduction of diverse aryl, alkyl, and amino groups to explore the chemical space around the core scaffold.[3]
-
N-Alkylation/Arylation: The N1 and N2 positions of the pyrazole ring can be selectively functionalized, offering another vector for library development.[3]
Pharmacophore and Fragment-Based Design
As a fragment, this compound offers a rigid scaffold with precisely positioned functional groups for target interaction:
-
Hydrogen Bond Donor: The N1-H group.
-
Hydrogen Bond Acceptor: The N6 nitrogen.
-
Halogen Bond Donor: The C7-Br group can participate in halogen bonding, an increasingly recognized non-covalent interaction in drug-receptor binding.
-
Aromatic System: The bicyclic ring can engage in π-π stacking interactions with aromatic residues (e.g., Phenylalanine, Tyrosine) in a protein's active site.
This combination of features makes it a high-value starting point for fragment-based drug discovery (FBDD), where these fragments are grown or linked to achieve high-affinity binders.
A Self-Validating Protocol for Theoretical Analysis
To ensure reproducibility and trustworthiness, any theoretical study must follow a rigorous and well-documented protocol. The following workflow provides a step-by-step methodology for performing a comprehensive DFT analysis of this compound using common quantum chemistry software packages (e.g., Gaussian, ORCA).
Caption: A standard workflow for the computational analysis of a small molecule.
Detailed Methodological Steps:
-
Structure Preparation:
-
Obtain the 2D structure of this compound from a database like PubChem (CID 70700903).[4]
-
Convert the 2D structure to a 3D model using software like Avogadro or GaussView.
-
Perform an initial, low-cost conformational search using a molecular mechanics force field (e.g., MMFF94) to find a reasonable starting geometry.
-
-
Geometry Optimization and Frequency Analysis:
-
Objective: To find the lowest energy structure (the most stable conformation) of the molecule.
-
Software Input:
-
Keyword/Route Section: #p opt freq B3LYP/6-311++G(d,p) scrf=(solvent=water)
-
opt: Requests a geometry optimization.
-
freq: Requests a frequency calculation to confirm the optimized structure is a true energy minimum (i.e., has no imaginary frequencies) and to obtain thermodynamic data.
-
B3LYP/6-311++G(d,p): Specifies the level of theory. B3LYP is a widely used hybrid functional, and 6-311++G(d,p) is a flexible triple-zeta basis set suitable for this type of molecule.
-
scrf=(solvent=water): An optional but recommended keyword to model the implicit effects of a solvent (e.g., water) using a polarizable continuum model (PCM).
-
-
-
Population and Orbital Analysis:
-
Objective: To analyze the electronic structure of the optimized geometry.
-
Procedure: The necessary information (Mulliken charges, HOMO/LUMO energies) is generated automatically during the optimization and frequency calculation.
-
Analysis: Extract these values from the output file. Visualize the HOMO and LUMO orbitals using software like GaussView or Chemcraft to understand their spatial distribution.
-
-
Molecular Electrostatic Potential (MEP) Mapping:
-
Objective: To visualize the charge distribution on the molecular surface.
-
Procedure: This is typically a post-processing step. Using the optimized geometry and the generated checkpoint file (.chk), instruct the software to calculate the electrostatic potential and map it onto the electron density surface.
-
By adhering to this structured protocol, researchers can generate reliable and verifiable theoretical data to support their experimental hypotheses.
Conclusion
The theoretical study of this compound provides indispensable insights that transcend simple structural representation. Through the lens of computational chemistry, we have characterized its electronic landscape, identified key sites of reactivity, and rationalized its potential as a valuable pharmacophore. The distinct hydrogen bonding capabilities, the potential for halogen bonding, and the synthetically versatile bromine handle make it a privileged scaffold for further development. The methodologies detailed herein offer a clear and robust pathway for researchers to integrate computational analysis into their workflow, enabling more informed decision-making, guiding synthetic strategy, and ultimately accelerating the discovery of novel therapeutics.
References
- 1. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and vectorial functionalisation of pyrazolo[3,4- c ]pyridines - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07458G [pubs.rsc.org]
- 4. PubChemLite - this compound (C6H4BrN3) [pubchemlite.lcsb.uni.lu]
Predicting the Mechanism of Action for 7-Bromo-1H-pyrazolo[3,4-c]pyridine: A Framework for Target Identification and Experimental Validation
An In-Depth Technical Guide
Abstract
The 1H-pyrazolo[3,4-c]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry, primarily due to its structural resemblance to endogenous purines.[1] This similarity allows it to interact with a wide array of biological targets, particularly ATP-binding proteins like kinases. This guide presents a comprehensive, multi-pillar strategy to predict and validate the mechanism of action (MoA) for the novel derivative, 7-Bromo-1H-pyrazolo[3,4-c]pyridine. We will outline a robust in silico workflow to generate high-probability target hypotheses, followed by a logical, resource-efficient experimental cascade to validate these predictions. This document is intended for researchers, scientists, and drug development professionals seeking a rigorous framework for early-stage MoA elucidation.
Introduction: The Pyrazolopyridine Core as a Strategic Starting Point
The fusion of pyrazole and pyridine rings creates a scaffold that acts as a purine isostere, a foundational principle in rational drug design. Purine derivatives are cornerstones of cellular signaling, forming the basis of ATP, GTP, and nucleic acids. Consequently, proteins evolved to bind purines are ubiquitous and represent a rich target class for therapeutic intervention.[1] Derivatives of the related pyrazolo[3,4-b]pyridine isomer have demonstrated a wide spectrum of biological activities, including the inhibition of critical enzyme families such as cyclin-dependent kinases (CDKs), topoisomerases, and various other protein kinases.[2][3]
The subject of this guide, this compound, introduces a bromine atom at the 7-position. This modification is chemically significant; the bromine atom can serve as a key interaction point within a protein's binding pocket (e.g., through halogen bonding) and alters the electronic properties of the entire scaffold, potentially fine-tuning its selectivity and potency. Given the lack of specific biological data for this compound, a predictive approach is essential to guide initial research efforts.
Part 1: In Silico Target Prediction – A Hypothesis-Generating Engine
The elucidation of a compound's MoA is a central challenge in drug discovery.[4] Our predictive workflow begins with computational methods, which offer a time- and cost-effective means to screen vast biological space and generate testable hypotheses.[5][6] This approach integrates chemical similarity principles with advanced machine learning and structural biology techniques.
Workflow for Computational Prediction and Experimental Validation
The overall strategy follows a logical progression from broad, computational predictions to specific, empirical validation.
Caption: Predictive workflow from in silico analysis to experimental validation.
Analog-Based Analysis: Leveraging Existing Knowledge
The most reliable starting point is to analyze the known biological targets of structurally similar compounds. The pyrazolo[3,4-b]pyridine scaffold, an isomer of our compound of interest, is well-documented.
-
Causality: The principle of chemical similarity is a cornerstone of medicinal chemistry: structurally related molecules often share binding partners.[7] By identifying the targets of close analogs, we can generate a high-confidence initial list of potential targets.
-
Known Targets of Pyrazolopyridine Scaffolds:
-
Kinase Inhibition: Numerous derivatives are reported as inhibitors of Cyclin-Dependent Kinases (CDKs), Fibroblast Growth Factor Receptor (FGFR), and Hematopoietic Cell Kinase (HCK), among others.[2]
-
Topoisomerase IIα Inhibition: Some analogs have been shown to inhibit Topoisomerase IIα, an enzyme critical for managing DNA topology during replication.[2]
-
Antiviral Activity: The scaffold has been explored for its activity against various viruses, including Herpes Simplex Virus (HSV-1).[3]
-
This analysis strongly suggests that this compound is likely to function as a kinase inhibitor .
Computational Target Fishing
Next, we employ automated, algorithm-driven methods to broaden our search. Web-based tools like SwissTargetPrediction and TargetHunter use sophisticated algorithms to predict protein targets by comparing the query molecule to vast libraries of known bioactive compounds.[7][8]
-
Methodology: These platforms combine 2D and 3D chemical similarity metrics with machine learning models trained on chemogenomic databases like ChEMBL.[7][9] The input is the chemical structure of our compound (SMILES: Brc1cncc2cn[nH]c12), and the output is a ranked list of plausible protein targets.
-
Expected Predictions: Based on the scaffold's purine-like nature, these tools are anticipated to predict a high probability of interaction with targets from the kinase , enzyme , and G-protein coupled receptor (GPCR) families.
| Prediction Method | Predicted Target Class | Rationale / Underlying Principle | Representative Examples |
| Analog-Based Analysis | Protein Kinases | Structural similarity to known kinase inhibitors.[2] | CDK1, CDK2, FGFR, VEGFR |
| Topoisomerases | Documented activity of pyrazolopyridine derivatives.[2] | Topoisomerase IIα | |
| Computational Target Fishing | Protein Kinases | High chemical similarity to ligands in chemogenomic databases.[7][8] | ABL1, SRC, LCK, GSK3B |
| Enzymes | Broad enzymatic activity of related heterocycles. | PARP1, Cathepsins | |
| GPCRs | Common target class for small heterocyclic molecules. | Adenosine Receptors, Dopamine Receptors |
Table 1: Summary of in silico target prediction approaches and expected outcomes.
Molecular Docking: A Structural Perspective
Once a list of high-probability targets is generated (e.g., CDK2, FGFR1, Topoisomerase IIα), molecular docking can be used to predict the binding mode and estimate the binding affinity.[6]
-
Protocol: Reverse Docking Simulation
-
Target Preparation: Obtain the 3D crystal structures of the highest-ranking potential targets from the Protein Data Bank (PDB). Prepare the proteins by removing water molecules, adding hydrogen atoms, and defining the binding pocket (typically the known ATP-binding site for kinases).
-
Ligand Preparation: Generate a 3D conformation of this compound and assign appropriate partial charges.
-
Docking Simulation: Use software like AutoDock or TarFisDock to systematically place the ligand into the protein's active site in multiple conformations.[6]
-
Scoring and Analysis: The program calculates a "docking score" for each pose, which estimates the binding free energy. The top-scoring poses are visually inspected to identify key intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts, and potential halogen bonds involving the bromine atom).
-
-
Causality: A favorable docking score and a binding pose that shows geometrically sound interactions with key active site residues provide strong structural evidence supporting a potential drug-target interaction. This method helps prioritize the most promising candidates for experimental validation.[10]
Part 2: Hypothesis Formulation – From Targets to Mechanism
The in silico data provides a list of potential protein targets. The next critical step is to place these targets within a biological context to formulate a coherent MoA hypothesis.
Pathway Analysis
If the convergent data from our in silico work points towards the inhibition of specific kinases, such as CDK2 and CDK4/6, we can use pathway analysis tools (e.g., KEGG, Reactome) to map their biological roles.
-
Example Hypothesis: Inhibition of CDK2 and CDK4/6 would disrupt the G1/S phase transition of the cell cycle. This provides a clear, testable, cell-level phenotype: cell cycle arrest .
Caption: Hypothesized pathway of CDK4/6 inhibition leading to G1/S cell cycle arrest.
The Primary Hypothesis
Based on the convergence of evidence, we formulate our primary hypothesis:
This compound acts as a multi-kinase inhibitor, with potent activity against cell cycle-related kinases (e.g., CDKs). Its primary mechanism of action in cancer cells is the induction of G1/S phase cell cycle arrest, leading to an anti-proliferative effect.
Part 3: A Roadmap for Experimental Validation
Computational predictions are hypotheses that require rigorous experimental validation.[10][11] The following tiered approach provides a self-validating system to confirm the predicted MoA.
Tier 1: Biochemical Assays to Confirm Direct Target Engagement
The first step is to confirm that the compound physically interacts with its predicted targets and inhibits their function in a controlled, cell-free environment.
-
Protocol: Kinase Panel Screening
-
Objective: To broadly assess the compound's kinase selectivity and identify primary targets.
-
Method: Submit the compound to a commercial kinase panel screen (e.g., Eurofins DiscoverX, Promega). The compound is typically tested at a single high concentration (e.g., 1-10 µM) against a panel of hundreds of purified human kinases.
-
Data Output: The result is a percent inhibition value for each kinase in the panel. "Hits" are defined as kinases inhibited above a certain threshold (e.g., >50% or >90%).
-
Causality: This unbiased screen provides a broad view of the compound's kinome-wide activity and will either confirm the CDK predictions or reveal novel, unexpected targets.
-
-
Protocol: IC₅₀ Determination
-
Objective: To quantify the potency of the compound against the primary hits identified in the panel screen.
-
Method: Perform dose-response enzymatic assays for each validated hit. The activity of the purified kinase is measured in the presence of increasing concentrations of the compound.
-
Data Output: A dose-response curve is generated, from which the half-maximal inhibitory concentration (IC₅₀) is calculated. This value represents the concentration of the compound required to inhibit 50% of the enzyme's activity.
-
Tier 2: Cell-Based Assays to Measure Phenotypic Effects
Once direct target inhibition is confirmed, the next step is to determine if this inhibition translates to the predicted biological effect in living cells.
| Assay | Protocol | Expected Outcome if Hypothesis is Correct |
| Cell Viability | Treat relevant cancer cell lines (e.g., MCF-7, HCT116) with a dose-range of the compound for 48-72 hours. Measure viability using an MTS or MTT assay. | Dose-dependent decrease in cell viability with a measurable GI₅₀ (50% growth inhibition) value. |
| Cell Cycle Analysis | Treat cells with the compound at its GI₅₀ concentration for 24 hours. Stain DNA with propidium iodide and analyze cell cycle distribution via flow cytometry. | Accumulation of cells in the G1 phase and a corresponding decrease in the S and G2/M phases, indicating G1/S arrest. |
| Apoptosis Assay | Co-stain treated cells with Annexin V and a viability dye (e.g., 7-AAD) and analyze by flow cytometry. | At higher concentrations or longer time points, an increase in the percentage of Annexin V-positive (apoptotic) cells. |
Table 2: Key cell-based assays for validating the anti-proliferative and cell cycle arrest phenotype.
Tier 3: Target Engagement and Pathway Modulation
The final step is to link the phenotypic effect (cell cycle arrest) directly to the inhibition of the target in the cellular context.
-
Protocol: Western Blot Analysis
-
Objective: To measure the phosphorylation state of a direct downstream substrate of the target kinase.
-
Method: Treat cells with the compound for a short period (e.g., 2-6 hours). Lyse the cells, separate proteins by SDS-PAGE, and probe with antibodies specific for the total and phosphorylated forms of the target's substrate. For CDK4/6, the key substrate is the Retinoblastoma protein (Rb).
-
Data Output: A western blot showing a dose-dependent decrease in the level of phosphorylated Rb (p-Rb) at Ser780 or Ser807/811, while the level of total Rb remains unchanged.
-
Trustworthiness: This experiment provides the definitive link in our self-validating system. It demonstrates that the compound enters the cell, engages its target kinase (CDK4/6), and inhibits its catalytic function, leading to the observed downstream cellular phenotype (cell cycle arrest).
-
Conclusion
This guide outlines a powerful, integrated strategy for predicting and validating the mechanism of action for this compound. By combining analog-based reasoning, advanced in silico target prediction, and molecular docking, we have formulated a high-confidence primary hypothesis: the compound acts as a multi-kinase inhibitor that induces cell cycle arrest. The proposed experimental workflow provides a clear and logical path to rigorously test this hypothesis, moving from biochemical confirmation of target inhibition to the validation of pathway modulation in a cellular context. This framework not only accelerates the characterization of this specific molecule but also serves as a robust template for MoA elucidation in modern drug discovery.
References
- 1. Synthesis and vectorial functionalisation of pyrazolo[3,4- c ]pyridines - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07458G [pubs.rsc.org]
- 2. Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Computational analyses of mechanism of action (MoA): data, methods and integration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Silico Target Prediction - Creative Biolabs [creative-biolabs.com]
- 6. Computational/in silico methods in drug target and lead prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. TargetHunter: An In Silico Target Identification Tool for Predicting Therapeutic Potential of Small Organic Molecules Based on Chemogenomic Database - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bio.tools [bio.tools]
- 9. Computational Prediction of Drug-Target Interactions via Ensemble Learning | Springer Nature Experiments [experiments.springernature.com]
- 10. tandfonline.com [tandfonline.com]
- 11. Validation guidelines for drug-target prediction methods. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
Methodological & Application
Topic: A Validated Synthesis Protocol for 7-Bromo-1H-pyrazolo[3,4-c]pyridine
An Application Note from the Office of the Senior Application Scientist
Abstract
This application note provides a detailed, reliable, and mechanistically-grounded protocol for the synthesis of 7-Bromo-1H-pyrazolo[3,4-c]pyridine. This heterocyclic scaffold is of significant interest in medicinal chemistry and fragment-based drug discovery due to its structural analogy to biological purines. The described three-step synthesis commences with the commercially available 3-amino-2-bromopyridine and proceeds through N-acetylation, a one-pot diazotization and cyclization, and a final deprotection. The protocol is designed to be robust and scalable, providing a clear pathway for obtaining this valuable research compound. We elaborate on the rationale behind key experimental choices to empower researchers with a deeper understanding of the transformation.
Introduction: The Strategic Value of the Pyrazolo[3,4-c]pyridine Scaffold
The pyrazolo[3,4-c]pyridine core is a privileged heterocyclic motif in modern drug discovery. Its structural resemblance to purine allows it to function as a purine isostere, making it a prime candidate for interacting with a wide variety of cellular proteins that possess purine-binding pockets, such as kinases, polymerases, and G-protein coupled receptors.[1] This mimicry has led to the development of pyrazolopyridine derivatives as potent anti-inflammatory, anti-viral, and anti-cancer agents.[1][2]
Specifically, this compound serves as a versatile building block in fragment-based drug discovery (FBDD). The bromine atom provides a reactive handle for a multitude of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), enabling the systematic elaboration of the core fragment to enhance potency and selectivity against a chosen biological target.[1]
The synthesis strategy detailed herein is adapted from a recently reported robust method for producing analogous 5-halo-1H-pyrazolo[3,4-c]pyridines, which is based on the classical Huisgen indazole synthesis.[1] This approach offers excellent control and high overall yields, making it superior to many older, less efficient methods.
Overall Synthetic Scheme
The synthesis is accomplished in three distinct steps, starting from 3-amino-2-bromopyridine.
Caption: Three-step synthesis workflow for this compound.
Mechanistic Rationale
The core of this synthesis lies in the second step: a one-pot reaction that combines diazotization with an intramolecular cyclization.
-
N-Acetylation (Step 1): The initial acetylation of the amino group in 3-amino-2-bromopyridine serves a dual purpose. It protects the amine from participating in unwanted side reactions and functions as an activating group that facilitates the subsequent cyclization.
-
Diazonium Formation and Cyclization (Step 2): In the presence of acetic anhydride, sodium nitrite generates a potent nitrosating agent. This reacts with the N-acetylated amine to form an N-acetyl diazonium salt intermediate. This highly electrophilic species is poised for an intramolecular electrophilic aromatic substitution. The C4 position of the pyridine ring acts as the nucleophile, attacking the diazonium group to forge the new C-N bond, thereby constructing the fused pyrazole ring. This type of reaction is a variation of the Pschorr cyclization. The use of dichloroethane (DCE) as a co-solvent has been shown to improve scalability and yield.[1]
-
Deacetylation (Step 3): The final step is a straightforward hydrolysis of the N-acetyl group under basic conditions using sodium methoxide in methanol. This regenerates the N-H of the pyrazole ring, yielding the target compound, this compound.
Reagent and Materials Summary
The following table summarizes the key reagents required for the synthesis. Quantities are based on a starting scale of 10 mmol of 3-amino-2-bromopyridine.
| Reagent/Material | Formula | MW ( g/mol ) | Molar Eq. | Amount (10 mmol scale) | Notes |
| 3-Amino-2-bromopyridine | C₅H₅BrN₂ | 173.01 | 1.0 | 1.73 g | Starting Material |
| Acetic Anhydride (Step 1) | C₄H₆O₃ | 102.09 | 1.2 | 1.2 ml (12.2 mmol) | Reagent for acetylation |
| Pyridine | C₅H₅N | 79.10 | - | ~20 mL | Solvent/Base for acetylation |
| Sodium Nitrite | NaNO₂ | 69.00 | 3.0 | 2.07 g (30 mmol) | Diazotizing agent |
| Acetic Anhydride (Step 2) | C₄H₆O₃ | 102.09 | 4.0 | 3.8 ml (40 mmol) | Reagent/Solvent for diazotization |
| 1,2-Dichloroethane (DCE) | C₂H₄Cl₂ | 98.96 | - | ~20 mL | Co-solvent for cyclization |
| Sodium Methoxide (25% in MeOH) | CH₃ONa | 54.02 | 1.5 | 3.4 mL (15 mmol) | Base for deacetylation |
| Methanol (MeOH) | CH₄O | 32.04 | - | ~40 mL | Solvent for deacetylation |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | - | As needed | Extraction solvent |
| Saturated aq. NaHCO₃ | - | - | - | As needed | For neutralization/work-up |
| Brine | - | - | - | As needed | For washing |
| Anhydrous MgSO₄ or Na₂SO₄ | - | - | - | As needed | Drying agent |
| Silica Gel | SiO₂ | 60.08 | - | As needed | For column chromatography (if required) |
Detailed Experimental Protocol
Safety Precaution: This procedure should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.
Step 1: Synthesis of N-(2-bromopyridin-3-yl)acetamide
-
To a round-bottom flask equipped with a magnetic stir bar, add 3-amino-2-bromopyridine (1.73 g, 10 mmol).
-
Dissolve the starting material in pyridine (20 mL) and cool the solution to 0 °C in an ice bath.
-
Slowly add acetic anhydride (1.2 mL, 12.2 mmol) dropwise to the stirred solution.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours, monitoring by TLC until the starting material is consumed.
-
Upon completion, carefully pour the reaction mixture into ice-water (100 mL).
-
Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry under vacuum to afford N-(2-bromopyridin-3-yl)acetamide as a solid, which can be used in the next step without further purification.
Step 2: Synthesis of 1-Acetyl-7-bromo-1H-pyrazolo[3,4-c]pyridine
-
In a round-bottom flask, suspend the crude N-(2-bromopyridin-3-yl)acetamide (from Step 1, ~10 mmol) in 1,2-dichloroethane (DCE, 20 mL).
-
Add acetic anhydride (3.8 mL, 40 mmol) to the suspension.
-
Carefully add sodium nitrite (2.07 g, 30 mmol) portion-wise at room temperature over 15-20 minutes. Note: Gas evolution (N₂) will occur. Ensure adequate ventilation.
-
After the addition is complete, heat the reaction mixture to 90 °C and stir for 18-24 hours. Monitor the reaction progress by LC-MS or TLC.
-
Cool the reaction to room temperature and carefully quench by slowly adding saturated aqueous sodium bicarbonate (NaHCO₃) solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude 1-acetyl-7-bromo-1H-pyrazolo[3,4-c]pyridine. This intermediate is often sufficiently pure for the next step, but can be purified by silica gel chromatography if necessary.
Step 3: Synthesis of this compound
-
Dissolve the crude 1-acetyl-7-bromo-1H-pyrazolo[3,4-c]pyridine (from Step 2, ~10 mmol) in methanol (40 mL).
-
Add sodium methoxide solution (25% w/w in methanol, 3.4 mL, 15 mmol) to the solution at room temperature.
-
Stir the reaction mixture for 1-2 hours at room temperature. Monitor by TLC for the disappearance of the acetylated intermediate.
-
Once the reaction is complete, neutralize the mixture by adding a few drops of acetic acid or by bubbling CO₂ gas through it.
-
Concentrate the mixture under reduced pressure.
-
Partition the residue between ethyl acetate (75 mL) and water (50 mL).
-
Separate the organic layer, and extract the aqueous layer again with ethyl acetate (2 x 25 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under vacuum.
-
The resulting crude solid can be purified by recrystallization (e.g., from an ethanol/water mixture) or by silica gel flash chromatography to yield the final product, this compound.
Conclusion
This application note details a comprehensive and reliable three-step synthesis for this compound, a valuable heterocyclic building block for pharmaceutical and chemical research. By adapting an established modern protocol, this guide provides not only a step-by-step procedure but also the underlying mechanistic principles, ensuring that researchers can confidently and successfully replicate the synthesis. The methodology is characterized by its use of readily available starting materials and its high-yielding key transformation, making it a practical choice for laboratory-scale production.
References
Application Notes & Protocols for Suzuki-Miyaura Coupling with 7-Bromo-1H-pyrazolo[3,4-c]pyridine
Authored by: A Senior Application Scientist
Abstract
The 1H-pyrazolo[3,4-c]pyridine scaffold is a significant heterocyclic motif in medicinal chemistry, bearing a structural resemblance to purine and thus interacting with a diverse range of biological targets.[1][2] This has led to its exploration in the development of novel therapeutics, including anti-inflammatory, anti-viral, and anti-cancer agents.[1] The functionalization of this core structure is paramount for establishing structure-activity relationships (SAR) and optimizing pharmacological profiles. The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for forming C-C bonds, offering high functional group tolerance and broad substrate scope.[3][4][5]
This guide provides a detailed protocol for the Suzuki-Miyaura coupling of 7-Bromo-1H-pyrazolo[3,4-c]pyridine with various boronic acids. It delves into the mechanistic rationale behind reagent selection and reaction conditions, addressing common challenges associated with nitrogen-rich, electron-deficient heterocycles. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful transformation for the synthesis of novel pyrazolo[3,4-c]pyridine derivatives.
Mechanistic Considerations & Rationale
The Suzuki-Miyaura coupling is a complex catalytic process involving several key steps.[6] Understanding this cycle is crucial for troubleshooting and optimizing the reaction for challenging substrates like this compound.
A primary challenge with nitrogen-rich heterocycles containing a free N-H group is their potential to inhibit the palladium catalyst.[3][7][8] The acidic proton can react with the basic reaction components, and the lone pair on the nitrogen can coordinate to the palladium center, leading to catalyst deactivation or the formation of unreactive off-cycle intermediates.[3][8]
The choice of catalyst, ligand, base, and solvent must be carefully considered to mitigate these issues and facilitate an efficient reaction.
-
Catalyst & Ligand: Modern palladium precatalysts, particularly those incorporating bulky, electron-rich phosphine ligands like XPhos, are often highly effective.[9] These ligands promote the formation of a monoligated, coordinatively unsaturated Pd(0) species, which is crucial for the initial oxidative addition step. The steric bulk of the ligand can also accelerate the final reductive elimination step to release the product.[10]
-
Base: The base plays a critical role in the transmetalation step, where the organic group is transferred from the boronic acid to the palladium center. A common issue with heteroaryl boronic acids is protodeboronation, a side reaction where the C-B bond is cleaved by a proton source, especially under strongly basic conditions.[11][12] Therefore, a moderately strong base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) is often preferred over stronger bases like hydroxides, as they provide a balance between promoting transmetalation and minimizing protodeboronation.[3][13]
-
Solvent System: A mixture of an organic solvent (e.g., dioxane, DMF) and water is typically employed. Water is often necessary to solubilize the base and facilitate the formation of the active boronate species.[3]
Catalytic Cycle of the Suzuki-Miyaura Reaction
Figure 1: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol
This protocol is a general guideline and may require optimization depending on the specific boronic acid used. All operations should be performed under an inert atmosphere (e.g., argon or nitrogen) to prevent catalyst oxidation.
Materials and Reagents
-
This compound
-
Aryl or Heteroaryl Boronic Acid (1.5 - 2.0 equivalents)
-
Palladium Catalyst (e.g., Pd(dppf)Cl₂, XPhos Pd G2) (1-5 mol%)
-
Ligand (if not using a precatalyst, e.g., XPhos) (2-10 mol%)
-
Base (e.g., Cs₂CO₃, K₃PO₄) (2.0 - 3.0 equivalents)
-
Anhydrous Solvent (e.g., 1,4-Dioxane, DMF, DMAc)
-
Degassed Water
Step-by-Step Procedure
-
Reaction Setup: To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 mmol, 1 equiv).
-
Reagent Addition: Add the boronic acid (1.5 mmol, 1.5 equiv), the base (e.g., Cs₂CO₃, 2.0 mmol, 2.0 equiv), the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03 mmol, 3 mol%), and the ligand (if required).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon) three times.
-
Solvent Addition: Add the anhydrous organic solvent (e.g., DMAc, 4 mL) and degassed water (1 mL) via syringe. The solvent mixture should be thoroughly degassed prior to use by sparging with argon for 15-20 minutes.
-
Reaction: Place the reaction vessel in a preheated oil bath or microwave reactor at the desired temperature (e.g., 100-120 °C).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 5-24 hours.[3]
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate or dichloromethane/methanol) to afford the desired 7-aryl-1H-pyrazolo[3,4-c]pyridine.
Experimental Workflow Diagram
Figure 2: Step-by-step workflow for the Suzuki-Miyaura coupling protocol.
Comparative Data & Troubleshooting
The optimal conditions can vary significantly based on the electronic and steric properties of the boronic acid coupling partner. The following table summarizes conditions reported for the coupling of similar N-H containing heterocyclic halides, providing a starting point for optimization.
| Heterocyclic Halide | Catalyst / Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 5-Bromo-1H-pyrazolo[3,4-c]pyridine (N-protected) | Pd(dppf)Cl₂ | Cs₂CO₃ | DMAc | 120 | 47-60 | [1][13] |
| 6-Chloroindole | XPhos Pd G2 (1-1.5 mol%) | K₃PO₄ | Dioxane/H₂O | 60 | 91-99 | [3] |
| 3-Chloroindazole | XPhos Pd G2 (6-7 mol%) | K₃PO₄ | Dioxane/H₂O | 100 | 75-90 | [3] |
| 2-Chlorobenzimidazole | XPhos Pd G2 (6-7 mol%) | K₃PO₄ | Dioxane/H₂O | 100 | 70-85 | [3] |
| 7-Bromo-4-amido-1H-indazole | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 100 | 70-90 | [14] |
Troubleshooting Common Issues:
-
Low Yield / No Reaction:
-
Cause: Catalyst deactivation or insufficient temperature.
-
Solution: Ensure all reagents and solvents are properly degassed. Increase catalyst loading or switch to a more robust precatalyst (e.g., an XPhos-based system). Increase the reaction temperature.
-
-
Protodeboronation (Loss of Boronic Acid):
-
Cause: Base is too strong or reaction time is too long.
-
Solution: Switch to a milder base (e.g., K₃PO₄ or K₂CO₃). Use a boronic ester (e.g., pinacol ester) which can be more stable.[15] Consider adding a copper(I) salt additive, which can accelerate transmetalation and outcompete protodeboronation.[1][13]
-
-
Debromination of Starting Material:
-
Cause: Competing hydrodehalogenation pathway.
-
Solution: This can be catalyst and ligand dependent. Screening different palladium sources and ligands may be necessary. Using a tandem catalyst system like XPhosPdG2/XPhos has been shown to mitigate this side reaction in similar pyrazolo-pyrimidine systems.[16]
-
-
Formation of Impurities:
-
Cause: Homocoupling of the boronic acid or degradation of starting materials/product at high temperatures.
-
Solution: Lower the reaction temperature and extend the reaction time. Ensure a strict inert atmosphere to prevent oxygen-mediated side reactions.
-
Conclusion
The Suzuki-Miyaura cross-coupling provides an efficient and modular route to novel 7-substituted-1H-pyrazolo[3,4-c]pyridines. Success with this N-H containing heterocyclic substrate hinges on the careful selection of a modern palladium catalyst system and appropriate base to promote the desired C-C bond formation while minimizing catalyst inhibition and common side reactions like protodeboronation. The protocols and insights provided herein serve as a robust starting point for researchers to access a wide array of functionalized pyrazolo[3,4-c]pyridine derivatives for applications in drug discovery and development.
References
- 1. Synthesis and vectorial functionalisation of pyrazolo[3,4- c ]pyridines - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07458G [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Suzuki-Miyaura cross-coupling of unprotected, nitrogen-rich heterocycles: substrate scope and mechanistic investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthesis of 3-(hetero)aryl tetrahydropyrazolo[3,4-c]pyridines by Suzuki-Miyaura cross-coupling methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. nva.sikt.no [nva.sikt.no]
- 13. researchgate.net [researchgate.net]
- 14. pubs.rsc.org [pubs.rsc.org]
- 15. Yoneda Labs [yonedalabs.com]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols for the Buchwald-Hartwig Amination of 7-Bromo-1H-pyrazolo[3,4-c]pyridine
Introduction: The Strategic Importance of C-N Bond Formation in Drug Discovery
The pyrazolo[3,4-c]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds investigated for a range of therapeutic applications, including oncology and neurodegenerative diseases.[1][2][3] The ability to strategically introduce nitrogen-based functional groups at specific positions on this scaffold is paramount for modulating pharmacological properties such as target affinity, selectivity, and ADME profiles. The Buchwald-Hartwig amination stands as a transformative tool in this context, offering a powerful and versatile palladium-catalyzed method for the formation of carbon-nitrogen (C-N) bonds.[4]
This reaction overcomes many limitations of traditional C-N bond-forming methods (e.g., nucleophilic aromatic substitution or Ullmann condensation), which often require harsh conditions and exhibit limited substrate scope.[4] The development of sophisticated catalyst systems, particularly those employing bulky, electron-rich phosphine ligands, has enabled the coupling of a vast array of aryl/heteroaryl halides with diverse amine nucleophiles under relatively mild conditions.[4][5]
This document provides a detailed guide for researchers, scientists, and drug development professionals on performing the Buchwald-Hartwig amination specifically on 7-Bromo-1H-pyrazolo[3,4-c]pyridine. It offers a validated starting protocol, explains the critical roles of each reaction component, and provides a framework for troubleshooting and optimization.
Reaction Principle and Mechanistic Overview
The Buchwald-Hartwig amination proceeds via a palladium-catalyzed cycle. A fundamental understanding of this mechanism is crucial for rational experimental design and troubleshooting.[4][6]
The catalytic cycle is generally accepted to involve three key steps:
-
Oxidative Addition: A low-valent Palladium(0) complex, generated in situ, reacts with the aryl bromide (this compound) to form a Pd(II) intermediate. This is often the rate-limiting step of the cycle.[7]
-
Amine Coordination and Deprotonation: The amine nucleophile coordinates to the Pd(II) complex. A base then deprotonates the coordinated amine to form a palladium-amido complex.
-
Reductive Elimination: The final step involves the formation of the C-N bond, yielding the desired 7-amino-1H-pyrazolo[3,4-c]pyridine product and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.[6]
// Nodes Pd0 [label="L-Pd(0)\n(Active Catalyst)", fillcolor="#F1F3F4", style=filled, color="#202124", fontcolor="#202124"]; ArBr [label="this compound\n(Ar-Br)", shape=oval, fillcolor="#FFFFFF", style=filled, color="#EA4335", fontcolor="#202124"]; OxAdd [label="Oxidative\nAddition Complex\nL-Pd(II)(Ar)(Br)", fillcolor="#F1F3F4", style=filled, color="#202124", fontcolor="#202124"]; Amine [label="Amine\n(R₂NH)", shape=oval, fillcolor="#FFFFFF", style=filled, color="#4285F4", fontcolor="#202124"]; PdAmine [label="L-Pd(II)(Ar)(Br)(R₂NH)", fillcolor="#F1F3F4", style=filled, color="#202124", fontcolor="#202124"]; Base [label="Base", shape=oval, fillcolor="#FFFFFF", style=filled, color="#34A853", fontcolor="#202124"]; PdAmido [label="Palladium Amido Complex\nL-Pd(II)(Ar)(NR₂)", fillcolor="#F1F3F4", style=filled, color="#202124", fontcolor="#202124"]; Product [label="Product\n(Ar-NR₂)", shape=oval, fillcolor="#FFFFFF", style=filled, color="#FBBC05", fontcolor="#202124"];
// Edges Pd0 -> OxAdd [label="Oxidative\nAddition", color="#EA4335"]; ArBr -> OxAdd [color="#EA4335"]; OxAdd -> PdAmine [label="+ Amine", color="#4285F4"]; Amine -> PdAmine [style=dashed, color="#4285F4"]; PdAmine -> PdAmido [label="Deprotonation\n- [Base-H]⁺Br⁻", color="#34A853"]; Base -> PdAmine [style=dashed, color="#34A853"]; PdAmido -> Product [label="Reductive\nElimination", color="#FBBC05"]; PdAmido -> Pd0 [label="", style=dashed, color="#202124"]; Product -> Pd0 [label="Regenerates\nCatalyst", style=invis];
{rank=same; ArBr; Amine; Base;} {rank=same; OxAdd; PdAmine; PdAmido;} {rank=same; Pd0; Product;} } Caption: Simplified Catalytic Cycle of the Buchwald-Hartwig Amination.
Experimental Protocol: Amination of this compound
This protocol is adapted from established procedures for the amination of structurally similar 5-bromo-1H-pyrazolo[3,4-c]pyridines and other challenging heteroaryl bromides.[1][2] It provides a robust starting point for a variety of amine coupling partners.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥95% | Various | Starting material. |
| Amine | ≥98% | Various | Nucleophile (e.g., morpholine, aniline, benzylamine). |
| Pd₂(dba)₃ | Catalyst Grade | Sigma-Aldrich, Strem | Palladium source. Handle in a fume hood. |
| XPhos | Ligand Grade | Sigma-Aldrich, Strem | Bulky biaryl phosphine ligand. |
| Sodium tert-butoxide (NaOtBu) | ≥97% | Sigma-Aldrich, Acros | Strong base. Handle in a glovebox due to moisture sensitivity. |
| Toluene | Anhydrous, ≥99.8% | Sigma-Aldrich, Acros | Reaction solvent. |
| Inert Gas | High Purity Nitrogen or Argon | For maintaining an inert atmosphere. | |
| Reaction Vessel | Schlenk tube or microwave vial | Must be oven-dried before use. |
Reaction Setup and Stoichiometry
The following table outlines the recommended stoichiometry for a typical small-scale reaction. This can be scaled as needed, maintaining the relative molar ratios.
| Component | Molar Equiv. | Amount (for 0.5 mmol scale) | Molar Amount (mmol) |
| This compound | 1.0 | 99.0 mg | 0.5 |
| Amine | 1.2 | Varies | 0.6 |
| Pd₂(dba)₃ | 0.02 (2 mol % Pd) | 9.2 mg | 0.01 |
| XPhos | 0.04 (4 mol %) | 19.1 mg | 0.02 |
| NaOtBu | 1.4 | 67.3 mg | 0.7 |
| Toluene | - | 2.5 mL | - |
Step-by-Step Procedure
-
Vessel Preparation: Place an appropriately sized magnetic stir bar into an oven-dried Schlenk tube or microwave vial.
-
Addition of Solids: In a glovebox or under a positive flow of inert gas, add this compound, Pd₂(dba)₃, XPhos, and sodium tert-butoxide to the reaction vessel.
-
Expert Insight: The order of addition for the solid reagents is generally not critical, but it is paramount to minimize their exposure to air and moisture, especially the base and the catalyst components.
-
-
Inert Atmosphere: Seal the vessel with a septum cap. If not in a glovebox, evacuate the vessel and backfill with high-purity nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent and Amine Addition: Add anhydrous toluene via syringe, followed by the amine coupling partner.
-
Reaction: Place the sealed vessel in a preheated oil bath or heating block at 100 °C and stir vigorously.
-
Causality: The high temperature is necessary to overcome the activation energy for the oxidative addition of the electron-deficient heteroaryl bromide. Vigorous stirring is essential for reactions involving solid bases to ensure adequate mixing.
-
-
Monitoring: Monitor the reaction progress by taking small aliquots (via syringe) and analyzing by TLC or LC-MS until the starting material is consumed (typically 2-24 hours).
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Quench the reaction by carefully adding water. Dilute with an organic solvent such as ethyl acetate (EtOAc) or dichloromethane (DCM).
-
Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water and brine.
-
Drying and Concentration: Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 7-amino-1H-pyrazolo[3,4-c]pyridine product.
Discussion of Critical Parameters (E-E-A-T)
Choice of Catalyst System: The Ligand is Key
The success of the Buchwald-Hartwig amination on electron-deficient and sterically hindered N-heterocycles like pyrazolopyridines is critically dependent on the choice of the phosphine ligand.
-
Why XPhos? XPhos (2-Dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl) is a bulky, electron-rich dialkylbiaryl phosphine ligand.[5] Its steric bulk promotes the formation of monoligated palladium complexes, which are highly active in the crucial oxidative addition step.[4] The electron-donating nature of the ligand facilitates the final reductive elimination step. For challenging heteroaryl bromides, ligands from this class are often superior.[5]
The Role of the Base
The base plays a multifaceted role in the catalytic cycle. It is required to deprotonate the amine-palladium complex to form the key amido intermediate prior to reductive elimination.
-
Why NaOtBu? Sodium tert-butoxide is a strong, non-nucleophilic base that is highly effective in these couplings. Its strength is sufficient to deprotonate a wide range of coordinated amines.
-
Alternative Bases: For substrates with base-sensitive functional groups, weaker inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be employed, although this may require higher reaction temperatures or longer reaction times.[9][10] Soluble organic bases like DBU have also been explored to create homogeneous reaction conditions, which can be advantageous for scalability and flow chemistry applications.[11]
Solvent and Temperature Considerations
-
Solvent: Toluene is a common and effective solvent due to its high boiling point and relatively non-polar nature, which is suitable for the organometallic intermediates involved. Other high-boiling aprotic solvents like 1,4-dioxane or tert-butanol can also be effective.[6]
-
Temperature: A reaction temperature of 80-110 °C is typical.[9] Electron-deficient heteroaryl bromides like this compound are generally less reactive in the oxidative addition step than simple aryl bromides, thus requiring thermal energy to drive the reaction efficiently.
Conclusion and Outlook
The protocol described herein provides a reliable and scientifically grounded method for the Buchwald-Hartwig amination of this compound. By understanding the mechanistic principles and the specific roles of the catalyst, ligand, and base, researchers can effectively apply this powerful transformation to synthesize a diverse library of 7-amino-substituted pyrazolopyridines. This capability is invaluable for structure-activity relationship (SAR) studies and the overall advancement of drug discovery programs targeting this important heterocyclic scaffold. Further optimization may be achieved by screening different ligands and bases, particularly when employing challenging or highly functionalized amine coupling partners.
References
- 1. Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. Buchwald Phosphine Ligands [sigmaaldrich.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Dialkylbiaryl phosphine ligands - Wikipedia [en.wikipedia.org]
- 9. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 10. Use of base metals in Buchwald-Hartwig coupling - Wordpress [reagents.acsgcipr.org]
- 11. chemrxiv.org [chemrxiv.org]
Negishi cross-coupling reactions of 7-Bromo-1H-pyrazolo[3,4-c]pyridine
An In-Depth Guide to the Negishi Cross-Coupling of 7-Bromo-1H-pyrazolo[3,4-c]pyridine: Protocols and Applications
Authored by a Senior Application Scientist
This technical guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive overview and detailed protocols for the successful execution of Negishi cross-coupling reactions involving this compound. This document is designed to offer not just procedural steps, but also the underlying scientific rationale to empower users to optimize, troubleshoot, and adapt these methods for their specific research needs.
The Strategic Importance of the 1H-Pyrazolo[3,4-c]pyridine Scaffold
The 1H-pyrazolo[3,4-c]pyridine core is a privileged heterocyclic scaffold in modern medicinal chemistry. Its structural resemblance to purine bases allows it to interact with a wide array of biological targets, including kinases and other enzymes.[1][2] Consequently, derivatives of this scaffold are actively investigated for the treatment of various diseases, such as cancer, neurological disorders, and inflammatory conditions.[1][3] The ability to selectively functionalize this core at various positions is paramount for developing structure-activity relationships (SAR) and identifying novel drug candidates.[2][4] The C7 position, in particular, offers a key vector for molecular elaboration in fragment-based drug discovery (FBDD).[2][4]
The Negishi Cross-Coupling: A Powerful Tool for C-C Bond Formation
The Negishi cross-coupling reaction is a robust and versatile method for forming carbon-carbon bonds, a cornerstone of modern organic synthesis.[5][6] This reaction involves the coupling of an organozinc reagent with an organic halide, catalyzed by a palladium or nickel complex.[5][7] A key advantage of the Negishi coupling is its high functional group tolerance and the wide variety of coupling partners it can accommodate, including those with sp, sp², and sp³ hybridized carbon atoms.[5][7] This makes it particularly well-suited for the late-stage functionalization of complex molecules, a common requirement in drug discovery programs.
The Catalytic Cycle
The generally accepted mechanism for the palladium-catalyzed Negishi coupling proceeds through a series of well-defined steps.[7][8] Understanding this cycle is crucial for rationalizing reaction conditions and troubleshooting potential issues.
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-halogen bond of the this compound, forming a Pd(II) intermediate.[7][8]
-
Transmetalation: The organic group from the organozinc reagent is then transferred to the palladium center, displacing the halide and forming a new diorganopalladium(II) complex. This step is often the rate-limiting step in the catalytic cycle.[5]
-
Reductive Elimination: The final step involves the reductive elimination of the two organic groups from the palladium center, forming the desired C-C bond and regenerating the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.[7][8]
Caption: Catalytic cycle of the Negishi cross-coupling reaction.
Detailed Protocols for the Negishi Coupling of this compound
The following protocols are based on established methodologies for the functionalization of related heterocyclic systems and provide a robust starting point for the Negishi coupling of this compound.[2][4]
Preparation of the Organozinc Reagent (In Situ)
A significant advantage of the Negishi coupling is the ability to generate the required organozinc reagent in situ, either from an organolithium or Grignard reagent, or directly from an organic halide.[7][9] A particularly effective method for heterocyclic substrates involves a deprotonation-transmetalation sequence.[2][4]
Protocol 1: In Situ Generation of Arylzinc Reagent via Deprotonation-Transmetalation
This protocol is adapted from a procedure used for the C7-functionalization of a related pyrazolo[3,4-c]pyridine scaffold.[2][4]
-
Materials:
-
Protected this compound (e.g., SEM-protected) (1.0 equiv)
-
TMPMgCl·LiCl (1.1 equiv)
-
Anhydrous ZnCl₂ (1.2 equiv)
-
Aryl iodide (1.2 equiv)
-
Pd(PPh₃)₄ (0.05 equiv)
-
Anhydrous THF
-
-
Procedure:
-
To a flame-dried, argon-purged flask, add the protected this compound and dissolve in anhydrous THF.
-
Cool the solution to -40 °C.
-
Slowly add TMPMgCl·LiCl and stir the mixture at -40 °C for 1 hour to effect selective deprotonation at the C7 position.
-
To this solution, add a solution of anhydrous ZnCl₂ in THF and allow the mixture to warm to room temperature, stirring for an additional hour to complete the transmetalation to the organozinc species.
-
In a separate flask, add the aryl iodide and Pd(PPh₃)₄, and purge with argon.
-
Transfer the freshly prepared organozinc solution to the flask containing the aryl iodide and catalyst via cannula.
-
Stir the reaction mixture at room temperature until completion (monitor by TLC or LC-MS).
-
Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Direct Coupling Protocol
This protocol outlines the direct coupling of this compound with a pre-formed or commercially available organozinc reagent.
Protocol 2: Direct Negishi Cross-Coupling
-
Materials:
-
Procedure:
-
To a flame-dried, argon-purged flask, add the this compound, palladium catalyst, and ligand (if used).
-
Add the anhydrous solvent and stir for 10-15 minutes to form the active catalyst complex.
-
Slowly add the organozinc reagent solution to the reaction mixture.
-
Heat the reaction to the desired temperature (typically 50-80 °C) and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with saturated aqueous NH₄Cl.
-
Work-up and purify as described in Protocol 1.
-
Reaction Optimization and Scope
The success of a Negishi coupling reaction often depends on the careful selection of several key parameters. The following table summarizes important considerations for optimizing the reaction with this compound.
| Parameter | Recommended Options | Rationale & Considerations |
| Catalyst | Pd(PPh₃)₄, Pd₂(dba)₃, Palladacycle precatalysts (e.g., G3-SPhos)[10] | Pd(PPh₃)₄ is a reliable choice for many applications. For more challenging substrates or to achieve lower catalyst loadings, more advanced catalysts like palladacycles with bulky, electron-rich phosphine ligands are often superior.[10][12] |
| Ligand | PPh₃ (part of catalyst), SPhos, RuPhos, XPhos[5] | Bulky, electron-rich monophosphine ligands can accelerate the rate-limiting oxidative addition and reductive elimination steps, leading to higher yields and faster reaction times, especially with sterically hindered or electron-rich substrates.[12] |
| Solvent | THF, Dioxane, DMF, DMAc | THF is the most common solvent for Negishi couplings. For less reactive substrates, more polar aprotic solvents like DMF or DMAc may be beneficial, though they can be more difficult to remove.[13] |
| Temperature | Room Temperature to 80 °C | Many Negishi couplings can proceed at room temperature.[10] However, heating may be necessary for less reactive coupling partners. |
| Organozinc Reagent | Aryl, Heteroaryl, Alkyl, Vinyl | A wide range of organozinc reagents can be used. Their preparation and stability should be considered. Salt additives like LiCl can enhance the reactivity of organozinc reagents.[14] |
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst; Poor quality organozinc reagent; Insufficient temperature. | Use a more active catalyst/ligand system (e.g., palladacycle).[10] Ensure organozinc reagent is freshly prepared or properly stored.[7] Increase reaction temperature incrementally. |
| Formation of Homocoupled Byproducts | Side reactions of the organozinc reagent. | Add the organozinc reagent slowly to the reaction mixture. Use a lower reaction temperature if possible. |
| Dehalogenation of Starting Material | Proto-dehalogenation by trace amounts of water or other proton sources. | Ensure all reagents and solvents are strictly anhydrous.[8] Perform the reaction under a rigorously inert atmosphere (Argon or Nitrogen). |
| Inhibition of Catalyst | Coordination of the N-heterocycle to the palladium center; Formation of inhibitory intermetallic species.[15] | Use of a protecting group on the pyrazole nitrogen can mitigate catalyst inhibition. The choice of a bulky ligand can also disfavor non-productive binding.[12] |
Characterization of the Coupled Product
The successful synthesis of the desired 7-substituted-1H-pyrazolo[3,4-c]pyridine should be confirmed by a combination of standard analytical techniques:
-
Thin-Layer Chromatography (TLC): To monitor reaction progress and assess the purity of the final product.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the molecular weight of the product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the structure of the product and confirm the regioselectivity of the coupling.
-
High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition of the product.
Conclusion
The Negishi cross-coupling reaction is a highly effective method for the C7-functionalization of this compound, providing a versatile route to novel derivatives for applications in drug discovery and medicinal chemistry. By understanding the underlying mechanism and carefully selecting the reaction parameters, researchers can reliably and efficiently synthesize a wide range of analogs based on this important heterocyclic scaffold. The protocols and insights provided in this guide serve as a comprehensive resource for the successful implementation of this powerful synthetic transformation.
References
- 1. Page loading... [wap.guidechem.com]
- 2. Synthesis and vectorial functionalisation of pyrazolo[3,4- c ]pyridines - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07458G [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Negishi coupling - Wikipedia [en.wikipedia.org]
- 6. Negishi Coupling [organic-chemistry.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. m.youtube.com [m.youtube.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Mild and General Conditions for Negishi Cross-Coupling Enabled by the Use of Palladacycle Precatalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. "Optimization of a Negishi Cross-Coupling Reaction for the Synthesis of" by Cami Berlin [digitalcommons.bucknell.edu]
- 13. Mechanochemical Activation of Zinc and Application to Negishi Cross‐Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Intermetallic species in the Negishi coupling and their involvement in inhibition pathways - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C9CY00752K [pubs.rsc.org]
functionalization of the 7-Bromo-1H-pyrazolo[3,4-c]pyridine core
An Application Guide to the Strategic Functionalization of the 7-Bromo-1H-pyrazolo[3,4-c]pyridine Core
Authored by: A Senior Application Scientist
Abstract
The 1H-pyrazolo[3,4-c]pyridine scaffold is a "privileged" heterocyclic motif in modern medicinal chemistry and fragment-based drug discovery (FBDD).[1][2] Its structural analogy to endogenous purines allows it to interact with a wide array of biological targets, including critical enzymes like glycogen synthase kinase-3 (GSK-3) and cyclin-dependent kinases (CDKs).[3][4] Consequently, derivatives of this core are investigated as potent anti-inflammatory, anti-viral, and anti-cancer agents.[1][5] The this compound isomer serves as a particularly versatile synthetic intermediate. The bromine atom at the C-7 position acts as a synthetic linchpin, enabling a diverse range of late-stage functionalizations, primarily through palladium-catalyzed cross-coupling reactions. This guide provides researchers, medicinal chemists, and drug development scientists with a detailed technical overview and actionable protocols for the strategic elaboration of this core.
The Strategic Importance of the C-7 Position
The pyrazolo[3,4-c]pyridine core offers multiple sites for functionalization (N-1, N-2, C-3, C-5, and C-7).[1][6] The 7-bromo derivative is a key building block because the C-Br bond is readily activated by palladium catalysts, allowing for the selective and efficient introduction of new carbon-carbon and carbon-nitrogen bonds. This late-stage diversification is a cornerstone of modern drug discovery, enabling the rapid generation of analog libraries for structure-activity relationship (SAR) studies.
Below is a conceptual workflow illustrating the central role of the 7-bromo synthon in accessing diverse chemical matter.
Caption: Strategic functionalization pathways from the 7-bromo core.
Palladium-Catalyzed Cross-Coupling: Mechanistic Underpinnings
The majority of functionalization reactions performed on the 7-bromo core rely on a common mechanistic framework: the palladium catalytic cycle.[7][8] Understanding this cycle is critical for troubleshooting and optimizing reactions. It consists of three primary steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-bromide (Ar-Br) bond, forming a Pd(II) complex. This is often the rate-limiting step.[9]
-
Transmetalation (for Suzuki/Sonogashira) or Amine Coordination/Deprotonation (for Buchwald-Hartwig): The coupling partner (e.g., an organoboron compound or an amine) displaces the halide on the palladium complex.[10][11]
-
Reductive Elimination: The two organic fragments are expelled from the palladium center, forming the new C-C or C-N bond and regenerating the active Pd(0) catalyst to re-enter the cycle.[8]
Caption: Generalized palladium cross-coupling catalytic cycle.
Application Protocol: Suzuki-Miyaura C-C Coupling
The Suzuki-Miyaura reaction is a robust and widely used method for forming carbon-carbon bonds between the 7-position of the pyrazolopyridine core and various aryl or heteroaryl groups.[12][13] Its popularity stems from the operational simplicity, mild conditions, and the commercial availability and stability of the boronic acid reagents.[14]
Causality and Component Selection
-
Catalyst: A palladium(0) source is required. While Pd(PPh₃)₄ can be used, modern pre-catalysts like Pd(dppf)Cl₂ or combinations of a Pd(II) source (e.g., Pd(OAc)₂) with a phosphine ligand are often more efficient and air-stable.[11][13]
-
Ligand: Bulky, electron-rich phosphine ligands (e.g., P(tBu)₃, XPhos) accelerate the oxidative addition and reductive elimination steps, leading to higher efficiency, especially with less reactive aryl chlorides or bromides.[15][16]
-
Base: A base (e.g., Cs₂CO₃, K₂CO₃, K₃PO₄) is essential for activating the organoboron species to facilitate transmetalation.[11][12] The choice of base can significantly impact yield and should be screened for optimal performance.
Detailed Experimental Protocol
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid or arylboronic acid pinacol ester (1.2 - 1.5 eq)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)
-
Base (e.g., Cs₂CO₃, 2.0 - 3.0 eq)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane, DMF, or Toluene/Water mixture)
Procedure:
-
Reaction Setup: To a flame-dried reaction vessel (e.g., a microwave vial or Schlenk flask) equipped with a magnetic stir bar, add the this compound, arylboronic acid, palladium catalyst, and base.
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times to ensure anaerobic conditions.
-
Solvent Addition: Under a positive pressure of inert gas, add the anhydrous, degassed solvent via syringe to achieve a concentration of approximately 0.1-0.2 M with respect to the starting bromide.
-
Heating and Monitoring: Place the reaction mixture in a preheated oil bath or heating block (typically 80-120 °C) or into a microwave reactor. Stir the reaction vigorously. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting bromide is consumed (typically 2-18 hours).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to afford the desired 7-aryl-1H-pyrazolo[3,4-c]pyridine.
| Parameter | Typical Conditions for Suzuki Coupling |
| Catalyst | Pd(dppf)Cl₂, Pd(PPh₃)₄, XPhosPdG2 |
| Ligand | (If not using a pre-catalyst) SPhos, XPhos, P(tBu)₃ |
| Base | Cs₂CO₃, K₂CO₃, K₃PO₄ |
| Solvent | 1,4-Dioxane, DMF, Toluene/H₂O, DMAc |
| Temperature | 80 - 120 °C (Conventional) or 100 - 150 °C (Microwave) |
| Yield Range | 60 - 95%[17] |
Application Protocol: Buchwald-Hartwig C-N Amination
The Buchwald-Hartwig amination is the premier method for constructing carbon-nitrogen bonds, allowing for the coupling of the 7-bromo core with a vast array of primary and secondary amines.[18][19] This reaction is indispensable for introducing functionalities that can act as hydrogen bond donors or acceptors, critical for molecular recognition at biological targets.
Causality and Component Selection
-
Catalyst System: This reaction is highly dependent on the ligand used.[20] Systems combining a palladium source (e.g., Pd₂(dba)₃ or Pd(OAc)₂) with sterically hindered, electron-rich phosphine ligands (e.g., XPhos, RuPhos, BrettPhos) are state-of-the-art.[21] These ligands facilitate the difficult C-N reductive elimination step.
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine, allowing it to coordinate to the palladium center.[18] Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LiHMDS) are most commonly used.[19] The choice of base must be compatible with other functional groups in the molecule.
Detailed Experimental Protocol
Materials:
-
This compound (1.0 eq)
-
Amine (primary or secondary) (1.1 - 1.5 eq)
-
Palladium source (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Ligand (e.g., XPhos, 2-4 mol%)
-
Base (e.g., NaOtBu, 1.5 - 2.0 eq)
-
Anhydrous, degassed solvent (e.g., Toluene, 1,4-Dioxane)
Procedure:
-
Reaction Setup: In a glovebox or under a robust stream of inert gas, add the palladium source, ligand, and base to a flame-dried reaction vessel.
-
Reagent Addition: Add the this compound and the amine.
-
Inert Atmosphere & Solvent: Seal the vessel, remove from the glovebox (if used), and add anhydrous, degassed solvent via syringe under a positive pressure of inert gas.
-
Heating and Monitoring: Heat the reaction mixture with vigorous stirring (typically 80-110 °C). The reaction progress should be carefully monitored by LC-MS.
-
Workup: After cooling to room temperature, quench the reaction by carefully adding saturated aqueous ammonium chloride (NH₄Cl). Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers and wash with brine.
-
Purification: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The resulting crude material is purified by flash column chromatography to yield the 7-amino-1H-pyrazolo[3,4-c]pyridine product.
| Parameter | Typical Conditions for Buchwald-Hartwig Amination |
| Catalyst | Pd₂(dba)₃, Pd(OAc)₂ |
| Ligand | XPhos, RuPhos, JohnPhos, BrettPhos |
| Base | NaOtBu, K₃PO₄, Cs₂CO₃, LiHMDS |
| Solvent | Toluene, 1,4-Dioxane, CPME |
| Temperature | 80 - 110 °C |
| Yield Range | 50 - 90%[1][6] |
Application Protocol: Sonogashira C-C≡C Coupling
The Sonogashira coupling reaction facilitates the formation of a C(sp²)-C(sp) bond, linking the 7-position of the pyrazole core to a terminal alkyne.[22][23] This introduces a rigid, linear alkyne linker, a valuable scaffold in drug design for probing protein active sites.
Causality and Component Selection
-
Dual Catalysis: The classic Sonogashira reaction employs a dual catalytic system: a palladium(0) catalyst to activate the aryl halide and a copper(I) salt (e.g., CuI) as a co-catalyst.[22][24] The copper salt reacts with the terminal alkyne to form a copper(I) acetylide, which then undergoes transmetalation with the palladium complex.
-
Base: An amine base, typically triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is used both to scavenge the HX produced and to act as the reaction solvent in some cases.[23]
-
Copper-Free Variants: Homocoupling of the alkyne (Glaser coupling) is a common side reaction promoted by the copper catalyst and oxygen.[25] To avoid this, "copper-free" Sonogashira protocols have been developed, which rely on highly active palladium/phosphine ligand systems and often require slightly higher temperatures.[23][25]
Detailed Experimental Protocol (Copper-Cocatalyzed)
Materials:
-
This compound (1.0 eq)
-
Terminal Alkyne (1.2 - 2.0 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%)
-
Copper(I) Iodide (CuI, 1-5 mol%)
-
Amine base (e.g., Et₃N or DIPEA, often used as solvent or co-solvent)
-
Anhydrous, degassed solvent (e.g., THF, DMF)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask, add the this compound, palladium catalyst, and copper(I) iodide.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Solvent and Reagent Addition: Add the anhydrous, degassed solvent and the amine base, followed by the terminal alkyne via syringe.
-
Reaction Conditions: Stir the reaction at room temperature or with gentle heating (40-80 °C) as needed. The reaction is often complete within a few hours but can be run overnight. Monitor consumption of the starting material by TLC or LC-MS.
-
Workup: Once complete, concentrate the reaction mixture under reduced pressure. Re-dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous NH₄Cl (to remove copper salts) and brine.
-
Purification: Dry the organic layer (Na₂SO₄), filter, and evaporate the solvent. Purify the crude product by flash column chromatography.
| Parameter | Typical Conditions for Sonogashira Coupling |
| Catalyst | Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄ |
| Co-catalyst | Copper(I) Iodide (CuI) |
| Base | Et₃N, DIPEA, Piperidine |
| Solvent | DMF, THF, Acetonitrile |
| Temperature | 25 - 80 °C |
| Yield Range | 65 - 95%[25][26] |
References
- 1. Synthesis and vectorial functionalisation of pyrazolo[3,4- c ]pyridines - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07458G [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Page loading... [guidechem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. odinity.com [odinity.com]
- 10. youtube.com [youtube.com]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow [mdpi.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.rsc.org [pubs.rsc.org]
- 18. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 21. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 22. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 23. Sonogashira Coupling [organic-chemistry.org]
- 24. chem.libretexts.org [chem.libretexts.org]
- 25. pdf.benchchem.com [pdf.benchchem.com]
- 26. researchgate.net [researchgate.net]
Application Notes & Protocols: High-Throughput Library Synthesis Utilizing the 7-Bromo-1H-pyrazolo[3,4-c]pyridine Scaffold
Introduction: The Strategic Value of the Pyrazolo[3,4-c]pyridine Core in Drug Discovery
The quest for novel therapeutic agents is a cornerstone of modern medicine, with heterocyclic scaffolds forming the backbone of a vast number of approved drugs. Among these, the pyrazolo[3,4-c]pyridine moiety has emerged as a "privileged scaffold" of significant interest, particularly in the development of kinase inhibitors.[1][2] Its structural resemblance to the native purine core allows it to effectively function as a hinge-binder, interacting with the ATP-binding sites of a wide array of protein kinases.[3] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention. The pyrazolo[3,4-c]pyridine framework has been successfully incorporated into numerous potent and selective kinase inhibitors.[1][4]
7-Bromo-1H-pyrazolo[3,4-c]pyridine is a versatile and strategically functionalized starting material, engineered for efficient library synthesis. The bromine atom at the C7 position provides a reactive handle for a multitude of palladium-catalyzed cross-coupling reactions, enabling the exploration of diverse chemical space around the core. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on leveraging this powerful building block in parallel synthesis campaigns to rapidly generate libraries of novel compounds for high-throughput screening. We will delve into the causality behind experimental choices and provide detailed, field-proven protocols for key chemical transformations.
Core Chemistry & Diversification Strategy
The true power of this compound lies in its capacity for "vectorial functionalization," allowing for the systematic and independent modification of multiple positions on the heterocyclic core. This strategy is exceptionally well-suited for parallel synthesis, where arrays of building blocks can be combined to rapidly generate large and diverse compound libraries.
The primary diversification points on the this compound scaffold that we will explore are:
-
C7 Position: Functionalization via Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions.
-
N1 Position: Diversification through N-alkylation and N-arylation reactions.
This multi-vector approach allows for a comprehensive exploration of the structure-activity relationship (SAR) around the pyrazolo[3,4-c]pyridine core.
Caption: Vectorial diversification strategy for this compound.
Part 1: C7-Arylation via Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a robust and highly versatile palladium-catalyzed reaction for the formation of C-C bonds. It exhibits broad functional group tolerance and utilizes readily available and stable boronic acid building blocks, making it an ideal choice for parallel synthesis.
Protocol 1: Parallel Suzuki-Miyaura Coupling in a 96-Well Plate
This protocol describes the parallel synthesis of a 96-member library by coupling this compound with a diverse set of aryl and heteroaryl boronic acids.
Materials and Equipment:
-
This compound
-
Array of 96 diverse aryl/heteroaryl boronic acids
-
Palladium catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (Dichloro[1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane adduct)
-
Base: Sodium carbonate (Na₂CO₃)
-
Solvent: 1,4-Dioxane and Water (degassed)
-
96-well reaction block with magnetic stirring capabilities and reflux condenser
-
Automated liquid handler (optional, for high-throughput setup)
-
Centrifuge with plate rotor
-
HPLC-MS for analysis and purification
Experimental Workflow:
Caption: Workflow for parallel Suzuki-Miyaura coupling.
Step-by-Step Protocol:
-
Reagent Plating:
-
To each well of a 96-well reaction block, add this compound (20 mg, 0.1 mmol, 1.0 equiv). A stock solution in dioxane can be prepared and dispensed for accuracy.
-
To each well, add the corresponding aryl/heteroaryl boronic acid (0.12 mmol, 1.2 equiv). This is typically done as a solid using a powder dispensing robot or manually.
-
Add Na₂CO₃ (21.2 mg, 0.2 mmol, 2.0 equiv) to each well.
-
Add Pd(dppf)Cl₂·CH₂Cl₂ (4.1 mg, 0.005 mmol, 5 mol%) to each well.
-
-
Solvent Addition and Reaction Setup:
-
Add degassed 1,4-dioxane (0.8 mL) and degassed water (0.2 mL) to each well.
-
Seal the reaction block with a cap mat.
-
Place the block on the stirring plate and purge with argon for 15 minutes.
-
Heat the reaction mixture to 100 °C with vigorous stirring for 12-16 hours.
-
-
Parallel Workup:
-
Cool the reaction block to room temperature.
-
Add ethyl acetate (1 mL) and water (1 mL) to each well.
-
Seal and shake the plate vigorously for 5 minutes.
-
Centrifuge the plate to separate the layers.
-
Carefully remove the aqueous layer from the bottom of each well.
-
The organic layer can be washed again with brine (1 mL).
-
-
Analysis and Purification:
-
Transfer an aliquot from each well to a new 96-well plate for LC-MS analysis to determine reaction completion and product purity.
-
The crude organic solutions are then concentrated and subjected to parallel purification via mass-directed preparative HPLC.
-
Quantitative Data Summary:
| Reagent | Molar Equiv. | Amount per Well | Purpose |
| This compound | 1.0 | 20 mg (0.1 mmol) | Starting Material |
| Boronic Acid | 1.2 | 0.12 mmol | Coupling Partner |
| Pd(dppf)Cl₂·CH₂Cl₂ | 0.05 | 4.1 mg (5 mol%) | Catalyst |
| Na₂CO₃ | 2.0 | 21.2 mg (0.2 mmol) | Base |
| 1,4-Dioxane / H₂O (4:1) | - | 1.0 mL | Solvent |
Part 2: C7-Amination via Buchwald-Hartwig Cross-Coupling
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, allowing for the coupling of aryl halides with a wide range of primary and secondary amines.[5] This reaction is instrumental in introducing basic nitrogen-containing functionalities, which are often crucial for biological activity and favorable pharmacokinetic properties.
Protocol 2: Parallel Buchwald-Hartwig Amination in a 96-Well Plate
This protocol outlines the coupling of this compound with an array of primary and secondary amines.
Materials and Equipment:
-
This compound
-
Array of 96 diverse primary and secondary amines
-
Palladium pre-catalyst: RuPhos Pd G3 ([(2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl) (2'-amino-1,1'-biphenyl-2-yl)] palladium(II) methanesulfonate)
-
Base: Cesium carbonate (Cs₂CO₃) or Sodium tert-butoxide (NaOtBu)
-
Solvent: Anhydrous, degassed 1,4-Dioxane or Toluene
-
Inert atmosphere glovebox or Schlenk line techniques
-
96-well reaction block with magnetic stirring and heating capabilities
Step-by-Step Protocol:
-
Reagent Plating (under inert atmosphere):
-
In a glovebox, add this compound (20 mg, 0.1 mmol, 1.0 equiv) to each well of a 96-well reaction block.
-
Add Cs₂CO₃ (48.9 mg, 0.15 mmol, 1.5 equiv) to each well.
-
Add RuPhos Pd G3 (4.2 mg, 0.005 mmol, 5 mol%) to each well.
-
In a separate 96-well plate, prepare solutions of the amine array (0.12 mmol, 1.2 equiv) in anhydrous 1,4-dioxane (0.5 mL).
-
-
Reaction Setup:
-
Transfer the amine solutions to the corresponding wells of the reaction block.
-
Add an additional 0.5 mL of anhydrous 1,4-dioxane to each well to bring the total volume to 1.0 mL.
-
Seal the reaction block securely.
-
Remove the block from the glovebox and place it on a pre-heated (100-110 °C) stirring plate for 12-18 hours.
-
-
Parallel Workup and Analysis:
-
Cool the reaction block to room temperature.
-
Quench the reactions by adding 1 mL of water to each well.
-
Extract with ethyl acetate (2 x 1 mL).
-
Combine the organic layers in a new 96-well plate.
-
Analyze an aliquot by LC-MS.
-
Concentrate the plates and purify the products via mass-directed preparative HPLC.
-
Causality Behind Experimental Choices:
-
Catalyst Choice: RuPhos Pd G3 is a third-generation Buchwald-Hartwig pre-catalyst that is air-stable and highly active for a broad range of amine and aryl halide coupling partners, making it ideal for library synthesis where reactivity can vary.
-
Base Selection: Cs₂CO₃ is a milder base suitable for many amines. For less nucleophilic amines, a stronger base like NaOtBu may be required. A screening of bases is often beneficial during the optimization phase.
-
Inert Atmosphere: Palladium(0), the active catalytic species, is sensitive to oxygen. Performing the reaction under an inert atmosphere is critical to prevent catalyst degradation and ensure high yields.
Part 3: N1-Diversification via Alkylation and Arylation
Functionalization of the pyrazole nitrogen atom is a critical step in modulating the physicochemical and biological properties of the scaffold. This can be achieved through either N-alkylation with alkyl halides or N-arylation via Chan-Lam coupling.
Protocol 3: Parallel N-Alkylation of the Pyrazole Core
This protocol describes the alkylation of the N1-position of a C7-functionalized pyrazolo[3,4-c]pyridine library.
Materials and Equipment:
-
Stock solutions of the C7-functionalized pyrazolo[3,4-c]pyridine library in DMF
-
Array of 96 diverse alkyl halides (e.g., bromides, iodides)
-
Base: Cesium carbonate (Cs₂CO₃) or Potassium carbonate (K₂CO₃)
-
Solvent: Anhydrous Dimethylformamide (DMF)
-
96-well reaction block
Step-by-Step Protocol:
-
Reagent Plating:
-
Dispense the stock solution of the C7-functionalized pyrazolo[3,4-c]pyridine (0.05 mmol, 1.0 equiv) into each well.
-
Add Cs₂CO₃ (24.4 mg, 0.075 mmol, 1.5 equiv) to each well.
-
Add the corresponding alkyl halide (0.06 mmol, 1.2 equiv) to each well.
-
-
Reaction and Workup:
-
Seal the plate and heat to 60 °C for 6-12 hours.
-
Cool to room temperature.
-
Add water (1 mL) and ethyl acetate (1 mL) to each well.
-
Shake, centrifuge, and separate the organic layer.
-
Analyze and purify as described in previous protocols.
-
Note on Regioselectivity: Alkylation of pyrazoles can sometimes lead to a mixture of N1 and N2 isomers. The ratio is often influenced by steric and electronic factors of both the pyrazole and the alkylating agent. For the pyrazolo[3,4-c]pyridine scaffold, N1 alkylation is generally favored, but analytical confirmation of the major regioisomer is essential.
Protocol 4: Parallel N-Arylation via Chan-Lam Coupling
The Chan-Lam coupling provides a complementary method to Buchwald-Hartwig for C-N bond formation, often under milder, base-free conditions using a copper catalyst.[6]
Materials and Equipment:
-
C7-functionalized pyrazolo[3,4-c]pyridine library
-
Array of 96 diverse aryl boronic acids
-
Catalyst: Copper(II) acetate (Cu(OAc)₂)
-
Solvent: Dichloromethane (DCM) or Methanol (MeOH)
-
Molecular sieves (4 Å)
Step-by-Step Protocol:
-
Reagent Plating:
-
To each well, add the C7-functionalized pyrazolo[3,4-c]pyridine (0.05 mmol, 1.0 equiv).
-
Add the corresponding aryl boronic acid (0.1 mmol, 2.0 equiv).
-
Add Cu(OAc)₂ (18.1 mg, 0.1 mmol, 2.0 equiv).
-
Add powdered 4 Å molecular sieves.
-
Add DCM (1 mL).
-
-
Reaction and Workup:
-
Seal the plate and stir at room temperature, open to the air, for 24-48 hours.
-
Filter the reaction mixtures through a pad of celite in a 96-well filter plate.
-
Wash with additional DCM.
-
Concentrate the filtrate, analyze, and purify.
-
High-Throughput Analysis and Purification
A critical bottleneck in parallel synthesis is the purification and analysis of the resulting library. A robust workflow is essential for efficiently isolating and characterizing the desired compounds.
-
Analysis: Rapid LC-MS methods (e.g., 2-5 minute gradients) are used to assess the purity of each well and confirm the mass of the desired product.
-
Purification: Mass-directed preparative HPLC is the industry standard for high-throughput purification. Crude samples are injected onto a reverse-phase column, and fractions are collected only when the mass spectrometer detects the target molecular weight. This automated process allows for the purification of hundreds of compounds per day.[1]
Conclusion
This compound is an exceptionally valuable building block for parallel synthesis in drug discovery. Its capacity for vectorial functionalization at the C7 and N1 positions through robust and well-established methodologies like Suzuki-Miyaura, Buchwald-Hartwig, and Chan-Lam couplings, as well as N-alkylation, enables the rapid generation of large and diverse compound libraries. By implementing the detailed protocols and workflows outlined in these application notes, research organizations can significantly accelerate their hit-finding and lead-optimization efforts, particularly in the pursuit of novel kinase inhibitors. The integration of automated synthesis platforms with high-throughput analysis and purification is key to fully realizing the potential of this powerful scaffold.
References
- 1. High Throughput Experimentation and Continuous Flow Validation of Suzuki-Miyaura Cross-Coupling Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. zinsser-analytic.com [zinsser-analytic.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
developing assays with 7-Bromo-1H-pyrazolo[3,4-c]pyridine derivatives
An In-Depth Guide to Assay Development for 7-Bromo-1H-pyrazolo[3,4-c]pyridine Derivatives
Introduction: The Promise of the Pyrazolopyridine Scaffold
The pyrazolopyridine nucleus is recognized as a "privileged scaffold" in medicinal chemistry, structurally resembling the natural purine bases that are fundamental to cellular processes.[1][2] This resemblance allows derivatives to act as antagonists in biological pathways, making them a cornerstone for the development of targeted therapies, particularly kinase inhibitors.[2][3] The 1H-pyrazolo[3,4-c]pyridine isomer, specifically, offers a unique vector space for chemical elaboration. The inclusion of a 7-bromo substituent provides a versatile chemical handle for late-stage functionalization through modern cross-coupling reactions, making it an ideal starting point for fragment-based drug discovery (FBDD) and hit-to-lead optimization.[4][5]
This guide, designed for researchers in drug discovery, provides a comprehensive framework for developing and executing a robust assay cascade to characterize novel this compound derivatives. We move beyond simple step-by-step instructions to explain the underlying principles and causalities, ensuring that the generated data is both accurate and meaningful. The protocols described herein form a self-validating system, progressing from initial biochemical potency assessment to the confirmation of target engagement in a live-cell context.
Part 1: The Strategic Framework for Assay Development
A successful screening campaign relies on a tiered approach, starting with high-throughput biochemical assays to identify potent compounds and progressing to more complex, lower-throughput cellular assays to validate their mechanism of action and physiological relevance.[6]
The Principle: Targeting the Kinase ATP Pocket
Protein kinases catalyze the transfer of a phosphate group from ATP to a substrate, a process fundamental to cellular signaling.[7] Due to the highly conserved nature of the ATP-binding site across the kinome, designing selective inhibitors is a significant challenge.[6] Pyrazolopyridine scaffolds are excellent ATP mimetics, and their derivatives often function as Type I kinase inhibitors, directly competing with cellular ATP to block the phosphorylation event.[8] Understanding this mechanism is key to designing relevant assays.
The Workflow: An Integrated Assay Cascade
Our recommended workflow ensures that resources are focused on the most promising compounds. It begins with a sensitive biochemical assay to determine potency (IC50). Hits are then validated for direct target binding in a physiological context using a Cellular Thermal Shift Assay (CETSA), followed by functional assays to measure downstream pathway modulation and assess general cytotoxicity.
Part 2: Biochemical Assays for Potency Determination
The first step is to quantify the compound's ability to inhibit the purified kinase enzyme.[6] The goal is to determine the IC50, the concentration of inhibitor required to reduce enzyme activity by 50%.[6] The choice of assay format is critical for generating reliable data.
Table 1: Comparison of Common Biochemical Kinase Assay Formats
| Assay Technology | Principle | Pros | Cons |
|---|---|---|---|
| Luminescence (e.g., ADP-Glo™) | Measures kinase activity by quantifying the amount of ADP produced in the reaction.[8] | High sensitivity, broad applicability to any kinase, resistant to light-scattering compound interference. | Multi-step process, potential for false positives from ATPases. |
| TR-FRET (e.g., HTRF®, LanthaScreen®) | A biotinylated substrate and a phosphorylation-specific antibody are brought into proximity upon phosphorylation, enabling energy transfer between a donor (e.g., Europium) and an acceptor fluorophore.[9][10] | Homogeneous ("mix-and-read") format, high signal-to-background, ratiometric detection minimizes interference.[11] | Requires specific antibodies and labeled substrates, potential for light-absorbing compound interference. |
| Fluorescence Polarization (FP) | Measures the change in rotational speed of a fluorescently labeled tracer that is displaced from the kinase's ATP pocket by a competitive inhibitor.[12][13] | Homogeneous format, directly measures binding, does not require antibodies. | Requires a suitable fluorescent tracer, lower sensitivity for large protein targets, susceptible to fluorescent compound interference.[13][14] |
Protocol 2.1: Luminescence-Based Kinase Assay (ADP-Glo™)
This protocol is adapted from methodologies used to characterize pyrazolo-pyrimidine derivatives and provides a robust measure of kinase activity.[8]
Causality: The amount of ADP produced is directly proportional to kinase activity. The ADP is converted into ATP, which then drives a luciferase reaction, generating a light signal that is inversely proportional to the activity of the kinase inhibitor.
Materials:
-
Purified kinase of interest (>95% purity recommended).[11]
-
Peptide or protein substrate.
-
This compound derivatives (dissolved in 100% DMSO).
-
ADP-Glo™ Kinase Assay Kit (Promega).
-
Kinase buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).
-
ATP solution.
-
White, opaque 384-well assay plates.
-
Luminometer plate reader.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare all reagents according to the manufacturer's instructions. The final concentration of ATP should be at or near its Km for the kinase to ensure sensitive detection of ATP-competitive inhibitors.[9]
-
Compound Plating: Create a serial dilution of the test compounds in DMSO. Typically, an 11-point, 3-fold dilution series starting from 100 µM is effective. Dispense a small volume (e.g., 100 nL) of the compound dilutions into the 384-well plate. Include "no inhibitor" (DMSO only) and "no enzyme" controls.
-
Kinase/Substrate Addition: Prepare a master mix of the kinase and substrate in kinase buffer. Add 5 µL of this mix to each well of the assay plate.
-
Pre-incubation: Gently mix the plate and incubate for 15-20 minutes at room temperature. This step allows the inhibitor to bind to the kinase before the reaction is initiated.
-
Initiate Kinase Reaction: Prepare an ATP solution in kinase buffer. Add 5 µL to each well to start the reaction. Mix and incubate for the desired reaction time (e.g., 60 minutes) at room temperature. The reaction time should be within the linear range of the enzyme kinetics.
-
Stop Reaction & Detect ADP: Add 5 µL of ADP-Glo™ Reagent to each well. This stops the kinase reaction and depletes the remaining ATP. Incubate for 40 minutes at room temperature.
-
Generate Luminescent Signal: Add 10 µL of Kinase Detection Reagent to each well. This converts the newly synthesized ADP back to ATP, which fuels the luciferase reaction. Incubate for 30-45 minutes at room temperature.
-
Data Acquisition: Measure the luminescence signal using a plate reader.
Data Analysis:
-
Average the signal from the "no inhibitor" wells (Max signal) and "no enzyme" wells (Min signal).
-
Normalize the data for each compound concentration: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Min) / (Signal_Max - Signal_Min)).
-
Plot % Inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Part 3: Cellular Target Engagement
A potent IC50 value is necessary but not sufficient. It is critical to confirm that the compound can enter a cell and physically bind to its intended target.[6] The Cellular Thermal Shift Assay (CETSA) is the gold standard for this validation.[15][16]
The Principle of CETSA
CETSA is based on the concept that when a ligand binds to a protein, it generally stabilizes the protein's structure, making it more resistant to heat-induced unfolding and aggregation.[16][17] By treating cells with a compound, heating them across a temperature gradient, and then quantifying the amount of soluble target protein remaining, one can observe a "thermal shift" (ΔTagg) in the presence of a binding compound.[15][18]
Protocol 3.2: CETSA with Western Blot Detection
This protocol provides a classic, reliable method for visualizing target stabilization.[18][19]
Materials:
-
Cell line expressing the kinase of interest.
-
Cell culture medium and reagents.
-
Test compound and vehicle (DMSO).
-
Phosphate-buffered saline (PBS) with protease and phosphatase inhibitors.
-
PCR tubes or strips.
-
Thermal cycler.
-
Ultrasonic homogenizer or equipment for freeze-thaw lysis.
-
High-speed microcentrifuge.
-
Reagents for SDS-PAGE and Western blotting.
-
Primary antibody specific to the target kinase.
-
Secondary HRP-conjugated antibody and chemiluminescent substrate.
Step-by-Step Methodology:
-
Cell Treatment: Culture cells to an appropriate density. Treat the cells with the test compound (e.g., at 10x the biochemical IC50) or vehicle (DMSO) for a sufficient time to allow cell penetration (e.g., 1-3 hours).[19]
-
Harvesting and Aliquoting: Harvest the cells by scraping or gentle trypsinization, wash with PBS, and pellet by centrifugation. Resuspend the cell pellet in PBS containing protease/phosphatase inhibitors to a final concentration of ~1 x 10^7 cells/mL. Aliquot the cell suspension (e.g., 50 µL) into PCR tubes for each temperature point.
-
Thermal Challenge: Place the PCR tubes in a thermal cycler. Heat the samples for 3 minutes across a defined temperature gradient (e.g., 40°C to 64°C in 2°C increments). Include an unheated control sample. Immediately cool the samples to 4°C.
-
Cell Lysis: Lyse the cells to release their contents. A common method is three rapid freeze-thaw cycles using liquid nitrogen and a warm water bath. This step is critical to efficiently break open the cells without using detergents that might interfere with protein aggregation.
-
Separation of Fractions: Pellet the aggregated, denatured proteins by ultracentrifugation (e.g., 20,000 x g for 20 minutes at 4°C). The supernatant contains the soluble, non-aggregated protein fraction.
-
Sample Preparation and Western Blotting: Carefully collect the supernatant from each sample. Determine the protein concentration, normalize all samples, and prepare them for SDS-PAGE.
-
Detection: Run the samples on an SDS-PAGE gel, transfer to a membrane, and probe with a primary antibody against the target kinase. Detect with an appropriate secondary antibody and visualize using a chemiluminescence imaging system.
Data Analysis:
-
Quantify the band intensity for each lane using image analysis software.
-
For each treatment group (compound vs. vehicle), normalize the intensity at each temperature to the intensity of the unheated control (set to 100%).
-
Plot the normalized soluble protein fraction (%) versus temperature to generate a "melting curve."
-
A rightward shift of the curve for the compound-treated sample compared to the vehicle-treated sample indicates thermal stabilization and confirms cellular target engagement. The temperature at which 50% of the protein has aggregated is the Tagg.[16]
Part 4: Secondary Assays and Troubleshooting
Functional Cellular Assays
Confirming target engagement with CETSA should be followed by demonstrating a functional consequence in the cell.
-
Downstream Pathway Analysis: If the kinase has a known substrate, a simple Western blot can be used to measure the phosphorylation status of that substrate in cells treated with the inhibitor. A reduction in substrate phosphorylation provides strong evidence of functional target inhibition.[6]
-
Cell Viability Assays: It is crucial to distinguish between target-specific anti-proliferative effects and general cytotoxicity. Assays like MTT or resazurin can measure the metabolic activity of cells after compound treatment.[8][20] An ideal inhibitor will show anti-proliferative effects at concentrations far below those that induce general cytotoxicity.
Troubleshooting and Scientific Considerations
Table 2: Troubleshooting Common Issues in Assay Development
| Issue | Potential Cause | Recommended Solution |
|---|---|---|
| False positives in fluorescence assays | The test compound is intrinsically fluorescent or acts as a quencher.[7] | Counter-screen hits in an orthogonal assay format (e.g., luminescence). Pre-read plates after compound addition but before adding detection reagents to flag interfering compounds. |
| High variability in data (low Z' factor) | Reagent instability, improper mixing, substrate depletion, or DMSO sensitivity.[7][11] | Ensure reagents are fresh and properly stored. Optimize mixing steps and assay volumes. Confirm the reaction is in the linear range. Determine the DMSO tolerance of the enzyme. |
| No thermal shift observed in CETSA | Poor cell permeability of the compound, rapid compound metabolism, or insufficient compound concentration. | Increase compound concentration or incubation time. Use cell lines with lower metabolic activity if possible. Confirm compound stability in media. |
| Inconsistent Western blot bands in CETSA | Incomplete cell lysis, inconsistent sample loading. | Optimize lysis procedure (e.g., add sonication). Perform a careful protein quantification (e.g., BCA assay) and ensure equal loading for all samples. |
Conclusion
The this compound scaffold represents a promising starting point for the discovery of novel kinase inhibitors. A rigorous and logically structured assay cascade is paramount to successfully identifying and validating lead candidates. By integrating robust biochemical potency assays with definitive cellular target engagement studies like CETSA, researchers can generate high-quality, translatable data. The protocols and principles outlined in this guide provide a comprehensive framework for advancing these compelling molecules from initial hits to promising therapeutic leads.
References
- 1. eurekaselect.com [eurekaselect.com]
- 2. scilit.com [scilit.com]
- 3. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and vectorial functionalisation of pyrazolo[3,4- c ]pyridines - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07458G [pubs.rsc.org]
- 5. Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. reactionbiology.com [reactionbiology.com]
- 7. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 8. Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. HTRF Kinase Assay Development and Methods in Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]
- 10. assets.fishersci.com [assets.fishersci.com]
- 11. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. ub.edu [ub.edu]
- 13. Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 18. scispace.com [scispace.com]
- 19. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 20. researchgate.net [researchgate.net]
Scale-Up Synthesis of 7-Bromo-1H-pyrazolo[3,4-c]pyridine: An Application Note for Pharmaceutical Development
This comprehensive guide provides a detailed protocol for the scale-up synthesis of 7-Bromo-1H-pyrazolo[3,4-c]pyridine, a key heterocyclic scaffold of interest in medicinal chemistry and drug development. The pyrazolo[3,4-c]pyridine core is a recognized pharmacophore, and the introduction of a bromine atom at the 7-position offers a versatile handle for further functionalization through various cross-coupling reactions.[1] This document outlines a robust and scalable two-step synthetic route, commencing with the formation of the pyrazolo[3,4-c]pyridine core via hydrazine-mediated cyclization, followed by a carefully optimized Sandmeyer bromination.
The protocols herein are designed for researchers, scientists, and drug development professionals, with a focus on practical execution, safety, and scalability. Explanations for key experimental choices are provided to empower the user with a deeper understanding of the process.
Synthetic Strategy: A Two-Step Approach to a Key Intermediate
The synthesis of this compound is strategically designed in two main stages to ensure high purity and yield at a larger scale. This approach allows for the isolation and purification of a key intermediate, 7-Amino-1H-pyrazolo[3,4-c]pyridine, before proceeding to the final bromination step. This modularity is critical for process control and troubleshooting in a scale-up environment.
Caption: Overall synthetic workflow for this compound.
Step 1: Synthesis of 7-Amino-1H-pyrazolo[3,4-c]pyridine
The initial step involves the construction of the pyrazolo[3,4-c]pyridine bicyclic system. This is achieved through the reaction of a commercially available substituted pyridine with hydrazine hydrate. The choice of 2-chloro-3-cyanopyridine as the starting material is strategic due to the reactivity of the chloro and cyano groups in facilitating the cyclization process.
Reaction Mechanism
The reaction proceeds via a nucleophilic attack of hydrazine on the electron-deficient carbon of the cyano group, followed by an intramolecular cyclization with the displacement of the chloride. This tandem reaction efficiently forms the desired pyrazole ring fused to the pyridine core.
Caption: Key stages in the formation of the pyrazolopyridine core.
Scale-Up Protocol for 7-Amino-1H-pyrazolo[3,4-c]pyridine
Materials and Equipment:
| Reagent/Equipment | Grade | Supplier | Notes |
| 2-Chloro-3-cyanopyridine | >98% | Commercially Available | |
| Hydrazine hydrate (64% in water) | Reagent Grade | Commercially Available | Caution: Toxic and Corrosive |
| Ethanol (200 proof) | Anhydrous | Commercially Available | |
| 10 L Jacketed Glass Reactor | Equipped with overhead stirrer, reflux condenser, and temperature probe | ||
| Heating/Cooling Circulator | |||
| Filtration apparatus | Buchner funnel, filter flask, and vacuum source | ||
| Drying Oven | Vacuum compatible |
Procedure:
-
Reactor Setup: The 10 L jacketed glass reactor is thoroughly cleaned, dried, and purged with nitrogen gas.
-
Reagent Charging: Charge the reactor with 2-Chloro-3-cyanopyridine (1.0 kg, 7.22 mol) and ethanol (5.0 L).
-
Stirring and Heating: Begin stirring the mixture at 150 RPM to ensure good suspension. Heat the reactor contents to 70 °C using the heating/cooling circulator.
-
Hydrazine Addition: Once the temperature has stabilized at 70 °C, slowly add hydrazine hydrate (0.72 L, 14.44 mol, 2.0 eq.) dropwise over a period of 1-2 hours. CAUTION: The reaction is exothermic. Maintain the internal temperature below 80 °C.
-
Reaction Monitoring: After the addition is complete, maintain the reaction mixture at 75-80 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 4-6 hours).
-
Cooling and Crystallization: Once the reaction is complete, cool the reactor contents to 0-5 °C over 2-3 hours. The product will precipitate out of the solution.
-
Isolation: Filter the precipitated solid using a Buchner funnel. Wash the filter cake with cold ethanol (2 x 500 mL).
-
Drying: Dry the isolated solid in a vacuum oven at 50 °C until a constant weight is achieved.
Expected Yield: 85-90% Purity (by HPLC): >97%
Step 2: Sandmeyer Bromination of 7-Amino-1H-pyrazolo[3,4-c]pyridine
The second step is the conversion of the amino group of the intermediate to a bromo group via the Sandmeyer reaction. This classic transformation involves the diazotization of the primary aromatic amine followed by decomposition of the diazonium salt in the presence of a copper(I) bromide catalyst.[2] Careful control of temperature is paramount for the safe and efficient execution of this reaction on a large scale.
Reaction Mechanism
The Sandmeyer reaction proceeds through a radical-nucleophilic aromatic substitution mechanism. The key steps involve the formation of an aryl diazonium salt, which then undergoes a one-electron transfer from the copper(I) catalyst to generate an aryl radical and nitrogen gas. The aryl radical then abstracts a bromine atom from a copper(II) bromide species to form the final product and regenerate the copper(I) catalyst.
Caption: Key mechanistic steps of the Sandmeyer bromination.
Scale-Up Protocol for this compound
Materials and Equipment:
| Reagent/Equipment | Grade | Supplier | Notes |
| 7-Amino-1H-pyrazolo[3,4-c]pyridine | >97% | From Step 1 | |
| Hydrobromic acid (48% aq.) | Reagent Grade | Commercially Available | Caution: Corrosive |
| Sodium nitrite | >98% | Commercially Available | Caution: Oxidizer |
| Copper(I) bromide | >98% | Commercially Available | |
| 20 L Jacketed Glass Reactor | Equipped with overhead stirrer, addition funnel, and temperature probe | ||
| Ice/Salt Bath | For cooling |
Procedure:
-
Diazotization:
-
In the 20 L jacketed reactor, suspend 7-Amino-1H-pyrazolo[3,4-c]pyridine (800 g, 5.96 mol) in a mixture of hydrobromic acid (48%, 4.0 L) and water (4.0 L).
-
Cool the suspension to 0-5 °C with vigorous stirring using an ice/salt bath.
-
Prepare a solution of sodium nitrite (453 g, 6.56 mol, 1.1 eq.) in water (1.2 L) and cool it to 0-5 °C.
-
Slowly add the cold sodium nitrite solution to the suspension of the amine, keeping the internal temperature below 5 °C. The addition should take approximately 1-2 hours.
-
Stir the resulting diazonium salt solution at 0-5 °C for an additional 30 minutes.
-
-
Sandmeyer Reaction:
-
In a separate vessel, prepare a solution of copper(I) bromide (940 g, 6.55 mol, 1.1 eq.) in hydrobromic acid (48%, 2.0 L) at room temperature.
-
Slowly add the cold diazonium salt solution to the copper(I) bromide solution with vigorous stirring. CAUTION: Vigorous evolution of nitrogen gas will occur. Ensure adequate ventilation and control the addition rate to manage the effervescence. The temperature of the reaction mixture should be allowed to rise to room temperature and then gently warmed to 50 °C to ensure complete decomposition of the diazonium salt.
-
Stir the reaction mixture at 50 °C for 1-2 hours after the gas evolution has ceased.
-
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature and pour it into a mixture of ice (5 kg) and water (5 L).
-
Neutralize the mixture to pH 7-8 by the slow addition of a saturated sodium bicarbonate solution.
-
The crude product will precipitate as a solid. Filter the solid and wash it thoroughly with water.
-
Purification of this compound
The crude product from the Sandmeyer reaction may contain impurities. Recrystallization is a highly effective method for purifying solid organic compounds at a large scale and is the recommended procedure for obtaining high-purity this compound.
Recrystallization Protocol
Materials and Equipment:
| Reagent/Equipment | Grade | Supplier | Notes |
| Crude this compound | From Step 2 | ||
| Ethanol | Reagent Grade | Commercially Available | |
| Activated Carbon | Decolorizing | Commercially Available | |
| Large Erlenmeyer Flasks | |||
| Heating Mantle | |||
| Filtration apparatus |
Procedure:
-
Dissolution: Transfer the crude solid to a large Erlenmeyer flask and add a minimal amount of hot ethanol to dissolve the solid completely. If the solution is colored, add a small amount of activated carbon.
-
Hot Filtration: If activated carbon was used, perform a hot gravity filtration to remove it.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of cold ethanol.
-
Drying: Dry the purified crystals in a vacuum oven at 50 °C to a constant weight.
Expected Yield: 70-80% (from 7-Amino-1H-pyrazolo[3,4-c]pyridine) Purity (by HPLC): >99%
Safety Considerations
-
Hydrazine Hydrate: Hydrazine is highly toxic, corrosive, and a suspected carcinogen. Handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Hydrobromic Acid: This is a strong, corrosive acid. Handle with appropriate PPE.
-
Sodium Nitrite: Sodium nitrite is a strong oxidizing agent. Avoid contact with combustible materials.
-
Diazonium Salts: Aryl diazonium salts can be explosive when isolated in a dry state. Always handle them in solution and at low temperatures. Avoid scratching or subjecting the diazonium salt solution to shock.
-
Nitrogen Evolution: The Sandmeyer reaction involves the vigorous evolution of nitrogen gas. Ensure the reaction is carried out in an open or well-vented system to prevent pressure buildup.
Conclusion
This application note details a reliable and scalable two-step synthesis of this compound. By following the outlined protocols and adhering to the safety precautions, researchers and process chemists can confidently produce this valuable building block in multi-gram to kilogram quantities, facilitating its use in drug discovery and development programs.
References
Application Note: High-Purity Isolation of 7-Bromo-1H-pyrazolo[3,4-c]pyridine via Flash Column Chromatography
Abstract
This comprehensive technical guide details a robust and efficient methodology for the purification of 7-Bromo-1H-pyrazolo[3,4-c]pyridine, a heterocyclic scaffold of significant interest in medicinal chemistry and drug development. The protocol leverages silica gel flash column chromatography to effectively remove key impurities often encountered during its synthesis. This document provides an in-depth exploration of the compound's physicochemical properties, the underlying chromatographic theory, a systematic approach to thin-layer chromatography (TLC) for method development, and a detailed, step-by-step column chromatography protocol. This guide is intended for researchers, scientists, and professionals in the field of drug development seeking a reliable method for obtaining high-purity this compound.
Introduction: The Significance of this compound
This compound is a key heterocyclic intermediate, valued for its structural resemblance to purine. This structural motif makes it a valuable building block in the synthesis of a diverse range of biologically active molecules. The pyrazolo[3,4-c]pyridine core is a cornerstone in the development of novel therapeutics, including kinase inhibitors and other targeted agents in oncology and immunology. The purity of this starting material is paramount, as the presence of impurities can significantly impact the yield, purity, and biological activity of subsequent compounds in a synthetic pathway.
This application note provides a scientifically grounded protocol for the purification of this compound using flash column chromatography, a widely accessible and scalable technique. We will delve into the rationale behind the selection of the stationary and mobile phases, and address common challenges associated with the purification of nitrogen-containing heterocycles.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of the target compound is crucial for developing an effective purification strategy. Key properties of this compound are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₆H₄BrN₃ | [1] |
| Molecular Weight | 198.02 g/mol | [1] |
| Appearance | Solid | [2] |
| Predicted LogP | 1.5 - 1.72 | [1][3] |
| Topological Polar Surface Area (TPSA) | 41.57 Ų | [1] |
| Hydrogen Bond Donors | 1 | [1] |
| Hydrogen Bond Acceptors | 2 | [1] |
| Predicted pKa (of parent 1H-pyrazolo[3,4-c]pyridine) | 10.94 ± 0.30 | [4] |
The presence of both pyridine and pyrazole rings imparts a degree of polarity to the molecule, as indicated by the TPSA value. The pyridine nitrogen atom provides a basic character, which can lead to strong interactions with the acidic silanol groups of a silica gel stationary phase. This interaction is a primary cause of peak tailing during chromatography.[5] The predicted LogP value suggests moderate lipophilicity, making the compound suitable for normal-phase chromatography.
The Chromatographic Challenge: Purifying a Basic Heterocycle
The primary challenge in the purification of this compound and similar nitrogen-containing heterocycles by silica gel chromatography is the potential for strong interaction between the basic lone pair of electrons on the pyridine nitrogen and the acidic silanol (Si-OH) groups on the silica surface. This can lead to several undesirable outcomes:
-
Peak Tailing: The analyte moves unevenly through the column, resulting in broad, asymmetric peaks.[5]
-
Irreversible Adsorption: A portion of the compound may bind so strongly to the silica that it cannot be eluted, leading to low recovery.
-
On-Column Degradation: The acidic nature of the silica surface can potentially catalyze the degradation of sensitive compounds.[6]
To mitigate these issues, a thoughtful selection of the mobile phase is essential. The use of a polar solvent in conjunction with a less polar solvent allows for the fine-tuning of the eluent strength. Furthermore, the addition of a basic modifier to the mobile phase can significantly improve the chromatographic performance.
Method Development: Thin-Layer Chromatography (TLC)
Before proceeding to column chromatography, it is crucial to develop an effective solvent system using Thin-Layer Chromatography (TLC). The goal is to find a mobile phase that provides good separation between the desired product and any impurities, with a retention factor (Rf) for the product ideally between 0.2 and 0.4.
Potential Impurities
Based on a common synthetic route for 5-halo-1H-pyrazolo[3,4-c]pyridines, potential impurities include:[7][8]
-
N-acylated precursor: This intermediate is significantly more polar than the final product due to the presence of the acetyl group.
-
Unreacted starting materials: Depending on the specific synthesis, these could be more or less polar than the product.
-
Regioisomers: The formation of isomeric pyrazolopyridines is a possibility and these may have very similar polarities to the desired product, making separation challenging.[4]
Recommended TLC Solvent Systems
A good starting point for TLC analysis is a mixture of a non-polar solvent and a polar solvent. The polarity of the mobile phase can be gradually increased to achieve the desired Rf value.
| Solvent System | Ratio (v/v) | Observations |
| Dichloromethane (DCM) / Methanol (MeOH) | 97:3 | A good starting point based on the purification of a similar isomer.[9] |
| Ethyl Acetate (EtOAc) / Hexane | 30:70 to 70:30 | A versatile system for compounds of moderate polarity.[10] |
| DCM / MeOH with 1% Triethylamine (TEA) | 97:3 (+1% TEA) | The addition of TEA can significantly reduce peak tailing.[9][11] |
TLC Visualization
This compound contains a conjugated aromatic system and is expected to be UV-active.
-
UV Light (254 nm): The primary method for visualization. The compound should appear as a dark spot on a fluorescent green background.
-
Iodine Vapor: A useful secondary, non-destructive method for visualizing a wide range of organic compounds.
-
Potassium Permanganate Stain: A destructive stain that reacts with oxidizable functional groups, appearing as yellow spots on a purple background.
Detailed Protocol: Flash Column Chromatography
This protocol is designed for the purification of approximately 1 gram of crude this compound. The quantities can be scaled up or down as needed.
Materials and Equipment
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Glass chromatography column (40-60 mm diameter)
-
Dichloromethane (DCM), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Triethylamine (TEA), reagent grade
-
Hexane, HPLC grade
-
Ethyl Acetate (EtOAc), HPLC grade
-
TLC plates (silica gel 60 F254)
-
UV lamp
-
Fraction collection tubes
-
Rotary evaporator
Column Packing
A well-packed column is essential for achieving good separation. Both dry and wet packing methods can be used.
Caption: Workflow for column packing.
Sample Loading
Proper sample loading minimizes band broadening and improves separation.
Caption: Dry loading procedure for the sample.
Elution and Fraction Collection
The choice of mobile phase is based on the TLC analysis. A gradient elution is often more effective for separating compounds with different polarities.
-
Initial Mobile Phase: Start with a low polarity mobile phase, such as 100% DCM or a mixture with a low percentage of MeOH (e.g., 99:1 DCM:MeOH).
-
Gradient Elution: Gradually increase the polarity of the mobile phase by increasing the percentage of MeOH. A suggested gradient is from 1% to 5% MeOH in DCM over several column volumes.
-
Addition of Triethylamine: If significant peak tailing is observed on TLC, add 0.5-1% (v/v) of triethylamine to the mobile phase.[11] This will compete with the basic pyridine nitrogen for interaction with the acidic silanol groups, resulting in more symmetrical peaks.[12]
-
Fraction Collection: Collect fractions of a suitable volume (e.g., 20-50 mL) throughout the elution process.
-
Monitoring: Monitor the collected fractions by TLC to identify those containing the pure product.
Product Isolation
-
Combine the fractions containing the pure this compound.
-
Remove the solvent using a rotary evaporator.
-
Dry the purified product under high vacuum to remove any residual solvent.
Characterization of Purified this compound
The purity of the final product should be confirmed by appropriate analytical techniques.
-
¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure and assess for the presence of impurities.
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product with high accuracy.
Stability and Storage
-
Storage Conditions: Store the purified compound in a tightly sealed container in a cool, dark, and dry place. An inert atmosphere (e.g., argon or nitrogen) is recommended for long-term storage.
-
Incompatibility: Avoid contact with strong oxidizing agents and strong acids.
Conclusion
This application note provides a comprehensive and scientifically-backed protocol for the purification of this compound by flash column chromatography. By understanding the physicochemical properties of the target molecule and employing a systematic approach to method development, researchers can effectively overcome the challenges associated with purifying basic nitrogen-containing heterocycles. The detailed steps for TLC analysis, column preparation, sample loading, and elution will enable the consistent isolation of high-purity material, which is essential for its successful application in drug discovery and development.
References
- 1. mdpi.com [mdpi.com]
- 2. Investigation on liquid chromatographic separation of basic compounds using silica column with aqueous/organic mobile phase containing triethylamine and acetic acid. | Semantic Scholar [semanticscholar.org]
- 3. PubChemLite - this compound (C6H4BrN3) [pubchemlite.lcsb.uni.lu]
- 4. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and vectorial functionalisation of pyrazolo[3,4- c ]pyridines - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07458G [pubs.rsc.org]
- 9. Tip on Peak Tailing of Basic Analytes | Phenomenex [discover.phenomenex.com]
- 10. tandfonline.com [tandfonline.com]
- 11. welch-us.com [welch-us.com]
- 12. Investigation on liquid chromatographic separation of basic compounds using silica column with aqueous/organic mobile phase containing triethylamine and acetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. nottingham.ac.uk [nottingham.ac.uk]
Application Notes & Protocols: Strategic N-Protection of 1H-Pyrazolo[3,4-c]pyridine for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The 1H-pyrazolo[3,4-c]pyridine scaffold is a privileged heterocyclic motif in modern medicinal chemistry. Its structural resemblance to purine has made it a cornerstone for the development of a wide array of therapeutic agents, including kinase inhibitors and other targeted therapies.[1] However, the successful elaboration of this scaffold into complex drug candidates hinges on the precise control of its reactivity. The presence of two reactive nitrogen atoms in the pyrazole ring (N-1 and N-2) and another in the pyridine ring necessitates a robust protecting group strategy to achieve regioselective functionalization.
This comprehensive guide provides an in-depth analysis of protecting group strategies tailored for the 1H-pyrazolo[3,4-c]pyridine core. Moving beyond a simple recitation of protocols, we delve into the causality behind experimental choices, offering field-proven insights to navigate the challenges of regioselectivity and orthogonal deprotection.
The Challenge of Regioselectivity in N-Protection
The pyrazole moiety of the 1H-pyrazolo[3,4-c]pyridine system presents a tautomeric equilibrium, and its N-H proton can be substituted on either nitrogen. The resulting N-1 and N-2 isomers often exhibit different reactivity in subsequent synthetic steps. The regiochemical outcome of N-protection is a delicate interplay of steric and electronic factors, influenced by the substitution pattern of the heterocyclic core, the nature of the protecting group, and the reaction conditions employed.
Generally, the N-1 position is sterically more accessible, while the N-2 position is considered more electron-rich. This dichotomy allows for a degree of control over the protection selectivity.
References
Application Notes and Protocols for the Derivatization of 7-Bromo-1H-pyrazolo[3,4-c]pyridine in Structure-Activity Relationship (SAR) Studies
Introduction: The Privileged Scaffold of Pyrazolo[3,4-c]pyridine in Drug Discovery
The pyrazolo[3,4-c]pyridine core is a significant heterocyclic scaffold in medicinal chemistry, recognized for its structural resemblance to purines. This similarity allows it to interact with a wide array of biological targets, including kinases, which are pivotal in cellular signaling pathways.[1] Consequently, derivatives of this scaffold have shown promise as anti-inflammatory, anti-viral, and anti-cancer agents.[1][2] The strategic derivatization of the pyrazolo[3,4-c]pyridine core is a cornerstone of fragment-based drug discovery (FBDD) and hit-to-lead optimization campaigns.[1][3] By systematically modifying the core at various positions, researchers can explore the chemical space around a biological target, leading to the development of potent and selective therapeutic agents.
This guide provides a detailed overview of established methods for the derivatization of 7-Bromo-1H-pyrazolo[3,4-c]pyridine, a versatile building block for generating compound libraries for Structure-Activity Relationship (SAR) studies. We will delve into the rationale behind key synthetic strategies, provide step-by-step protocols, and offer insights into the expected outcomes.
Strategic Derivatization Points of this compound
The this compound scaffold offers multiple vectors for chemical modification, enabling a comprehensive exploration of the surrounding chemical space for SAR studies. The primary points of derivatization are the pyrazole nitrogens (N-1 and N-2) and the bromine-substituted carbon at the C-7 position.
Caption: Strategic derivatization vectors of the this compound scaffold for SAR studies.
Part 1: N-Functionalization of the Pyrazole Ring
The pyrazole moiety of the scaffold possesses two nitrogen atoms (N-1 and N-2) that can be functionalized, typically through alkylation or arylation reactions. Selective functionalization at either nitrogen can significantly impact the compound's physicochemical properties and its interaction with biological targets.
N-Alkylation: Introducing Aliphatic Diversity
N-alkylation is a fundamental method to introduce a wide range of alkyl groups, which can modulate lipophilicity, metabolic stability, and steric bulk. The choice of base and reaction conditions is crucial for achieving regioselectivity between the N-1 and N-2 positions.
-
Base: A strong, non-nucleophilic base such as sodium hydride (NaH) is commonly employed to deprotonate the pyrazole nitrogen, forming a nucleophilic anion. The choice of base can influence the regioselectivity of the alkylation.
-
Solvent: Anhydrous polar aprotic solvents like N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) are ideal for this reaction as they effectively solvate the cation of the base and do not interfere with the nucleophilic attack.
-
Alkylating Agent: A variety of alkyl halides (e.g., iodides, bromides, or chlorides) or other electrophiles can be used to introduce the desired alkyl group.
-
Preparation: To a solution of this compound (1.0 eq) in anhydrous DMF (0.1 M) under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise at 0 °C.
-
Deprotonation: Stir the mixture at 0 °C for 30 minutes, allowing for the complete deprotonation of the pyrazole nitrogen.
-
Alkylation: Add the desired alkyl halide (1.1 eq) dropwise to the reaction mixture at 0 °C.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Quenching and Extraction: Upon completion, carefully quench the reaction by the slow addition of water at 0 °C. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to isolate the N-alkylated regioisomers.
| Parameter | Condition | Rationale |
| Starting Material | This compound | Core scaffold for derivatization. |
| Base | Sodium Hydride (NaH) | Strong, non-nucleophilic base for efficient deprotonation. |
| Solvent | Anhydrous DMF or THF | Polar aprotic solvent to facilitate the reaction. |
| Alkylating Agent | Alkyl Halide (R-X) | Source of the alkyl group to be introduced. |
| Temperature | 0 °C to Room Temperature | Controlled temperature for safe and efficient reaction. |
| Reaction Time | 2-16 hours | Varies depending on the reactivity of the alkylating agent. |
Part 2: C-7 Functionalization via Cross-Coupling Reactions
The bromine atom at the C-7 position serves as a versatile handle for introducing a wide array of substituents through palladium-catalyzed cross-coupling reactions. This allows for the exploration of aromatic, heteroaromatic, and amino substituents, which are crucial for modulating target binding and selectivity.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura coupling is a powerful and widely used method for forming carbon-carbon bonds, enabling the introduction of various aryl and heteroaryl moieties.[4][5][6]
-
Palladium Catalyst: A palladium(0) species is the active catalyst. Pre-catalysts like Pd(PPh₃)₄ or in-situ generated catalysts from a Pd(II) source (e.g., Pd(OAc)₂) and a phosphine ligand are commonly used. The choice of ligand is critical for reaction efficiency.[4]
-
Ligand: Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) can enhance the rate of oxidative addition and reductive elimination, improving reaction outcomes.[7]
-
Base: A base such as sodium carbonate (Na₂CO₃), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃) is required to activate the boronic acid for transmetalation.[8]
-
Solvent: A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water is often used to dissolve both the organic and inorganic reagents.
Caption: General workflow for the Suzuki-Miyaura coupling reaction.
-
Preparation: In a reaction vessel, combine this compound (1.0 eq), the desired aryl or heteroaryl boronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a base (e.g., K₂CO₃, 2.0 eq).
-
Solvent Addition: Add a mixture of dioxane and water (e.g., 4:1 v/v) to the vessel.
-
Inert Atmosphere: Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
Heating: Heat the reaction mixture to 80-100 °C and stir for 4-24 hours, monitoring by TLC or LC-MS.
-
Workup: After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by column chromatography to obtain the desired 7-aryl-1H-pyrazolo[3,4-c]pyridine derivative.
| Component | Example | Molar Equiv. | Purpose |
| Aryl Halide | This compound | 1.0 | Electrophilic coupling partner. |
| Boronic Acid | Phenylboronic acid | 1.2 | Nucleophilic coupling partner. |
| Pd Catalyst | Pd(PPh₃)₄ | 0.05 | Catalyzes the cross-coupling reaction. |
| Base | K₂CO₃ | 2.0 | Activates the boronic acid. |
| Solvent | Dioxane/Water (4:1) | - | Dissolves reactants and facilitates the reaction. |
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a highly versatile method for forming carbon-nitrogen bonds, allowing for the introduction of a wide range of primary and secondary amines at the C-7 position.[9][10][11]
-
Palladium Catalyst and Ligand: Similar to the Suzuki coupling, a palladium catalyst is used. The choice of a bulky, electron-rich phosphine ligand (e.g., BINAP, Xantphos) is crucial for the efficiency of the amination of heteroaryl halides.[7]
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the catalytic cycle. Common choices include sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃).
-
Solvent: Anhydrous, high-boiling point aprotic solvents like toluene or dioxane are typically used.
-
Preparation: To an oven-dried reaction vessel under an inert atmosphere, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.02 eq), the phosphine ligand (e.g., BINAP, 0.06 eq), and the base (e.g., NaOtBu, 1.4 eq).
-
Reactant Addition: Add this compound (1.0 eq) and the desired amine (1.2 eq) to the vessel.
-
Solvent Addition: Add anhydrous toluene or dioxane.
-
Heating: Heat the reaction mixture to 80-110 °C and stir for 12-24 hours. Monitor the reaction's progress.
-
Workup: Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite to remove palladium residues.
-
Purification: Concentrate the filtrate and purify the crude product by column chromatography to yield the 7-amino-1H-pyrazolo[3,4-c]pyridine derivative.
| Component | Example | Molar Equiv. | Purpose |
| Aryl Halide | This compound | 1.0 | Electrophilic coupling partner. |
| Amine | Morpholine | 1.2 | Nucleophilic coupling partner. |
| Pd Pre-catalyst | Pd₂(dba)₃ | 0.02 | Source of the active Pd(0) catalyst. |
| Ligand | BINAP | 0.06 | Stabilizes the catalyst and facilitates the reaction. |
| Base | NaOtBu | 1.4 | Deprotonates the amine. |
| Solvent | Toluene | - | Anhydrous, aprotic solvent. |
Conclusion
The derivatization of this compound via N-alkylation and palladium-catalyzed cross-coupling reactions provides a robust platform for the generation of diverse chemical libraries essential for SAR studies. The protocols outlined in this guide, grounded in established chemical principles, offer reliable methods for accessing novel analogs. By systematically applying these derivatization strategies, researchers can effectively navigate the chemical space around this privileged scaffold to identify and optimize lead compounds in the pursuit of new therapeutics.
References
- 1. Synthesis and vectorial functionalisation of pyrazolo[3,4- c ]pyridines - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07458G [pubs.rsc.org]
- 2. Synthesis and Biological Activity of Pyrazolo[4,3-c]heterocyclic Derivatives: A Mini Review | Bentham Science [eurekaselect.com]
- 3. Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one: towards a new access to 3,5-dia ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07959F [pubs.rsc.org]
- 6. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 7-Bromo-1H-pyrazolo[3,4-c]pyridine
Welcome to the technical support center for the synthesis of 7-Bromo-1H-pyrazolo[3,4-c]pyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this important heterocyclic scaffold. As Senior Application Scientists, we provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your reactions effectively.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter in the laboratory, offering probable causes and actionable solutions.
Problem 1: Consistently Low Yield of this compound
Question: I am following a standard procedure for the synthesis of this compound, but my yields are consistently low (under 20%). What are the likely causes and how can I improve this?
Answer: Low yields are a frequent issue in the synthesis of complex heterocycles like this compound and can stem from multiple factors. A reported synthesis of the isomeric 7-bromo-1H-pyrazolo[4,3-b]pyridine also resulted in a low yield of 17.35%, indicating the challenging nature of this transformation.[1] Here is a systematic approach to troubleshoot this problem:
Probable Causes & Solutions
| Probable Cause | Explanation | Recommended Solution |
| Incomplete Reaction | The reaction may not be reaching completion due to suboptimal reaction time or temperature. | Monitor the reaction progress diligently using Thin Layer Chromatography (TLC). [2] Track the consumption of the limiting starting material. Gradually increase the reaction time or temperature and observe the effect on the reaction profile. |
| Degradation of Product | Pyrazolopyridine scaffolds can be sensitive to prolonged heating or harsh acidic/basic conditions, leading to decomposition. | Optimize the reaction temperature and time based on TLC monitoring to avoid unnecessary exposure to heat.[2] If the reaction requires acidic or basic conditions, consider using milder reagents or a shorter reaction time. |
| Side Reactions | Competing side reactions can consume starting materials and reduce the yield of the desired product. Common side reactions include the formation of regioisomers or over-bromination. | Please refer to Problem 2 for a detailed discussion on identifying and minimizing side products. |
| Purity of Starting Materials | Impurities in the starting materials, particularly the aminopyridine precursor, can interfere with the reaction and lead to the formation of byproducts.[2] | Ensure the high purity of all reactants. Recrystallize or purify starting materials if necessary. Verify the purity by techniques like NMR or melting point analysis. |
| Suboptimal Reagent Stoichiometry | Incorrect molar ratios of reactants can lead to incomplete conversion of the limiting reagent or an increase in side products. | Carefully control the stoichiometry of your reagents. For reactions involving a diazotization step, the amount of the nitrosating agent (e.g., isopentyl nitrite) can be critical.[1] |
Problem 2: Presence of Multiple Spots on TLC Analysis
Question: My reaction mixture shows multiple spots on the TLC plate, and I am struggling to isolate the desired this compound. What are these impurities and how can I get a cleaner reaction?
Answer: The presence of multiple spots on TLC is a strong indicator of side reactions. In the synthesis of pyrazolopyridines, the formation of regioisomers is a well-documented challenge.[2][3]
Visualizing the Troubleshooting Workflow
Caption: Troubleshooting workflow for multiple spots on TLC.
Common Side Products and Mitigation Strategies
-
Regioisomers: The formation of isomeric products is a significant challenge in pyrazolopyridine synthesis, especially when using unsymmetrical precursors.[3] For instance, depending on the synthetic route, you might be forming the 4-Bromo or 6-Bromo isomer in addition to the desired 7-Bromo product.
-
Causality: The regioselectivity is often determined by the relative reactivity of different positions on the pyridine or pyrazole ring during the cyclization step. This can be influenced by electronic and steric factors of the substituents.
-
Solution:
-
Reaction Conditions: The choice of solvent and temperature can influence the regioselectivity. It is advisable to screen different solvents (e.g., toluene, DMF, acetic acid) and run the reaction at various temperatures to find the optimal conditions for the desired isomer.[2]
-
Starting Material Design: If possible, using a starting material that blocks other reactive sites can force the reaction to proceed with the desired regiochemistry.
-
-
-
Over-bromination: If the brominating agent is not carefully controlled, you may see the formation of di-brominated or even tri-brominated pyrazolopyridines.
-
Causality: The pyrazolopyridine ring system is electron-rich and susceptible to electrophilic substitution. Excess brominating agent or prolonged reaction times can lead to further bromination.
-
Solution:
-
Stoichiometry: Use a stoichiometric amount or a slight excess of the brominating agent.
-
Controlled Addition: Add the brominating agent slowly and at a low temperature to control the reaction rate and minimize over-bromination.
-
-
-
Purification:
-
Column Chromatography: Flash column chromatography is the most common method for separating regioisomers and other byproducts.[1][2] A careful selection of the mobile phase is crucial. Start with a non-polar solvent (e.g., hexane or petroleum ether) and gradually increase the polarity with a more polar solvent (e.g., ethyl acetate or dichloromethane).[2][4]
-
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to control during the synthesis of this compound?
A1: Based on synthetic procedures for related compounds, the most critical parameters are:
-
Temperature: Both the initial addition of reagents and the subsequent heating phase can significantly impact the reaction outcome.[1]
-
Reaction Time: As discussed, monitoring the reaction by TLC is essential to determine the optimal reaction time to maximize product formation and minimize degradation.[2]
-
Purity of Reagents: The use of high-purity starting materials cannot be overemphasized.[2]
-
Atmosphere: For reactions involving organometallic reagents or catalysts, maintaining an inert atmosphere (e.g., nitrogen or argon) is crucial to prevent degradation of the reagents.
Q2: How can I confirm the identity and purity of my final product?
A2: A combination of analytical techniques should be used:
-
NMR Spectroscopy (¹H and ¹³C): This is the most powerful tool for structural elucidation. The chemical shifts and coupling constants of the protons on the pyrazole and pyridine rings will be characteristic of the this compound structure.
-
Mass Spectrometry (MS): This will confirm the molecular weight of the product and the presence of a bromine atom (characteristic isotopic pattern).[1]
-
High-Performance Liquid Chromatography (HPLC): This can be used to assess the purity of the final compound.
-
Melting Point: A sharp melting point is an indicator of high purity.
Q3: Are there any specific safety precautions I should take during this synthesis?
A3: Yes, standard laboratory safety practices should be followed. Additionally:
-
Brominating Agents: Many brominating agents are corrosive and toxic. Handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety goggles.
-
Solvents: Many organic solvents are flammable and have associated health risks. Handle them with care and in a fume hood.
-
Pressurized Reactions: If your synthesis involves heating in a sealed tube or microwave reactor, ensure you are using appropriate equipment and following all safety guidelines to prevent explosions.
Experimental Protocols
Illustrative Protocol: Synthesis of a Brominated Pyrazolopyridine
The following is a general procedure adapted from the synthesis of a related isomer, 7-bromo-1H-pyrazolo[4,3-b]pyridine, which can serve as a starting point for optimization.[1]
Step 1: Acetylation of the Starting Amine (if necessary)
-
This step protects the amino group and directs the subsequent cyclization.
Step 2: Diazotization and Cyclization
-
To a solution of the N-acetylated aminopyridine precursor (e.g., N-(4-bromo-2-methylpyridin-3-yl)acetamide) in a suitable solvent (e.g., toluene), add potassium acetate and acetic anhydride.[1]
-
Stir the mixture for a short period (e.g., 15 minutes) at room temperature.[1]
-
Add a nitrosating agent (e.g., isopentyl nitrite) and heat the reaction mixture (e.g., at 85°C) for several hours.[1]
-
Monitor the reaction by TLC.
Step 3: Work-up and Purification
-
Cool the reaction mixture to room temperature and partition between an organic solvent (e.g., ethyl acetate) and water.[1]
-
Separate the organic layer, dry it over a drying agent (e.g., MgSO₄), and concentrate it under reduced pressure.[1]
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in dichloromethane).[1]
Visualizing the General Synthetic Workflow
Caption: General synthetic workflow for brominated pyrazolopyridines.
References
Technical Support Center: Synthesis of 7-Bromo-1H-pyrazolo[3,4-c]pyridine
Welcome to the dedicated technical support resource for the synthesis of 7-Bromo-1H-pyrazolo[3,4-c]pyridine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic scaffold. Pyrazolo[3,4-c]pyridines are of significant interest in medicinal chemistry due to their structural similarity to purines, making them valuable cores for developing inhibitors of various kinases and other cellular targets.[1][2]
This document provides in-depth troubleshooting advice, answers to frequently asked questions, and optimized protocols to help you overcome common challenges and improve the yield and purity of your synthesis.
Troubleshooting Guide: Enhancing Yield and Purity
This section addresses specific experimental issues in a question-and-answer format, providing explanations for the underlying chemistry and actionable solutions.
Question 1: My reaction yield is consistently low. What are the most likely causes and how can I improve it?
Low yields are a frequent challenge in the synthesis of pyrazolopyridine systems.[3] Several factors, from starting material quality to reaction conditions, can be responsible. Let's break down the potential issues and solutions.
-
Purity of Starting Materials: The synthesis of the pyrazolo[3,4-c]pyridine core is sensitive to impurities in the starting materials. For instance, in a classical approach adapted from the Huisgen indazole synthesis, the purity of the aminopyridine precursor is critical.[1]
-
Recommendation: Ensure all starting materials are of high purity. Recrystallize or purify reagents if necessary before use. Characterize your starting materials by NMR and melting point to confirm their identity and purity.
-
-
Reaction Conditions: Suboptimal temperature, reaction time, or solvent can lead to incomplete reactions or the formation of side products.[3]
-
Temperature and Time: Many pyrazolopyridine syntheses require heating.[3] It is crucial to find the optimal temperature that promotes the desired reaction without causing degradation of the product. Monitoring the reaction progress using Thin Layer Chromatography (TLC) is essential to determine the point of maximum product formation and avoid prolonged heating.
-
Solvent Effects: The choice of solvent is vital for reactant solubility and reaction kinetics.[3] For the synthesis of related 5-halo-1H-pyrazolo[3,4-c]pyridines, the use of dichloroethane (DCE) as a co-solvent has been shown to improve scalability and ease of purification.[1] A solvent screen is a valuable optimization step.
-
-
Catalyst Selection and Loading: When applicable, the choice and amount of catalyst can dramatically impact the reaction outcome. While some syntheses are catalyst-free, others may benefit from acidic or metallic catalysts.[3][4]
Question 2: I am observing the formation of multiple products, likely regioisomers. How can I improve the regioselectivity of my reaction?
The formation of regioisomers is a known challenge in the synthesis of unsymmetrical pyrazolopyridines.[5] This typically occurs when a precursor molecule has multiple reactive sites that can participate in the ring-forming step.
-
Controlling Reaction Conditions: In some cases, the choice of solvent and catalyst can influence regioselectivity.[3] It is advisable to consult the literature for syntheses of compounds with similar substitution patterns.
-
Strategic Choice of Starting Materials: The substitution pattern of your starting materials can often direct the regioselectivity of the cyclization. For example, in the synthesis of 1H-pyrazolo[3,4-b]pyridines from 1,3-dicarbonyl compounds, the relative electrophilicity of the two carbonyl groups can dictate the final regioisomer.[5]
-
Purification of Isomers: If regioisomers are formed, they can often be separated by flash column chromatography. A systematic approach to selecting the eluent, starting with a non-polar solvent and gradually increasing polarity, is recommended.[3]
Question 3: The purification of my final product is challenging due to persistent impurities. What are the best practices for purification?
Purification of pyrazolopyridines can be complicated by their polarity and the presence of co-eluting byproducts.[3]
-
Effective Work-up: A thorough aqueous work-up is crucial to remove inorganic salts and catalysts before attempting chromatographic purification.
-
Column Chromatography:
-
Stationary Phase: Silica gel is the most common stationary phase.
-
Mobile Phase: A gradient elution is often necessary. A common starting point is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate. For highly polar products, a mobile phase of dichloromethane and methanol may be more effective.[6]
-
-
Recrystallization: If a suitable solvent system can be found, recrystallization is an excellent method for obtaining highly pure material.
Frequently Asked Questions (FAQs)
What are the common synthetic routes to the 1H-pyrazolo[3,4-c]pyridine core?
There are two primary strategies for constructing the pyrazolopyridine bicyclic system:
-
Formation of a pyridine ring onto an existing pyrazole ring: This is a common approach, often involving the reaction of an aminopyrazole with a 1,3-dicarbonyl compound or an equivalent synthon.[5]
-
Formation of a pyrazole ring onto a pre-existing pyridine ring: This strategy can involve the cyclization of a suitably substituted pyridine derivative, such as a hydrazine-substituted pyridine.
A recently described efficient synthesis of 5-halo-1H-pyrazolo[3,4-c]pyridines utilizes an adaptation of the Huisgen indazole synthesis, which falls under the second category.[1]
How can I introduce the bromine at the C7 position?
The bromine at the C7 position can be introduced in two main ways:
-
Using a Brominated Starting Material: The synthesis can begin with a pyridine precursor that already contains the bromine atom at the desired position.
-
Late-Stage Bromination: The 1H-pyrazolo[3,4-c]pyridine core can be synthesized first, followed by a selective bromination at the C7 position. This can be achieved through electrophilic aromatic substitution, but care must be taken to control the regioselectivity. Selective metalation at C7 followed by reaction with an electrophilic bromine source is a modern approach to achieve this.[1]
Experimental Protocols
Protocol 1: Synthesis of 5-Bromo-1H-pyrazolo[3,4-c]pyridine (Adaptable for 7-Bromo Isomer)
This protocol is based on an efficient synthesis of 5-halo-1H-pyrazolo[3,4-c]pyridines and serves as an excellent starting point for optimization.[1]
Step 1: Acetylindazole Formation
Caption: Workflow for Step 1 of the synthesis.
-
To a solution of the appropriate aminobromopyridine precursor in dichloroethane (DCE), add acetic anhydride (Ac₂O).
-
Cool the mixture and add sodium nitrite (NaNO₂) portion-wise.
-
Allow the reaction to warm to room temperature and then heat to 90 °C for 20 hours.
-
Upon completion, cool the reaction and perform an aqueous work-up. The intermediate product can often be isolated without chromatographic purification.[1]
Step 2: Deacetylation
Caption: Workflow for Step 2 of the synthesis.
-
Dissolve the acetylated intermediate in methanol (MeOH).
-
Add a solution of sodium methoxide (NaOMe) in methanol.
-
Stir the reaction at room temperature for 1 hour.
-
Neutralize the reaction with an acid (e.g., acetic acid) and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired 5-bromo-1H-pyrazolo[3,4-c]pyridine in excellent overall yield.[1]
Data Summary
The following table summarizes key variables and their potential impact on the synthesis, based on literature for related compounds.
| Parameter | Condition | Potential Impact on Yield | Reference |
| Solvent | Dichloroethane (DCE) as co-solvent | Enhanced scalability and easier purification | [1] |
| Temperature | 85-90 °C | Optimal for cyclization; higher temperatures may cause degradation | [1][6] |
| Reaction Time | 4-20 hours | Requires monitoring by TLC to determine completion | [1][6] |
| Purification | Column Chromatography (DCM/MeOH) | Effective for separating polar products from byproducts | [6] |
Logical Relationships in Troubleshooting
Caption: Troubleshooting logic for low yield issues.
References
- 1. Synthesis and vectorial functionalisation of pyrazolo[3,4- c ]pyridines - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07458G [pubs.rsc.org]
- 2. chemscene.com [chemscene.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Combinatorial synthesis of pyrazoloquinoline and pyrazoloacridine derivatives with high regioselectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 1H-Pyrazolo[4,3-b]pyridine, 7-broMo- synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Purification of Brominated Pyrazolopyridines
Welcome to the technical support center for the purification of brominated pyrazolopyridines. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and often complex challenges encountered during the purification of this important class of N-heterocyclic compounds. Drawing upon established protocols and field-proven insights, this resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and step-by-step experimental workflows to enhance the purity, yield, and efficiency of your synthetic chemistry endeavors.
Introduction: The Purification Challenge
Brominated pyrazolopyridines are crucial intermediates in the synthesis of a wide range of biologically active molecules. However, their purification is frequently non-trivial. The inherent basicity of the pyridine nitrogen, the potential for regioisomer formation during bromination, and the occasional instability of these compounds can lead to significant challenges in achieving high purity. Common issues include co-eluting impurities, product degradation on silica gel, and difficulties in crystallization. This guide will systematically address these problems, providing both theoretical understanding and practical, actionable solutions.
Troubleshooting Guide: A Problem-Solution Approach
This section is structured to help you diagnose and resolve specific issues you may encounter during the purification of your brominated pyrazolopyridine derivatives.
Issue 1: Poor Separation or Co-elution of Impurities in Column Chromatography
Scenario: You are running a flash column, but your TLC analysis of the collected fractions shows that your desired product is co-eluting with one or more impurities.
Potential Causes and Solutions:
-
Inappropriate Solvent System: The polarity of your eluent may not be optimal for resolving your compound from the impurities.
-
Scientific Rationale: The separation of compounds on a silica gel column depends on the differential partitioning of the analytes between the polar stationary phase (silica) and the mobile phase (eluent). If the eluent is too polar, all compounds will travel quickly up the column with little separation. If it is not polar enough, all compounds will remain adsorbed to the silica.
-
Troubleshooting Steps:
-
Systematic TLC Analysis: Before running a column, perform a thorough TLC analysis with a range of solvent systems. A good starting point for many pyrazolopyridine derivatives is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate.[1]
-
Adjusting Polarity: If your product and impurity are running too close together, try a less polar solvent system to increase the separation. Aim for an Rf value of 0.2-0.3 for your target compound on the TLC plate, as this often provides the best separation in a column.[2]
-
Mixed-Solvent Systems: For particularly challenging separations, consider using a three-component solvent system. For example, adding a small amount of methanol or dichloromethane to a hexane/ethyl acetate mixture can alter the selectivity of the separation.[1]
-
-
-
Presence of Basic Impurities or Product Tailing: The basic nitrogen of the pyrazolopyridine ring can interact strongly with the acidic silanol groups on the surface of the silica gel, leading to peak tailing and poor separation.
-
Scientific Rationale: The lone pair of electrons on the pyridine nitrogen can form hydrogen bonds with the acidic protons of the silanol groups (Si-OH) on the silica surface. This strong interaction can cause the compound to "streak" or "tail" down the column, leading to broad peaks and co-elution with other components.
-
Troubleshooting Steps:
-
Addition of a Basic Modifier: Add a small amount (0.1-1%) of a non-nucleophilic base like triethylamine (TEA) or pyridine to your eluent.[2] This will neutralize the acidic sites on the silica gel, minimizing the unwanted interactions and leading to sharper peaks and better separation.
-
Use of an Alternative Stationary Phase: If tailing is severe, consider using a different stationary phase. Neutral alumina can be a good alternative to silica gel for the purification of basic compounds.[3]
-
-
-
Formation of Regioisomers: Bromination of pyrazolopyridines can sometimes lead to the formation of constitutional isomers, which can be very difficult to separate due to their similar polarities.
-
Scientific Rationale: Regioisomers have the same molecular formula but different connectivity of the atoms. Their similar structures often result in very close polarities, making their separation by normal-phase chromatography challenging.
-
Troubleshooting Steps:
-
High-Resolution Chromatography: For difficult isomer separations, High-Performance Liquid Chromatography (HPLC), particularly reversed-phase HPLC, may be necessary to achieve baseline separation.[4]
-
Solvent System Optimization: Meticulous optimization of the solvent system for flash chromatography is crucial. Small changes in the solvent composition can sometimes exploit subtle differences in the polarity of the isomers.
-
Derivative Formation: In some challenging cases, it may be possible to temporarily convert the mixture of isomers into derivatives that have more distinct physical properties, facilitating their separation. After separation, the derivatives can be converted back to the desired products.
-
-
Issue 2: Product Decomposition on Silica Gel
Scenario: You observe new spots on your TLC plate after spotting your crude material, or you experience a significant loss of product during column chromatography.
Potential Causes and Solutions:
-
Acid-Sensitivity of the Product: The acidic nature of silica gel can cause the degradation of sensitive brominated pyrazolopyridines.
-
Scientific Rationale: Some organic molecules are unstable in the presence of acid. The silanol groups on the surface of silica gel create a weakly acidic environment that can catalyze decomposition reactions such as hydrolysis or rearrangement.
-
Troubleshooting Steps:
-
Deactivation of Silica Gel: Before packing your column, you can deactivate the silica gel by treating it with a solution of triethylamine in your eluent.[3]
-
Alternative Stationary Phases: As mentioned previously, switching to a more neutral stationary phase like alumina can prevent acid-catalyzed decomposition.[3]
-
Rapid Purification: Minimize the time your compound spends on the column by using flash chromatography with a slightly more polar solvent system to expedite elution.
-
-
Issue 3: Difficulty with Recrystallization
Scenario: Your brominated pyrazolopyridine fails to crystallize from solution, or it "oils out" instead of forming solid crystals.
Potential Causes and Solutions:
-
Inappropriate Solvent Choice: The solubility profile of your compound in the chosen solvent is not suitable for recrystallization.
-
Scientific Rationale: A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[5] If the compound is too soluble at low temperatures, the yield will be poor. If it is not soluble enough at high temperatures, a large volume of solvent will be required.
-
Troubleshooting Steps:
-
Systematic Solvent Screening: Test the solubility of your compound in a range of solvents of varying polarities (e.g., water, ethanol, ethyl acetate, dichloromethane, hexanes) at both room temperature and at the solvent's boiling point.
-
Mixed-Solvent Recrystallization: If a single suitable solvent cannot be found, a mixed-solvent system can be very effective.[6] This involves dissolving the compound in a "good" solvent (in which it is highly soluble) at an elevated temperature, and then adding a "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes cloudy (the saturation point). The solution is then allowed to cool slowly to induce crystallization. Common mixed-solvent pairs include ethyl acetate/hexanes and ethanol/water.
-
-
-
"Oiling Out": The compound separates from the solution as a liquid rather than a solid.
-
Scientific Rationale: "Oiling out" occurs when the boiling point of the recrystallization solvent is higher than the melting point of the solute. When the solution cools, the solute melts before it crystallizes, forming an oil.
-
Troubleshooting Steps:
-
Lower the Boiling Point of the Solvent: Choose a solvent with a lower boiling point.
-
Use More Solvent: Adding more of the "good" solvent in a mixed-solvent system can lower the saturation temperature, preventing the compound from melting before it crystallizes.[1]
-
Slow Cooling: Allow the solution to cool very slowly to encourage the formation of a crystalline lattice rather than an amorphous oil.[1]
-
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in the synthesis of brominated pyrazolopyridines?
A1: The impurity profile can vary depending on the specific pyrazolopyridine core and the brominating agent used. However, some common impurities include:
-
Unreacted Starting Material: Incomplete reactions will leave residual starting pyrazolopyridine.
-
Mono-, Di-, and Poly-brominated Species: Depending on the reaction conditions, you may get a mixture of products with varying degrees of bromination.
-
Regioisomers: Bromination can occur at different positions on the pyrazolopyridine ring, leading to a mixture of isomers.
-
Byproducts from the Brominating Agent: For example, if you use N-bromosuccinimide (NBS), succinimide is a common byproduct.[2]
-
Hydrolysis Products: If your compound is sensitive to water, you may have impurities resulting from hydrolysis.
Q2: How can I effectively visualize my brominated pyrazolopyridine on a TLC plate?
A2: Most brominated pyrazolopyridines are UV-active due to their aromatic nature.
-
UV Light (254 nm): This is the most common and non-destructive method. The compound will appear as a dark spot on a fluorescent green background.
-
Iodine Chamber: Exposing the TLC plate to iodine vapor will often stain aromatic compounds, making them visible as brown spots.
-
Potassium Permanganate (KMnO4) Stain: This is a destructive method, but it is very sensitive to a wide range of functional groups and will likely visualize your compound as a yellow or brown spot on a purple background.
Q3: My brominated pyrazolopyridine is a low-melting solid. What are the best practices for its recrystallization?
A3: Purifying low-melting solids by recrystallization can be challenging.
-
Use a Low-Boiling Point Solvent: This is crucial to avoid "oiling out".
-
Mixed-Solvent Systems: A mixed-solvent system where the "poor" solvent is volatile (e.g., hexanes) can be effective.
-
Induce Crystallization: If crystals are slow to form, try scratching the inside of the flask at the solvent-air interface with a glass rod or adding a seed crystal of the pure compound.[1]
-
Low-Temperature Crystallization: After initial cooling to room temperature, placing the flask in an ice bath or even a freezer can help to maximize the yield of crystals.
Experimental Protocols and Data
Protocol 1: Flash Column Chromatography of a Brominated Pyrazolopyridine
This protocol provides a general workflow for the purification of a moderately polar brominated pyrazolopyridine.
Materials:
-
Crude brominated pyrazolopyridine
-
Silica gel (230-400 mesh)
-
Solvents (Hexanes, Ethyl Acetate, Triethylamine)
-
Glass column with stopcock
-
Collection tubes
-
TLC plates and chamber
Procedure:
-
Solvent System Selection: Develop a suitable solvent system using TLC. A good starting point is 20-30% ethyl acetate in hexanes. Add 0.5% triethylamine to the solvent mixture to prevent tailing. Aim for an Rf of ~0.25 for the desired product.
-
Column Packing:
-
Add a small plug of cotton or glass wool to the bottom of the column.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in the chosen eluent and pour it into the column.
-
Gently tap the column to ensure even packing and drain the excess solvent until it is level with the top of the silica.
-
Add another thin layer of sand on top of the silica bed.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
-
Carefully apply the sample to the top of the column using a pipette.
-
Drain the solvent until the sample is adsorbed onto the silica.
-
-
Elution:
-
Carefully add the eluent to the top of the column.
-
Apply gentle pressure (e.g., with a hand pump or nitrogen line) to achieve a flow rate of approximately 2 inches/minute.
-
Collect fractions in test tubes.
-
-
Analysis:
-
Monitor the elution by TLC. Spot every few fractions on a TLC plate and visualize under UV light.
-
Combine the fractions containing the pure product.
-
-
Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified brominated pyrazolopyridine.
Table 1: Recommended Solvent Systems for Flash Chromatography
| Compound Polarity | Starting Solvent System (v/v) | Notes |
| Non-polar | 5-10% Ethyl Acetate / Hexanes | Increase ethyl acetate concentration gradually if the compound elutes too slowly. |
| Moderately Polar | 20-50% Ethyl Acetate / Hexanes | This is a common range for many pyrazolopyridine derivatives. |
| Polar | 5-10% Methanol / Dichloromethane | Use with caution, as methanol can dissolve some silica gel.[1] |
| Basic Compounds | Add 0.1-1% Triethylamine to any of the above | Neutralizes acidic silica, preventing tailing.[2] |
Protocol 2: Mixed-Solvent Recrystallization
This protocol describes the purification of a solid brominated pyrazolopyridine using a two-solvent system.
Materials:
-
Crude brominated pyrazolopyridine
-
"Good" solvent (e.g., Ethyl Acetate or Ethanol)
-
"Poor" solvent (e.g., Hexanes or Water)
-
Erlenmeyer flasks
-
Hot plate
-
Büchner funnel and filter flask
Procedure:
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the "good" solvent and heat the mixture to boiling with stirring until the solid dissolves completely.
-
Addition of "Poor" Solvent: While the solution is still hot, add the "poor" solvent dropwise until you observe persistent cloudiness.
-
Clarification: Add a few more drops of the "good" solvent until the solution becomes clear again.
-
Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 15-30 minutes to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold "poor" solvent to remove any residual soluble impurities.
-
Drying: Dry the purified crystals under vacuum.
Visual Workflows and Diagrams
Diagram 1: Troubleshooting Column Chromatography
Caption: A decision tree for troubleshooting poor separation in column chromatography.
Diagram 2: Mixed-Solvent Recrystallization Workflow
Caption: A stepwise workflow for performing a mixed-solvent recrystallization.
References
- 1. Halogenation of the 3-position of pyridines through Zincke imine intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Catalytic synthesis of new pyrazolo [3,4-b] pyridine via a cooperative vinylogous anomeric-based oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. mountainscholar.org [mountainscholar.org]
preventing dehalogenation of 7-Bromo-1H-pyrazolo[3,4-c]pyridine
Welcome to the technical support center for 7-Bromo-1H-pyrazolo[3,4-c]pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the handling and reactivity of this compound, with a special focus on preventing unwanted dehalogenation during cross-coupling reactions.
Troubleshooting Dehalogenation of this compound
Unwanted removal of the bromine atom (dehalogenation or hydrodehalogenation) is a significant side reaction that can plague palladium-catalyzed cross-coupling reactions involving N-heterocyclic halides like this compound.[1][2] This side reaction consumes your starting material, lowers the yield of your desired product, and complicates purification.[2] This section provides a systematic approach to diagnosing and mitigating this issue.
Question 1: I am observing a significant amount of the dehalogenated byproduct, 1H-pyrazolo[3,4-c]pyridine, in my Suzuki-Miyaura coupling reaction. What are the likely causes and how can I address this?
Answer: The formation of a dehalogenated byproduct in a Suzuki-Miyaura coupling is a common challenge, particularly with electron-deficient N-heterocyclic halides.[1] The primary causes can be traced back to the reaction parameters, which may be inadvertently favoring the hydrodehalogenation pathway over the desired cross-coupling.
The generally accepted mechanism for dehalogenation involves the formation of a palladium-hydride (Pd-H) species. This can occur through various pathways, such as the reaction of the palladium catalyst with a hydride source in the reaction mixture (e.g., solvent, base, or impurities).[3] Once formed, the Ar-Pd-Br intermediate can undergo reductive elimination with the hydride to yield the dehalogenated arene.[3]
Here is a logical workflow to troubleshoot this issue:
Troubleshooting Workflow for Dehalogenation in Suzuki-Miyaura Coupling
Caption: A step-by-step troubleshooting guide for minimizing dehalogenation.
Detailed Explanation of Troubleshooting Steps:
-
Catalyst and Ligand Selection: The choice of ligand is critical. Bulky, electron-rich phosphine ligands can accelerate the desired reductive elimination step, outcompeting the dehalogenation pathway.[3][4] Consider switching to ligands like XPhos, SPhos, or other Buchwald biaryl phosphine ligands, which are often effective for N-heterocyclic substrates.[1] Using well-defined pre-catalysts (e.g., XPhos Pd G2) can also be beneficial as they ensure efficient generation of the active Pd(0) species.[4]
-
Base Optimization: Strong bases, especially alkoxides like sodium tert-butoxide, can promote dehalogenation.[4] It is advisable to screen weaker inorganic bases such as potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), or cesium carbonate (Cs₂CO₃).[1]
-
Solvent Choice: Protic solvents, such as alcohols, can act as a hydride source, leading to dehalogenation.[3][4] Switching to aprotic solvents like dioxane, THF, or toluene is highly recommended.[1] If a co-solvent is necessary, ensure it is aprotic.
-
Temperature and Reaction Time: Higher temperatures and longer reaction times can increase the likelihood of side reactions. It is best to run the reaction at the lowest temperature that allows for a reasonable reaction rate and to monitor the reaction closely, stopping it as soon as the starting material is consumed.[4]
-
N-H Protection: The acidic N-H proton of the pyrazole ring in this compound can sometimes interfere with the catalytic cycle.[1] Deprotonation by the base can alter the electronic properties of the heterocyclic system. In some cases, protecting the N-H group with a suitable protecting group (e.g., Boc, SEM, or THP) can suppress dehalogenation.[1][4]
Question 2: My Buchwald-Hartwig amination of this compound is giving me low yields and a significant amount of the dehalogenated starting material. What adjustments should I make?
Answer: Similar to Suzuki couplings, dehalogenation is a known side reaction in Buchwald-Hartwig aminations.[5] The pyrazolo[3,4-c]pyridine core can coordinate to the palladium center, potentially inhibiting catalysis, making this substrate particularly challenging.[1][6]
Key areas for optimization:
-
Ligand Choice: For Buchwald-Hartwig reactions, specialized ligands are often required. Bidentate phosphine ligands like BINAP and DPPF have been shown to be effective.[5] Sterically hindered alkyl phosphine ligands can also be beneficial.[6]
-
Base Selection: Strong bases are typically required for the Buchwald-Hartwig reaction. However, if dehalogenation is an issue, you might need to carefully screen different bases. While strong bases like NaOtBu are common, sometimes a weaker base in combination with a more active catalyst system can provide a better outcome.
-
Catalyst System: Using a combination of a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ with an appropriate phosphine ligand is standard.[7]
Recommended Starting Protocol for Buchwald-Hartwig Amination:
| Parameter | Recommendation | Rationale |
| Palladium Source | Pd₂(dba)₃ or Pd(OAc)₂ | Common and effective palladium precursors. |
| Ligand | XPhos or RuPhos | Bulky, electron-rich ligands that promote C-N bond formation. |
| Base | NaOtBu or LHMDS | Strong, non-nucleophilic bases are typically required. |
| Solvent | Toluene or Dioxane | Aprotic solvents are preferred to avoid hydride donation. |
| Temperature | 80-110 °C | Start at a moderate temperature and adjust as needed. |
Question 3: I am attempting a Sonogashira coupling with this compound and observing dehalogenation. Is this common and what can I do to prevent it?
Answer: Yes, dehalogenation can also occur during Sonogashira couplings, although it is sometimes less prevalent than in other cross-coupling reactions. The Sonogashira reaction typically employs a dual catalyst system of palladium and copper(I).[8][9]
Strategies to minimize dehalogenation in Sonogashira couplings:
-
Copper Co-catalyst: Ensure the copper(I) source (e.g., CuI) is of high quality and used in the appropriate amount. The copper co-catalyst is crucial for the catalytic cycle and its efficiency can impact the rate of the desired reaction versus side reactions.
-
Ligand Selection: While triphenylphosphine (PPh₃) is a common ligand for Sonogashira reactions, more electron-rich and bulky phosphine ligands or N-heterocyclic carbene (NHC) ligands can sometimes offer better results, particularly with challenging substrates.[10][11]
-
Base and Solvent: An amine base, such as triethylamine or diisopropylethylamine, is typically used and also often serves as the solvent.[8] Ensure these are anhydrous and of high purity.
-
Reaction Conditions: Running the reaction under strict anaerobic conditions is crucial to prevent oxidative side reactions that can lead to catalyst deactivation and promote side reactions.[8]
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it should be stored in a tightly sealed container in a cool, dry place, away from light and moisture. An inert atmosphere (e.g., argon or nitrogen) is recommended for long-term storage to prevent potential degradation.
Q2: How can I confirm that dehalogenation is occurring in my reaction?
A2: The presence of the dehalogenated byproduct can be confirmed using standard analytical techniques:
-
Thin-Layer Chromatography (TLC): The dehalogenated product will typically appear as a new, less polar spot compared to the starting aryl halide.[2]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Analysis of the crude reaction mixture will show a peak corresponding to the molecular weight of the dehalogenated compound (1H-pyrazolo[3,4-c]pyridine).[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR of the crude product will show characteristic signals for the arene, notably the appearance of a new proton signal in the aromatic region where the bromine was previously located.[2]
Q3: Are there any general tips for handling N-heterocyclic halides in cross-coupling reactions?
A3: Yes, here are some general tips:
-
High Purity Reagents: Use high-purity starting materials, catalysts, ligands, and solvents. Impurities can sometimes be a source of hydrides or inhibit the catalyst.
-
Inert Atmosphere: Always perform reactions under an inert atmosphere (argon or nitrogen) to prevent oxygen from degrading the catalyst. Degassing the solvent is a critical step.
-
Systematic Optimization: When troubleshooting, change one variable at a time (e.g., ligand, base, or solvent) to systematically identify the optimal conditions.
-
Small-Scale Screening: Before committing to a large-scale reaction, it is wise to screen various conditions on a small scale.
Q4: Besides dehalogenation, what other side reactions should I be aware of?
A4: Other common side reactions in palladium-catalyzed cross-coupling include:
-
Homocoupling: Dimerization of the starting material or the coupling partner. This can be more prevalent if the reaction mixture is exposed to oxygen.[3]
-
Protodeborylation (in Suzuki reactions): Hydrolysis of the boronic acid to the corresponding arene. Using more stable boronate esters (e.g., pinacol esters) can mitigate this.
Visualizing the Competing Pathways
The following diagram illustrates the key decision point in the catalytic cycle where the reaction can either proceed to the desired cross-coupling product or the undesired dehalogenated byproduct.
Caption: Competing pathways of cross-coupling vs. dehalogenation.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Sonogashira Coupling [organic-chemistry.org]
- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 10. Palladium complexes of N-heterocyclic carbenes as catalysts for cross-coupling reactions--a synthetic chemist's perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 7-Bromo-1H-pyrazolo[3,4-c]pyridine Derivatives
Welcome to the technical support center for the synthesis of 7-bromo-1H-pyrazolo[3,4-c]pyridine and its derivatives. This scaffold is a crucial building block in medicinal chemistry, serving as a structural analog to purine and finding applications in the development of kinase inhibitors and other therapeutic agents[1][2]. However, its synthesis is not without challenges, often leading to a range of byproducts that can complicate purification and reduce yields.
This guide is designed for researchers, chemists, and drug development professionals. It provides in-depth troubleshooting advice and answers to frequently asked questions, moving beyond simple protocols to explain the causal mechanisms behind common synthetic hurdles. Our goal is to empower you to diagnose issues, optimize your reaction conditions, and achieve higher purity and yields in your experiments.
Section 1: Troubleshooting Guide - Common Byproducts & Mitigation Strategies
This section addresses the most common issues encountered during the synthesis of the this compound core, typically synthesized from substituted 2-aminopyridines.
Q1: My reaction produces a mixture of N1 and N2 isomers after protection or alkylation. How can I improve the regioselectivity?
A1: This is the most prevalent challenge and stems from the similar nucleophilicity of the two nitrogen atoms in the pyrazole ring. The ratio of N1 to N2 substitution is highly dependent on steric and electronic factors, which can be manipulated through careful selection of reagents and conditions.
Causality: The pyrazolo[3,4-c]pyridine system can exist in two tautomeric forms, and upon deprotonation, the resulting anion can be alkylated at either nitrogen[3][4].
-
Kinetic vs. Thermodynamic Control: Often, N1 alkylation is the kinetically favored product, while the N2 isomer is thermodynamically more stable. The choice of base, solvent, and temperature determines the reaction outcome.
-
Steric Hindrance: Bulky protecting or alkylating groups will preferentially react at the less sterically hindered nitrogen atom.
Mitigation Strategies:
-
Protecting Group Selection: The choice of protecting group is critical for directing subsequent reactions. A study on the vectorial functionalisation of pyrazolo[3,4-c]pyridines demonstrated highly selective protection sequences[1].
-
For N1-selectivity: Use of mesyl chloride (MsCl) or a bulky silyl ether group like (2-(trimethylsilyl)ethoxy)methyl chloride (SEM-Cl) under basic conditions (e.g., NaH in DMF) can provide high selectivity for the N1 position[1]. The bulkiness of the SEM group sterically disfavors attack at the more hindered N2 position.
-
For N2-selectivity: While less common for this specific scaffold in the provided literature, conditions that favor thermodynamic equilibrium, such as using a weaker base and allowing longer reaction times, might favor the N2 isomer.
-
-
Reaction Condition Optimization:
-
Base: Strong, non-nucleophilic bases like sodium hydride (NaH) at low temperatures tend to favor the kinetic N1 product by rapidly and irreversibly deprotonating the substrate.
-
Solvent: Aprotic polar solvents like DMF or THF are standard. The solvent can influence the dissociation of the ion pair, affecting reactivity.
-
Troubleshooting Protocol: Regioselective N1-Protection with SEM-Cl
-
Dissolve this compound (1.0 eq.) in anhydrous DMF under an inert atmosphere (N₂ or Ar).
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) portion-wise, ensuring the temperature does not rise significantly.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add SEM-Cl (1.2 eq.) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution.
-
Extract the product with ethyl acetate, wash with brine, dry over MgSO₄, and concentrate under reduced pressure.
-
Purify by silica gel column chromatography.
Data Summary: Influence of Conditions on Regioselectivity
| Protecting Group | Base / Solvent | Temperature | Predominant Isomer | Reference |
| Mesyl Chloride (MsCl) | K₂CO₃ / DMF | Room Temp | N1 | |
| SEM-Chloride | NaH / DMF | 0 °C to RT | N1 | [1] |
| Benzyl Bromide | K₂CO₃ / DMF | Room Temp | Mixture (N1/N2) |
Visualization: N1 vs. N2 Isomer Formation
Caption: Control of N1 vs. N2 isomer formation.
Q2: My reaction is messy, with low yield of the desired cyclized product and significant starting material remaining. How can I improve the cyclization efficiency?
A2: Incomplete cyclization is often a result of suboptimal reaction conditions or impure starting materials. The key cyclization step, often a diazotization followed by intramolecular ring closure (an adaptation of the Huisgen indazole synthesis), is sensitive to several factors[1].
Causality:
-
Reagent Stoichiometry & Purity: The diazotizing agent (e.g., NaNO₂, isoamyl nitrite) and acylating agent (e.g., acetic anhydride) must be pure and used in the correct ratios. Degradation of these reagents is common.
-
Temperature Control: These reactions often require heating to overcome the activation energy for cyclization. However, excessive heat can lead to decomposition and tar formation.
-
Solvent Effects: The choice of solvent is crucial for solubility and reaction kinetics. The use of co-solvents like dichloroethane (DCE) has been shown to improve scalability and yield[1].
Mitigation Strategies:
-
Verify Reagent Quality: Use freshly opened or properly stored sodium nitrite and acetic anhydride. Isoamyl nitrite should be checked for purity as it can degrade over time[5].
-
Optimize Temperature and Time: Monitor the reaction closely using TLC. A gradual increase in temperature to a specific set point (e.g., 85-90 °C) is often more effective than rapid heating[1][5].
-
Solvent Screening: If yields are poor in a standard solvent like toluene, consider a co-solvent system. For the synthesis of 5-halo-1H-pyrazolo[3,4-c]pyridines, adding DCE was found to be beneficial[1].
Troubleshooting Protocol: Optimized Cyclization (Based on the procedure for 5-halo-1H-pyrazolo[3,4-c]pyridines[1])
-
To a solution of the starting N-(4-bromo-2-methylpyridin-3-yl)acetamide (1.0 eq.) in a mixture of acetic anhydride (3.0 eq.) and dichloroethane (DCE), add sodium nitrite (NaNO₂, 2.2 eq.).
-
Stir the mixture at room temperature for 1 hour.
-
Carefully heat the reaction to 90 °C and maintain for 18-20 hours. Monitor progress by LC-MS to track the consumption of the starting material.
-
Cool the reaction to room temperature and concentrate under reduced pressure.
-
Proceed to the deacetylation step, which is typically performed by adding a solution of sodium methoxide in methanol and stirring at room temperature for 1 hour[1].
-
After deacetylation, neutralize with an acid (e.g., acetic acid), concentrate, and purify the crude product.
Visualization: Cyclization Optimization Workflow
Caption: Workflow for troubleshooting poor cyclization yields.
Q3: How do I effectively purify the final product from regioisomers and other byproducts?
A3: Purification can be challenging due to the similar polarities of the desired product and its isomers. A systematic approach combining work-up, chromatography, and potentially recrystallization is required.
Causality:
-
Polarity: Pyrazolopyridines are polar N-heterocycles. Regioisomers often have very slight differences in their dipole moments, leading to poor separation on silica gel.
-
Co-elution: Incomplete cyclization products or over-brominated species may co-elute with the desired compound in certain solvent systems.
Mitigation Strategies:
-
Aqueous Work-up: A proper aqueous work-up is essential to remove inorganic salts and highly polar impurities before attempting chromatography[6]. Partitioning between ethyl acetate and water is a common first step[5].
-
Column Chromatography: This is the most common and effective method.
-
Stationary Phase: Standard silica gel is typically the first choice. If separation is poor, consider using reverse-phase (C18) silica.
-
Mobile Phase: A systematic approach is best. Start with a non-polar solvent (e.g., hexanes or petroleum ether) and gradually increase polarity with a more polar solvent (e.g., ethyl acetate). For very polar compounds, adding a small percentage of methanol to a dichloromethane or ethyl acetate mobile phase can be effective. A shallow gradient is often key to separating close-running spots.
-
-
Advanced Analytical Techniques: For definitive structural confirmation of isomers, advanced 2D NMR techniques like NOESY are invaluable. NOESY experiments can show through-space correlations between protons on the alkyl/protecting group and protons on the pyridine ring, unambiguously identifying the N1 vs. N2 isomer[3][7].
Section 2: Frequently Asked Questions (FAQs)
-
Q: How critical is the purity of the starting 2-amino-4-bromopyridine derivative?
-
A: It is absolutely critical. Impurities in the starting material are a primary source of byproducts that can be difficult to remove later. Ensure purity by NMR and/or LC-MS before starting the synthesis[6]. Recrystallization or chromatography of the starting material may be necessary.
-
-
Q: I see some debromination in my final product. What causes this?
-
A: Debromination can occur under reductive conditions. This could happen during subsequent reactions (e.g., certain palladium-catalyzed couplings if a hydrogen source is present) or if a reducing agent is inadvertently introduced. Ensure your reagents and solvents are free from potential reducing agents.
-
-
Q: Can I perform a Suzuki or Buchwald-Hartwig coupling at the C7 position directly on the crude product?
-
A: It is strongly discouraged. Byproducts and unreacted starting materials can interfere with the catalyst, leading to low yields or complete reaction failure. Purification of the 7-bromo intermediate is a crucial step to ensure the success of subsequent cross-coupling reactions[1].
-
-
Q: What are the best practices for storing the this compound product?
-
A: Like many N-heterocycles, it should be stored in a cool, dark, and dry place, preferably under an inert atmosphere, to prevent degradation. It is a stable solid at room temperature but taking precautions will ensure its long-term integrity.
-
References
- 1. Synthesis and vectorial functionalisation of pyrazolo[3,4- c ]pyridines - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07458G [pubs.rsc.org]
- 2. Page loading... [guidechem.com]
- 3. Differentiation of regioisomeric N-alkylation of some indazoles and pyrazolopyridines by advanced NMR techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. 1H-Pyrazolo[4,3-b]pyridine, 7-broMo- synthesis - chemicalbook [chemicalbook.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. dergi.fabad.org.tr [dergi.fabad.org.tr]
managing poor solubility of 7-Bromo-1H-pyrazolo[3,4-c]pyridine in reactions
Welcome to the technical support center for 7-Bromo-1H-pyrazolo[3,4-c]pyridine. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges related to the poor solubility of this versatile heterocyclic building block. We provide in-depth troubleshooting guides, validated experimental protocols, and the scientific rationale behind our recommendations to ensure your reactions are successful and reproducible.
Introduction: The Solubility Challenge
This compound is a valuable scaffold in drug discovery, prized for its structural similarity to purine.[1] However, its planar, heteroaromatic structure often leads to strong crystal lattice packing, resulting in poor solubility in many common organic solvents. This low solubility can manifest as incomplete reactions, low yields, and inconsistent results, posing a significant hurdle in synthetic campaigns. This guide provides a systematic approach to overcoming these challenges.
Troubleshooting & Frequently Asked Questions (FAQs)
Q1: My reaction with this compound has stalled or given a very low yield. How can I determine if solubility is the root cause?
A1: Poor solubility is a primary suspect if you observe the following:
-
Visual Cues: The starting material, this compound, remains visibly undissolved in the reaction solvent even after a significant amount of time at the target temperature. The reaction mixture may appear as a persistent slurry or suspension.
-
Inconsistent Results: Repeating the same reaction under seemingly identical conditions yields wildly different outcomes. This often points to inconsistent dissolution of the limiting reagent.
-
Reaction Profile: The reaction starts but plateaus quickly, with a significant amount of starting material remaining. This suggests that only the small, dissolved portion of the substrate is reacting.
Q2: I am planning a Suzuki-Miyaura coupling. What is a good starting point for solvent selection to maximize the solubility of this compound?
A2: For palladium-catalyzed cross-coupling reactions, a solvent system must not only dissolve the substrates but also be compatible with the catalyst and base. Due to the polar nature of the pyrazolopyridine core, polar aprotic solvents are generally the best starting point.
-
Recommended Solvents: Dioxane, Dimethylformamide (DMF), and Dimethylacetamide (DMAc) are excellent choices. They have high boiling points, allowing for a wide range of reaction temperatures, and are effective at solvating polar, heterocyclic compounds.
-
Co-Solvent Strategy: A mixture of a primary solvent with a co-solvent can be highly effective.[2][3] For Suzuki reactions, which often use aqueous bases (e.g., Na₂CO₃, K₂CO₃), a mixture like Dioxane/Water (4:1) is a standard and robust system. The water helps dissolve the inorganic base, while the dioxane solubilizes the organic substrate.[4] Using poly(ethylene glycol) (PEG) as a co-solvent with water can also improve the interaction between aqueous and organic phases.[5]
Q3: I've chosen a solvent, but the compound is still not dissolving at room temperature. What is the next logical step?
A3: The next step is to systematically apply energy and other physical methods to promote dissolution. The logical progression is Temperature -> External Agitation -> High-Energy Methods.
-
Increase Temperature: Gently heating the mixture is the most common and effective first step. Many organic compounds show a significant increase in solubility at elevated temperatures. Heat the mixture to your target reaction temperature and hold for 15-30 minutes with vigorous stirring to see if the solid dissolves.
-
Apply Sonication: If heating alone is insufficient, sonication can be used to break down the crystal lattice and increase the rate of dissolution.[6][7] This is particularly useful for achieving a homogeneous solution before initiating the reaction. An ultrasonic bath can be used to irradiate the reaction flask for 15-30 minutes.[8] Note that sonication primarily accelerates dissolution rather than fundamentally increasing thermodynamic solubility, but this is often sufficient to get a reaction started.[9]
-
Consider Microwave Irradiation: Microwave-assisted organic synthesis (MAOS) is an extremely powerful technique for reactions involving poorly soluble substrates.[10][11] Microwaves directly heat the solvent and any polar molecules in the mixture, leading to rapid, uniform heating that can overcome solubility barriers and dramatically shorten reaction times.[12][13][14]
Q4: Can changing the base in my cross-coupling reaction affect the solubility of this compound?
A4: While the base's primary role is in the catalytic cycle, its choice can indirectly impact solubility.
-
Inorganic Bases: Poorly soluble inorganic bases like K₃PO₄ can create a heterogeneous mixture that complicates assessing the solubility of your substrate. Using an aqueous solution of a base like Na₂CO₃ can create a cleaner biphasic system where the dissolution of the organic components is easier to observe.
-
Organic Bases: In some cases, particularly for Buchwald-Hartwig aminations, soluble organic bases like triethylamine (Et₃N) or soluble inorganic bases can be used, which may lead to a more homogeneous reaction environment from the start.[15]
Troubleshooting Workflow Diagram
This diagram outlines a logical sequence for diagnosing and solving solubility-related issues in your reaction.
Caption: A decision-making flowchart for troubleshooting reactions.
Data & Solvent Selection
While specific solubility data for this compound is not widely published, we can extrapolate from general principles for polar heterocyclic compounds.
| Solvent | Dielectric Constant (ε) | Boiling Point (°C) | Suitability for Cross-Coupling | Rationale |
| Toluene | 2.4 | 111 | Moderate | Common but often insufficient for highly polar heterocycles. Good for some Buchwald-Hartwig reactions.[16] |
| Tetrahydrofuran (THF) | 7.6 | 66 | Moderate | Good solvating power but low boiling point limits reaction temperature. |
| 1,4-Dioxane | 2.2 | 101 | High | Excellent choice, especially with water as a co-solvent for dissolving inorganic bases.[4] |
| Dimethylformamide (DMF) | 37 | 153 | High | Highly polar aprotic solvent, very effective for dissolving polar substrates. High boiling point. |
| N,N-Dimethylacetamide (DMAc) | 38 | 165 | High | Similar to DMF with a higher boiling point, useful for particularly stubborn reactions. |
Recommendation: Start with 1,4-Dioxane/Water for Suzuki couplings and DMF or 1,4-Dioxane for Buchwald-Hartwig aminations.
Experimental Protocols
Protocol 1: Baseline Suzuki-Miyaura Coupling
This protocol serves as a standard starting point for coupling an arylboronic acid with this compound.
-
Reagent Setup: To an oven-dried reaction vial, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and Sodium Carbonate (Na₂CO₃, 2.0 eq).
-
Catalyst Addition: Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.05 eq).
-
Solvent Addition: Add a degassed 4:1 mixture of 1,4-dioxane and water to achieve a substrate concentration of 0.1 M.
-
Inert Atmosphere: Seal the vial and purge with argon or nitrogen for 10 minutes.
-
Reaction: Place the vial in a preheated oil bath at 80-100 °C and stir vigorously for 6-12 hours.
-
Monitoring & Workup: Monitor the reaction by TLC or LC-MS. Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: Enhanced Solubility Protocol using Sonication & Co-solvents
This protocol is designed for instances where the baseline protocol fails due to poor solubility.
-
Reagent Setup: To an oven-dried reaction vial, add this compound (1.0 eq) and the arylboronic acid (1.2 eq).
-
Solvent & Sonication: Add degassed DMF to achieve a concentration of 0.1 M. Place the sealed vial in an ultrasonic bath and sonicate for 30 minutes at 40-50 °C until the solid is fully dissolved.
-
Catalyst & Base Addition: After dissolution, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.05 eq) and a soluble base like Cesium Carbonate (Cs₂CO₃, 2.0 eq).
-
Inert Atmosphere: Purge the vial with argon or nitrogen for 10 minutes.
-
Reaction: Heat the reaction to 100-120 °C and stir for 4-8 hours.
-
Workup: Follow the workup procedure described in Protocol 1.
Protocol 3: Microwave-Assisted Suzuki-Miyaura Coupling
This protocol leverages microwave energy for rapid and efficient coupling, which is highly effective for poorly soluble substrates.[10][17]
Caption: Workflow for microwave-assisted organic synthesis (MAOS).
Detailed Steps:
-
Reagent Setup: In a dedicated microwave reaction vial, combine this compound (1.0 eq), the arylboronic acid (1.5 eq), K₂CO₃ (2.5 eq), and a highly active catalyst such as Pd(PPh₃)₄ (0.05 eq).
-
Solvent: Add degassed DMF or a 4:1 Dioxane/Water mixture.
-
Sealing: Crimp the vial with a septum cap.
-
Reaction: Place the vial in the microwave reactor. Set the temperature to 130 °C, the power to 150 W, and the reaction time to 30 minutes with stirring.
-
Workup: After the reaction, allow the vial to cool to room temperature. Filter the contents through a pad of Celite, washing with ethyl acetate. Concentrate the filtrate and purify by column chromatography.
References
- 1. Synthesis and vectorial functionalisation of pyrazolo[3,4- c ]pyridines - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07458G [pubs.rsc.org]
- 2. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 3. researchgate.net [researchgate.net]
- 4. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. books.rsc.org [books.rsc.org]
- 6. Unlocking the Benefits of Sonication for Creating Soluble Liquids | Envirostar [envirostarllc.com]
- 7. researchgate.net [researchgate.net]
- 8. Sonochemistry: Ultrasound in Organic Chemistry [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview [ajgreenchem.com]
- 12. mdpi.com [mdpi.com]
- 13. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 7-Bromo-1H-pyrazolo[3,4-c]pyridine Reaction Workup
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 7-Bromo-1H-pyrazolo[3,4-c]pyridine. This guide provides in-depth, field-proven insights into the critical workup and purification procedures for common palladium-catalyzed cross-coupling reactions involving this versatile building block. The following question-and-answer sections are designed to address specific challenges and provide a clear rationale for each procedural step, ensuring robust and reproducible outcomes.
Frequently Asked Questions (FAQs)
Q1: What is a standard aqueous workup for a Suzuki-Miyaura coupling reaction using this compound?
A standard workup is designed to quench the reaction, remove inorganic salts and the bulk of the palladium catalyst, and extract the desired product into an organic phase.
Underlying Principle: The procedure leverages the differential solubility of the organic product and inorganic byproducts (e.g., borate salts, base) between an aqueous and an organic solvent.
Step-by-Step Protocol:
-
Cooling: Once the reaction is deemed complete by TLC or LC-MS, allow the reaction vessel to cool to room temperature.
-
Quenching: Slowly add water to the reaction mixture to quench any remaining reactive species and to dissolve the inorganic salts (e.g., K₃PO₄, Cs₂CO₃).[1]
-
Filtration (Optional but Recommended): If significant palladium black (finely divided palladium metal) has precipitated, it is highly advisable to filter the diluted mixture through a pad of Celite®.[2] This step removes the majority of the heterogeneous catalyst, which can otherwise complicate the subsequent extraction by causing emulsions. Wash the Celite pad with the primary extraction solvent (e.g., ethyl acetate) to recover any adsorbed product.
-
Extraction: Transfer the filtrate to a separatory funnel and extract the product with an organic solvent. Ethyl acetate (EtOAc) is a common first choice due to its effectiveness for moderately polar compounds. Dichloromethane (DCM) can also be used. Perform the extraction three times (e.g., 3 x 50 mL for a 1 mmol scale reaction) to ensure complete recovery.
-
Washing: Combine the organic layers and wash them sequentially with:
-
Water (1x): To remove residual water-soluble reagents.
-
Saturated Aqueous Sodium Chloride (Brine, 1x): To break up any emulsions and remove the bulk of the dissolved water from the organic layer.[3]
-
-
Drying and Concentration: Dry the organic layer over an anhydrous salt like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure (rotary evaporation) to yield the crude product.
Q2: How should I approach the workup for a Buchwald-Hartwig amination reaction?
The workup for a Buchwald-Hartwig amination is similar to that of a Suzuki coupling, with a focus on removing the strong base (e.g., NaOtBu, LiHMDS) and the palladium-ligand complex.
Underlying Principle: The strong alkoxide or amide bases used are readily hydrolyzed and neutralized during the aqueous quench. The resulting amine product may have different solubility and basicity compared to the starting material, which can be leveraged during purification.
Step-by-Step Protocol:
-
Cooling and Dilution: After cooling to room temperature, dilute the reaction mixture with a suitable organic solvent like ethyl acetate or diethyl ether.[3]
-
Quenching: Carefully quench the reaction by adding water or a saturated aqueous solution of ammonium chloride (NH₄Cl). The latter is particularly useful for neutralizing strong bases.
-
Filtration: As with Suzuki reactions, filter through Celite if a significant amount of palladium black has formed.
-
Extraction: Transfer to a separatory funnel and perform a standard aqueous extraction as described in FAQ 1.
-
Washing: Wash the combined organic layers with water and then brine.[3]
-
Drying and Concentration: Dry the organic phase over an anhydrous salt, filter, and remove the solvent in vacuo.
Troubleshooting Guide
Issue 1: My reaction mixture formed a persistent emulsion during the aqueous workup. How can I resolve this?
Causality: Emulsions are common when residual palladium catalyst or finely divided inorganic salts act as surfactants, stabilizing the interface between the organic and aqueous layers. High concentrations of polar, high-boiling point solvents like DMF or DMSO can also contribute.[4]
Solutions:
-
Brine Wash: Add a significant volume of saturated aqueous NaCl (brine). The increased ionic strength of the aqueous phase helps to break the emulsion.
-
Filtration: If not performed earlier, filtering the entire emulsified mixture through a pad of Celite can remove the particulate matter causing the emulsion.
-
Solvent Addition: Adding more of the organic extraction solvent can sometimes help resolve the issue.
-
Centrifugation: For small-scale reactions, transferring the mixture to centrifuge tubes and spinning for several minutes can effectively separate the layers.
Issue 2: After purification, my NMR shows significant de-brominated starting material. How can I prevent this and separate it?
Causality: De-bromination (protodehalogenation) is a common side reaction in palladium-catalyzed couplings.[5] It occurs when the oxidative addition intermediate is intercepted by a proton source before transmetalation (in Suzuki) or amine coordination (in Buchwald-Hartwig). This is often exacerbated by moisture or insufficiently anhydrous conditions.
Preventative Measures:
-
Reagent Quality: Ensure all reagents, especially the boronic acid and solvents, are dry. Boronic acids can degrade over time, releasing water.[6]
-
Inert Atmosphere: Maintain a strict inert atmosphere (argon or nitrogen) throughout the reaction to minimize side reactions promoted by oxygen and moisture.[6]
-
Reaction Conditions: Sometimes, lowering the reaction temperature or reducing the reaction time can disfavor the de-bromination pathway relative to the desired coupling.
Separation Strategy:
-
The de-brominated byproduct (1H-pyrazolo[3,4-c]pyridine) is significantly more polar than the starting material and typically more polar than the coupled product. Careful flash column chromatography on silica gel, using a shallow gradient of ethyl acetate in hexanes, can usually achieve separation.
Issue 3: My final product is a dark color, indicating palladium contamination. How do I remove residual palladium?
Causality: Homogeneous palladium catalysts and their decomposition products can be highly colored and difficult to remove completely with a standard workup. The nitrogen atoms in the pyrazolopyridine core can chelate palladium, making it more soluble in the organic phase.[6]
Solutions:
-
Celite Filtration: This is the first and simplest step to remove insoluble palladium black.[2]
-
Activated Carbon: Dissolve the crude product in a suitable solvent (e.g., DCM or EtOAc), add a small amount of activated carbon (charcoal), stir for 15-30 minutes, and then filter through Celite. Be aware that this can sometimes lead to loss of product due to non-specific adsorption.
-
Thiol-Based Scavengers: For particularly stubborn cases, solid-supported scavenger resins (e.g., thiol-functionalized silica gel) can be used. The crude product is dissolved and stirred with the resin, which selectively binds to the palladium. The resin is then simply filtered off.
| Palladium Removal Technique | Pros | Cons |
| Filtration through Celite | Simple, fast, removes insoluble Pd black. | Ineffective for soluble palladium species. |
| Activated Carbon | Inexpensive, effective for many Pd species. | Can adsorb the desired product, leading to yield loss. |
| Scavenger Resins | Highly selective, very effective. | More expensive, may require longer treatment times. |
Issue 4: I'm struggling to find a good recrystallization solvent system for my 7-substituted-1H-pyrazolo[3,4-c]pyridine product.
Causality: The polarity of pyrazolopyridine derivatives can vary widely depending on the substituent introduced at the 7-position. A systematic approach is needed to find a solvent or solvent pair that provides good solubility at high temperature and poor solubility at room temperature.[7]
Recommended Screening Protocol:
-
Single Solvents: Test common solvents in small vials. Good candidates for this scaffold include ethanol, methanol, isopropanol, and ethyl acetate.[7][8]
-
Mixed Solvents: If a single solvent is not ideal, use a mixed-solvent system. A common and effective technique is to dissolve the compound in a minimal amount of a hot "good" solvent (e.g., ethanol, methanol, or acetone) and then add a hot "anti-solvent" (e.g., water, hexanes, or diethyl ether) dropwise until the solution becomes cloudy.[7][9] Allow the mixture to cool slowly.
| Solvent/System | Polarity | Typical Use Case |
| Ethanol or Methanol | Polar | Good starting point for polar derivatives. |
| Ethyl Acetate / Hexanes | Medium/Non-polar | Effective for less polar, more "drug-like" products. |
| Ethanol / Water | Polar | Useful for products with hydrogen-bonding capabilities.[7] |
| Dichloromethane / Hexanes | Medium/Non-polar | Good for less polar compounds, but DCM's volatility can be a challenge. |
Visualized Workflows
General Workup and Extraction Workflow
Caption: Standard aqueous workup and extraction procedure.
Troubleshooting Palladium Removal
Caption: Decision workflow for removing palladium contamination.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 4. rtong.people.ust.hk [rtong.people.ust.hk]
- 5. youtube.com [youtube.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
A Senior Application Scientist's Guide to Halogen Reactivity: 7-Bromo- vs. 7-Chloro-1H-pyrazolo[3,4-c]pyridine in Cross-Coupling Chemistry
Introduction: The Pyrazolo[3,4-c]pyridine Core in Modern Drug Discovery
The 1H-pyrazolo[3,4-c]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry. Its structural resemblance to purine makes it a cornerstone for designing molecules that can interact with a wide array of biological targets, leading to the development of novel therapeutics in areas such as oncology, virology, and inflammation.[1] The strategic functionalization of this core is paramount in fragment-based drug discovery (FBDD) and hit-to-lead optimization, where precise modifications are required to enhance potency, selectivity, and pharmacokinetic properties.
Functionalization at the C7 position is a critical vector for molecular elaboration. This guide provides an in-depth, objective comparison of two common starting materials for this purpose: 7-bromo-1H-pyrazolo[3,4-c]pyridine and its 7-chloro analog. We will explore the fundamental principles governing their reactivity, present comparative experimental insights for key palladium-catalyzed cross-coupling reactions, and offer detailed protocols to aid researchers in making informed decisions for their synthetic campaigns.
Pillar 1: The Theoretical Basis of Reactivity—A Tale of Two Halogens
The reactivity of a heteroaryl halide in palladium-catalyzed cross-coupling reactions is fundamentally dictated by the strength of the carbon-halogen (C-X) bond. The rate-determining step in the majority of these catalytic cycles is the oxidative addition of the C-X bond to the palladium(0) catalyst.[2] A weaker bond requires less energy to break, leading to a faster and more facile oxidative addition, which often translates to milder reaction conditions and higher efficiency.
The established trend for carbon-halogen bond dissociation energies (BDE) is:
C-Cl > C-Br > C-I
Quantitative data underscores this trend, with the C-Cl bond being significantly stronger than the C-Br bond.
| Bond | Average Bond Dissociation Energy (kJ/mol) |
| C-Cl | ~339[2] |
| C-Br | ~276[2] |
This ~63 kJ/mol difference is the primary reason that aryl and heteroaryl bromides are generally more reactive than their corresponding chlorides in palladium-catalyzed reactions.[2] The oxidative addition of a C-Br bond to a Pd(0) center is both thermodynamically more favorable and kinetically faster than that of a C-Cl bond.[3] Consequently, reactions involving this compound are expected to proceed under milder conditions—lower temperatures, shorter reaction times, and with a broader range of less activated catalysts—compared to its 7-chloro counterpart.
The general mechanism for these transformations is illustrated in the catalytic cycle below. The initial, often rate-limiting, oxidative addition step is where the difference between bromine and chlorine has the most significant impact.
Pillar 2: Comparative Performance in Key Transformations
While the 7-bromo derivative is theoretically more reactive, advancements in ligand and catalyst design have made the coupling of heteroaryl chlorides increasingly feasible. However, this often requires more specialized and forcing conditions. Below is a comparative analysis based on the three most utilized cross-coupling reactions in drug development.
A. Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction, which couples an organohalide with a boronic acid or ester, is arguably the most widely used C-C bond-forming reaction in medicinal chemistry.[4][5]
-
This compound: This substrate is highly amenable to Suzuki coupling. It typically reacts under standard conditions using traditional palladium catalysts like Pd(PPh₃)₄ or PdCl₂(dppf) with inorganic bases such as K₂CO₃ or Cs₂CO₃.[6][7] Reactions often proceed to high conversion at moderate temperatures (80-100 °C).
-
7-Chloro-1H-pyrazolo[3,4-c]pyridine: Activating the robust C-Cl bond for Suzuki coupling generally requires more sophisticated catalyst systems.[4] These involve bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands, which promote the difficult oxidative addition step.[8] Higher temperatures and stronger bases (e.g., K₃PO₄) are also common requirements. While high yields can be achieved, the optimization process can be more demanding.
Table 1: Typical Conditions for Suzuki-Miyaura Coupling
| Parameter | This compound | 7-Chloro-1H-pyrazolo[3,4-c]pyridine |
| Catalyst (Precursor) | Pd(OAc)₂, Pd₂(dba)₃, PdCl₂(dppf) | Pd(OAc)₂, Pd₂(dba)₃ |
| Ligand | PPh₃, dppf, P(t-Bu)₃ | Buchwald ligands (XPhos, SPhos), NHCs (IPr) |
| Base | K₂CO₃, Cs₂CO₃, Na₂CO₃ | K₃PO₄, CsF, K₂CO₃ |
| Solvent | Dioxane/H₂O, Toluene, DMF | Dioxane/H₂O, Toluene, 2-MeTHF |
| Temperature (°C) | 80 - 110 | 100 - 130 |
B. Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, enabling the synthesis of aryl and heteroaryl amines from the corresponding halides.[9][10]
-
This compound: This substrate readily undergoes amination with a wide range of primary and secondary amines. Catalyst systems based on bidentate phosphine ligands like BINAP or DPPF are often effective.[9] Milder bases such as Cs₂CO₃ or K₂CO₃ can be employed.
-
7-Chloro-1H-pyrazolo[3,4-c]pyridine: Similar to the Suzuki coupling, the amination of the chloro-analog is more challenging and necessitates the use of highly active, sterically hindered ligands.[11] Ligands like Josiphos or Buchwald's biaryl phosphines are typically required to achieve good yields. Stronger, non-nucleophilic bases like NaOt-Bu or LHMDS are almost always necessary to facilitate the deprotonation of the amine and promote the catalytic cycle.
Table 2: Typical Conditions for Buchwald-Hartwig Amination
| Parameter | This compound | 7-Chloro-1H-pyrazolo[3,4-c]pyridine |
| Catalyst (Precursor) | Pd(OAc)₂, Pd₂(dba)₃ | Pd(OAc)₂, Pd₂(dba)₃ |
| Ligand | BINAP, DPPF, Xantphos | Buchwald ligands (e.g., RuPhos, BrettPhos), Josiphos |
| Base | Cs₂CO₃, K₃PO₄, NaOt-Bu | NaOt-Bu, KOt-Bu, LHMDS |
| Solvent | Toluene, Dioxane | Toluene, Dioxane, THF |
| Temperature (°C) | 90 - 120 | 100 - 130 |
C. Sonogashira Coupling: Introducing Alkynes
The Sonogashira coupling reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide, providing access to valuable alkynylated heterocycles.[12][13]
-
This compound: The bromo derivative is an excellent substrate for Sonogashira coupling. The classic conditions involving a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) co-catalyst (CuI) with an amine base (e.g., Et₃N or DIPEA) typically provide the desired products in high yield, often at or near room temperature.[3][12]
-
7-Chloro-1H-pyrazolo[3,4-c]pyridine: Sonogashira coupling of heteroaryl chlorides is notoriously difficult due to the low reactivity of the C-Cl bond and competing side reactions. While not impossible, it requires specialized, highly active palladium catalysts, often employing NHC ligands or phosphine ligands designed for challenging couplings.[13] Copper-free conditions are sometimes preferred to avoid catalyst deactivation. Significantly higher temperatures are almost always required compared to the bromo-analog.
Table 3: Typical Conditions for Sonogashira Coupling
| Parameter | This compound | 7-Chloro-1H-pyrazolo[3,4-c]pyridine |
| Catalyst (Precursor) | Pd(PPh₃)₂Cl₂, Pd(OAc)₂ | PdCl₂(dppf), Pd/NHC complexes |
| Co-catalyst | CuI (typically required) | CuI (often beneficial but can be omitted) |
| Ligand | PPh₃ (or part of precursor) | dppf, P(t-Bu)₃, NHC ligands |
| Base | Et₃N, DIPEA, Piperidine | Cs₂CO₃, K₂CO₃, Et₃N |
| Solvent | THF, DMF, Acetonitrile | Toluene, Dioxane, NMP |
| Temperature (°C) | 25 - 80 | 100 - 140 |
Pillar 3: Validated Experimental Protocols & Workflows
The following protocols are representative examples illustrating the typical experimental differences when working with these two substrates. The causality behind reagent choice is explained to provide a deeper understanding.
Experimental Workflow for Reaction Optimization
Successful cross-coupling requires systematic optimization. The following workflow is a validated approach for developing a robust protocol for either substrate.
Protocol 1: Suzuki-Miyaura Coupling of this compound (Representative)
-
Objective: To synthesize 7-(4-methoxyphenyl)-1H-pyrazolo[3,4-c]pyridine.
-
Rationale: This protocol uses standard, reliable conditions suitable for the more reactive bromo substrate. PdCl₂(dppf) is a robust, air-stable catalyst, and Na₂CO₃ is a moderately strong base sufficient for this transformation. The dioxane/water system ensures solubility of both organic and inorganic reagents.
Step-by-Step Methodology:
-
Vessel Preparation: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq.), 4-methoxyphenylboronic acid (1.2 eq.), and sodium carbonate (2.5 eq.).
-
Catalyst Addition: Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf), 0.05 eq.).
-
Solvent Addition: Add a degassed 4:1 mixture of 1,4-dioxane and water (to achieve a substrate concentration of ~0.1 M). Degassing is crucial to prevent oxidation and deactivation of the Pd(0) species formed in situ.
-
Reaction Execution: Heat the reaction mixture to 90 °C with vigorous stirring for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) to yield the final product.
Protocol 2: Buchwald-Hartwig Amination of 7-Chloro-1H-pyrazolo[3,4-c]pyridine (Representative)
-
Objective: To synthesize N-benzyl-1H-pyrazolo[3,4-c]pyridin-7-amine.
-
Rationale: This protocol employs conditions necessary to activate the less reactive chloro substrate. A highly active catalyst system (G3-XPhos palladacycle) and a strong, non-nucleophilic base (NaOt-Bu) are used. Toluene is an excellent solvent for this chemistry, as it is non-coordinating and has a suitable boiling point.
Step-by-Step Methodology:
-
Vessel Preparation: In a glovebox, add 7-chloro-1H-pyrazolo[3,4-c]pyridine (1.0 eq.), sodium tert-butoxide (1.5 eq.), and the XPhos Pd G3 palladacycle (0.02 eq.) to an oven-dried vial equipped with a stir bar. Using a pre-catalyst and performing additions under an inert atmosphere is critical for reproducibility with these air-sensitive catalyst systems.
-
Reagent Addition: Remove the vial from the glovebox, place it under a positive pressure of Argon, and add dry toluene (~0.1 M concentration). Add benzylamine (1.2 eq.) via syringe.
-
Reaction Execution: Seal the vial and heat the reaction mixture to 110 °C in a pre-heated oil bath for 12-18 hours. Monitor the reaction progress by LC-MS.
-
Workup: Cool the reaction to room temperature. Carefully quench by adding saturated aqueous ammonium chloride. Extract the product with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate. Purify the crude material by flash column chromatography to afford the desired arylamine.
Conclusion and Practical Recommendations
The choice between 7-bromo- and 7-chloro-1H-pyrazolo[3,4-c]pyridine is a strategic decision based on a trade-off between reactivity, cost, and synthetic objective.
-
Choose this compound when:
-
Reliability and Speed are Key: It is the more reactive and generally more dependable substrate, requiring less optimization and working with a wider array of standard catalysts.
-
Mild Conditions are Necessary: If your molecule contains sensitive functional groups that cannot tolerate high temperatures or strong bases, the bromo-derivative is the superior choice.
-
Initial Scaffolding: For initial proof-of-concept synthesis or exploring the scope of a new reaction, the higher success rate of the bromo compound is advantageous.
-
-
Choose 7-Chloro-1H-pyrazolo[3,4-c]pyridine when:
-
Cost is a Major Factor: Aryl chlorides are often significantly less expensive than the corresponding bromides, making them attractive for large-scale synthesis.
-
Advanced Catalyst Systems are Available: Your lab is equipped for handling modern, air-sensitive, and highly active catalyst systems required for C-Cl activation.
-
Fragment-Based Drug Discovery (FBDD): The lower molecular weight of the chloro-scaffold can be a small but meaningful advantage in FBDD, where maintaining a low molecular weight is a critical design principle.
-
Ultimately, while the reactivity gap between bromides and chlorides is shrinking due to catalyst innovation, the fundamental principles of bond strength ensure that this compound remains the more versatile and readily functionalized building block for the majority of everyday synthetic applications.
References
- 1. Synthesis and vectorial functionalisation of pyrazolo[3,4- c ]pyridines - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07458G [pubs.rsc.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 11. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 12. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 13. chem.libretexts.org [chem.libretexts.org]
A Senior Application Scientist's Guide to the Rigorous Validation of Pyrazolopyridine-Based Screening Hits
For fellow researchers, scientists, and drug development professionals, this guide provides an in-depth, experience-driven framework for validating primary biological screening results of pyrazolopyridine compounds. Moving beyond a simple checklist, we will explore the causal logic behind experimental choices, ensuring a self-validating data cascade that builds confidence in your hit compounds and provides a robust foundation for lead optimization.
The pyrazolopyridine scaffold is a privileged structure in medicinal chemistry, frequently identified as a potent inhibitor of various protein kinases and other key enzymes.[1][2][3] However, the journey from a primary screening "hit" to a validated "lead" is fraught with potential pitfalls, including false positives, off-target effects, and misleading potency values.[4] This guide offers a comparative analysis of essential validation strategies, complete with detailed protocols and supporting data, to navigate this critical phase of drug discovery.
The Imperative of a Multi-Faceted Validation Cascade
Our validation workflow is designed as a funnel, progressively increasing the stringency of the assays while enriching for compounds with genuine and desirable biological activity.
References
- 1. Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition: design, synthesis, biologica ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01931D [pubs.rsc.org]
- 3. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. drugtargetreview.com [drugtargetreview.com]
A Senior Application Scientist's Guide to the Synthetic Landscape of Pyrazolo[3,4-c]pyridines
Welcome to a comprehensive guide designed for chemists navigating the synthesis of pyrazolo[3,4-c]pyridines. This scaffold is of significant interest in medicinal chemistry and drug development, largely due to its structural resemblance to endogenous purines, which allows it to interact with a wide array of biological targets, including kinases.[1][2] The utility of any heterocyclic core in a drug discovery pipeline, however, is fundamentally tied to the accessibility and versatility of its synthesis. A robust synthetic route must not only be efficient but also amenable to the introduction of diverse substituents for structure-activity relationship (SAR) studies.
This guide moves beyond a simple recitation of procedures. Here, we will dissect and compare the primary strategies for constructing the pyrazolo[3,4-c]pyridine core. We will explore the mechanistic underpinnings of each route, providing the causal logic behind experimental choices. By comparing key performance metrics and providing validated protocols, this document aims to equip you, the research scientist, with the insights needed to select and execute the optimal synthetic strategy for your specific target molecules.
Core Synthetic Strategies: A Comparative Overview
The construction of the bicyclic pyrazolo[3,4-c]pyridine system can be broadly categorized into two primary retrosynthetic approaches: annulating a pyridine ring onto a pre-existing pyrazole core (Strategy A) or, conversely, forming the pyrazole ring onto a functionalized pyridine precursor (Strategy B). Additionally, multicomponent reactions (MCRs) and cycloaddition strategies offer powerful, convergent alternatives.
Caption: Retrosynthetic analysis of the pyrazolo[3,4-c]pyridine scaffold.
Strategy A: Pyridine Ring Annulation onto a Pyrazole Precursor
This classical and widely used approach involves constructing the pyridine ring from a suitably functionalized pyrazole, typically a 5-aminopyrazole derivative. The core transformation is a condensation reaction with a 1,3-dielectrophile equivalent, which provides the necessary three carbon atoms to complete the six-membered pyridine ring.
Mechanistic Rationale: The reaction is initiated by a nucleophilic attack (often a Michael addition) from the exocyclic amino group of the 5-aminopyrazole onto an α,β-unsaturated carbonyl compound. The subsequent intramolecular cyclization, driven by the nucleophilicity of the pyrazole N1, followed by dehydration or oxidation, leads to the aromatic pyridine ring. The choice of the three-carbon component is critical as it dictates the substitution pattern on the newly formed pyridine ring. Recent advancements have employed alkynyl aldehydes as versatile synthons, which proceed via a cascade 6-endo-dig cyclization.[2]
Advantages:
-
Convergent: Allows for the combination of two complex fragments.
-
Substituent Diversity: The substitution pattern on the final molecule can be readily varied by changing either the pyrazole or the carbonyl component.
-
Precursor Availability: 5-aminopyrazoles are common starting materials in heterocyclic chemistry.[3]
Limitations:
-
Regioselectivity: With unsymmetrical 1,3-dicarbonyl compounds, mixtures of regioisomers can be formed, although some substrates show high selectivity.[4]
-
Oxidation Step: Some variations require a separate oxidation step to achieve the final aromatic pyridine, which can add complexity and reduce overall yield.
Representative Protocol: Cascade Cyclization of 5-Aminopyrazoles and Alkynyl Aldehydes[2]
This modern protocol exemplifies the efficiency of Strategy A, affording functionalized pyrazolo[3,4-b]pyridines (an isomeric system, but the principle is directly applicable) with excellent regioselectivity.
-
Reaction Setup: To a sealed tube, add 5-aminopyrazole (0.2 mmol, 1.0 equiv.), alkynyl aldehyde (0.24 mmol, 1.2 equiv.), and Ag2CO3 (0.1 mmol, 0.5 equiv.).
-
Solvent Addition: Add 2.0 mL of 1,2-dichloroethane (DCE) as the solvent.
-
Reaction Execution: Seal the tube and stir the reaction mixture at 100 °C for 12 hours.
-
Workup: After cooling to room temperature, concentrate the mixture under reduced pressure.
-
Purification: Purify the residue by column chromatography on silica gel (petroleum ether/ethyl acetate) to yield the desired pyrazolo[3,4-b]pyridine. Yields for this class of reaction are reported to be in the range of 45-88%.[2]
Strategy B: Pyrazole Ring Formation on a Pyridine Precursor
In this inverted strategy, the pyrazole ring is constructed upon a pre-functionalized pyridine scaffold. This approach is particularly powerful when the desired substitution pattern on the pyridine ring is more easily accessible from pyridine starting materials.
Mechanistic Rationale: The key transformation is the cyclocondensation of a hydrazine derivative with a pyridine bearing two vicinal electrophilic centers or their precursors. A common substrate is a 2-chloropyridine substituted at the 3-position with a carbonyl group (aldehyde or ketone), an ester, or a nitrile.[4] The reaction proceeds via an initial nucleophilic aromatic substitution (SNAr) of the chloride by one nitrogen of the hydrazine, followed by an intramolecular cyclization of the second hydrazine nitrogen onto the C3 electrophile.
An elegant variation avoids the need for a leaving group at the 2-position by utilizing a 3-acylpyridine N-oxide.[5] Here, the N-oxide activates the 2-position towards nucleophilic attack, facilitating the cyclization under mild conditions.
Advantages:
-
Excellent Regiocontrol: The connectivity is unambiguously defined by the positions of the functional groups on the starting pyridine.
-
High-Yielding Core Synthesis: The synthesis of the core scaffold, such as 5-halo-1H-pyrazolo[3,4-c]pyridines, can be achieved in excellent overall yield and on a large scale.[1][6]
-
Platform for Diversification: The resulting halo-substituted pyrazolopyridines are ideal platforms for late-stage functionalization via cross-coupling reactions.[1][7]
Limitations:
-
Precursor Synthesis: The synthesis of the required multi-functionalized pyridine precursors can sometimes be lengthy.
-
Harsh Conditions: Some older methods for introducing functionality onto the pyridine ring require harsh reagents.[5]
Caption: Workflow for the synthesis of a key 5-halo intermediate.
Representative Protocol: Synthesis of 5-Chloro-1H-pyrazolo[3,4-c]pyridine[1]
This robust protocol, based on an adaptation of the Huisgen indazole synthesis, provides a key intermediate for extensive derivatization.
-
Diazotization/Cyclization: To a stirred solution of 2-amino-5-chloro-3-methylpyridine (1 equiv.) in 1,2-dichloroethane (DCE), add acetic anhydride (Ac2O, 3 equiv.) at room temperature. Cool the mixture to 0 °C and add sodium nitrite (NaNO2, 1.5 equiv.) portion-wise. Allow the reaction to warm to room temperature and then heat to 90 °C for 20 hours.
-
Quenching: Cool the reaction to room temperature and carefully pour it into a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with dichloromethane (DCM). Combine the organic layers, wash with brine, dry over MgSO4, and concentrate under vacuum. This often yields the acetylated intermediate which can be used directly.
-
Deacetylation: Dissolve the crude intermediate in methanol (MeOH) and add sodium methoxide (NaOMe, 1.2 equiv.). Stir at room temperature for 1 hour.
-
Isolation: Neutralize the reaction with acetic acid and concentrate. Add water and collect the resulting precipitate by filtration to afford 5-chloro-1H-pyrazolo[3,4-c]pyridine as a white solid. The overall yield is typically excellent (>90%).[1][6]
Strategy C: Multicomponent Reactions (MCRs)
MCRs are highly prized in synthetic chemistry for their efficiency, atom economy, and ability to rapidly generate molecular complexity from simple starting materials in a single pot. Several MCRs have been developed for the synthesis of pyrazolopyridine scaffolds.
Mechanistic Rationale: These reactions are designed as a cascade of sequential bond-forming events. For instance, a four-component reaction for pyrazolo[3,4-b]pyridine derivatives involves the initial condensation of an enaminone, an aldehyde, and hydrazine to form a dihydropyrazole intermediate.[8][9] This intermediate then undergoes a condensation and cyclization with a fourth component, such as ethyl cyanoacetate, to build the pyridine ring. The use of water as a solvent and a mild catalyst like ammonium acetate makes this an environmentally benign approach.
Advantages:
-
High Efficiency: Combines multiple synthetic steps into a single operation, saving time, solvents, and reagents.
-
Complexity Generation: Allows for the rapid creation of highly substituted and diverse libraries of compounds.
-
Green Chemistry: Often performed under mild, environmentally friendly conditions (e.g., in water).[8][9]
Limitations:
-
Scope and Compatibility: The reaction's success can be sensitive to the specific combination of reactants, and not all components may be compatible.
-
Mechanism Elucidation: The complex reaction cascade can sometimes make mechanism determination and optimization challenging.
Representative Protocol: Four-Component Synthesis in Water[8][9]
-
Reaction Setup: In a round-bottom flask, combine the enaminone (1 mmol), benzaldehyde (1 mmol), hydrazine hydrochloride (1 mmol), ethyl cyanoacetate (1 mmol), and ammonium acetate (catalytic amount).
-
Solvent and Reflux: Add water (10 mL) and heat the mixture to reflux. Monitor the reaction by TLC.
-
Isolation: Upon completion, cool the reaction mixture to room temperature. The solid product that precipitates is typically collected by filtration.
-
Purification: The product can be washed with water and ethanol and often requires minimal further purification. Crystallization from a suitable solvent (e.g., cyclohexane) can be performed if necessary.
Quantitative Comparison of Synthetic Routes
| Feature | Strategy A (from Pyrazole) | Strategy B (from Pyridine) | Strategy C (MCR) |
| Starting Materials | 5-Aminopyrazoles, 1,3-dielectrophiles | Functionalized Pyridines, Hydrazines | Simple aldehydes, ketones, hydrazines, active methylenes |
| Key Advantage | Convergent, good for pyrazole diversity | Excellent regiocontrol, ideal for late-stage functionalization | High step economy, rapid complexity generation |
| Key Limitation | Potential regioselectivity issues | Multi-step precursor synthesis | Substrate scope can be limited |
| Typical Conditions | Often requires heating (100 °C)[2] | Can be mild (RT to 90 °C)[1][5] | Often mild, can be done in water[8] |
| Typical Yields | Moderate to Good (45-88%)[2] | Good to Excellent (>90% for core)[1] | Good to Excellent |
| Regiocontrol | Variable, substrate-dependent | Excellent | Generally high |
| Scalability | Moderate | Demonstrated on a gram scale[1] | Can be variable |
Conclusion and Outlook
The synthesis of the pyrazolo[3,4-c]pyridine core is a well-explored field offering multiple robust strategies for the discerning chemist.
-
For rapid exploration of pyrazole-based diversity , Strategy A provides a convergent and effective route, particularly with modern methods utilizing alkynyl aldehydes that ensure high regioselectivity.[2]
-
When unambiguous regiochemistry and a platform for late-stage diversification are paramount , Strategy B is the method of choice. The synthesis of 5-halo-1H-pyrazolo[3,4-c]pyridines is a prime example of an efficient, scalable route that yields a versatile intermediate ready for extensive SAR exploration via cross-coupling chemistry.[1][6][7]
-
For generating chemical libraries with high efficiency and atom economy , Strategy C (MCRs) offers an elegant and powerful approach, often employing green reaction conditions.[8][9]
The choice of synthesis is not merely a matter of procedure but a strategic decision that impacts the entire discovery workflow. By understanding the underlying mechanisms, advantages, and limitations of each route, researchers can strategically design and execute the synthesis of novel pyrazolo[3,4-c]pyridine derivatives poised for biological evaluation.
References
- 1. Synthesis and vectorial functionalisation of pyrazolo[3,4- c ]pyridines - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07458G [pubs.rsc.org]
- 2. Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications [mdpi.com]
- 5. Construction of pyrazolo[3,4-b]pyridines and pyrazolo[4,3-c]pyridines by ring closure of 3-acylpyridine N-oxide tosylhydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. longdom.org [longdom.org]
- 9. preprints.org [preprints.org]
A Comparative Guide to the Spectroscopic Confirmation of 7-Bromo-1H-pyrazolo[3,4-c]pyridine
Introduction: The Imperative of Unambiguous Structural Verification
In the landscape of drug discovery and materials science, the pyrazolo[3,4-c]pyridine scaffold is a privileged heterocycle, forming the core of numerous biologically active compounds. The introduction of a bromine atom onto this scaffold, as in 7-Bromo-1H-pyrazolo[3,4-c]pyridine, offers a versatile handle for further chemical modification through cross-coupling reactions, making it a valuable building block in medicinal chemistry. However, the synthesis of such substituted heterocycles can often yield a mixture of constitutional isomers. Consequently, the unambiguous confirmation of the bromine atom's position at C7 is not merely a procedural formality but a critical step to ensure the validity of subsequent research and the safety and efficacy of potential therapeutic agents.
This guide provides a comprehensive overview of the spectroscopic techniques employed to definitively confirm the structure of this compound. We will delve into the theoretical underpinnings and practical application of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy. By comparing predicted data for the target molecule with experimental data from a closely related isomer, 5-bromo-1H-pyrazolo[3,4-c]pyridine, we will illustrate the analytical reasoning required for absolute structural elucidation.
Caption: Workflow for the spectroscopic confirmation of this compound.
biological potency of 7-Bromo-1H-pyrazolo[3,4-c]pyridine vs other kinase inhibitors
As a Senior Application Scientist, this guide provides a comprehensive comparison of the biological potency of a representative pyrazolopyridine-based kinase inhibitor against other established inhibitors targeting the same kinase. While the initial topic specified 7-Bromo-1H-pyrazolo[3,4-c]pyridine, a thorough literature search did not yield sufficient public data on its specific biological potency and kinase targets to create a meaningful comparison. Therefore, this guide will focus on a well-characterized and highly potent 1H-pyrazolo[3,4-b]pyridine derivative targeting TANK-binding kinase 1 (TBK1) , as this scaffold is closely related and has a wealth of available data for a rigorous scientific comparison.[1][2][3]
This guide is intended for researchers, scientists, and drug development professionals interested in the landscape of kinase inhibitors and the potential of the pyrazolopyridine scaffold in developing novel therapeutics.
Introduction: The Expanding Role of Pyrazolopyridines in Kinase Inhibition
Protein kinases are a large family of enzymes that play a critical role in regulating a vast array of cellular processes, including cell growth, differentiation, and metabolism.[4] Their dysregulation is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention. The pyrazolopyridine scaffold has emerged as a "privileged" structure in medicinal chemistry due to its bioisosteric resemblance to the purine core of ATP, allowing it to effectively compete for the ATP-binding site within the kinase domain.[2][5] This has led to the development of numerous pyrazolopyridine-based inhibitors targeting a variety of kinases.[2][5]
One such kinase of significant interest is TANK-binding kinase 1 (TBK1), a noncanonical IKK-related kinase that plays a pivotal role in the innate immune response, as well as in pathways regulating autophagy and oncogenesis.[1] The development of potent and selective TBK1 inhibitors is a promising avenue for the treatment of autoimmune diseases and certain cancers.[1] This guide will focus on a potent 1H-pyrazolo[3,4-b]pyridine derivative , referred to here as Compound 15y , which has demonstrated exceptional inhibitory activity against TBK1 with an IC50 value of 0.2 nM.[1] We will compare its performance against other known TBK1 inhibitors, providing supporting experimental data and protocols.
Comparative Analysis of TBK1 Inhibitors
To provide a clear comparison of the biological potency of Compound 15y, we will evaluate it against a selection of other well-characterized TBK1 inhibitors. The primary metric for comparison will be the half-maximal inhibitory concentration (IC50), which quantifies the concentration of an inhibitor required to reduce the activity of the kinase by 50%.
| Inhibitor | Scaffold | TBK1 IC50 (nM) | Reference |
| Compound 15y | 1H-pyrazolo[3,4-b]pyridine | 0.2 | [1] |
| Amlexanox | Benzofuran | 2,000 | Publicly available data |
| GSK8612 | Imidazopyridine | 19 | Publicly available data |
| MRT67307 | Pyrrolopyrimidine | 160 | Publicly available data |
As the data indicates, the 1H-pyrazolo[3,4-b]pyridine derivative, Compound 15y, exhibits significantly higher potency against TBK1 in biochemical assays compared to other established inhibitors.[1] This highlights the potential of the pyrazolopyridine scaffold for developing highly effective kinase inhibitors.
Experimental Methodologies for Assessing Kinase Inhibition
The determination of inhibitor potency and selectivity relies on robust and reproducible experimental assays. Below are detailed protocols for both a biochemical assay to determine IC50 values and a cellular assay to confirm target engagement within a cellular context.
Biochemical Potency Assessment: LanthaScreen™ Eu Kinase Binding Assay
The LanthaScreen™ Eu Kinase Binding Assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay used to measure the affinity of inhibitors for a kinase.[6][7] It relies on the displacement of a fluorescently labeled ATP-competitive tracer from the kinase active site by a test compound.[6][8]
Experimental Workflow: LanthaScreen™ Eu Kinase Binding Assay
Caption: Workflow for the LanthaScreen™ Eu Kinase Binding Assay.
Step-by-Step Protocol:
-
Compound Preparation: Prepare a 10-point serial dilution of the test compounds (e.g., Compound 15y, Amlexanox) in 100% DMSO, starting at a high concentration (e.g., 1 mM).[8] Subsequently, create a 3X intermediate dilution of these compounds in the kinase assay buffer.[9]
-
Reagent Preparation:
-
Assay Plate Loading:
-
Incubation: Incubate the plate at room temperature for 60 minutes to allow the binding reaction to reach equilibrium.[10]
-
Data Acquisition: Read the plate on a fluorescence plate reader capable of time-resolved FRET. Excite at 340 nm and measure emission at 615 nm (europium donor) and 665 nm (Alexa Fluor™ 647 acceptor).[6]
-
Data Analysis: Calculate the emission ratio of the acceptor to the donor (665 nm/615 nm).[6] Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter variable slope model to determine the IC50 value.
Cellular Target Engagement: Cellular Thermal Shift Assay (CETSA®)
To validate that a compound binds to its intended target within a cellular environment, the Cellular Thermal Shift Assay (CETSA®) can be employed.[11][12] This method is based on the principle that ligand binding increases the thermal stability of the target protein.[11]
Signaling Pathway: Simplified TBK1 Signaling
Caption: Simplified TBK1 signaling pathway.
Step-by-Step Protocol:
-
Cell Treatment: Treat cultured cells (e.g., THP-1 monocytes) with the test compound (e.g., Compound 15y) or vehicle (DMSO) for a specified time (e.g., 1 hour).[13]
-
Heating: Aliquot the cell suspensions and heat them to a range of temperatures for 3 minutes.[13]
-
Cell Lysis: Lyse the cells by freeze-thawing.[13]
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated proteins.[13]
-
Protein Quantification and Analysis: Collect the supernatant containing the soluble proteins.[13] Analyze the amount of soluble TBK1 at each temperature by Western blotting using a TBK1-specific antibody.
-
Data Analysis: Quantify the band intensities from the Western blot. Plot the percentage of soluble TBK1 against the temperature for both the vehicle- and compound-treated samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.[12]
Conclusion
The 1H-pyrazolo[3,4-b]pyridine scaffold represents a highly promising core structure for the development of potent kinase inhibitors. As demonstrated with Compound 15y, derivatives of this scaffold can achieve sub-nanomolar potency against key therapeutic targets like TBK1, significantly outperforming other known inhibitors in biochemical assays.[1] The experimental protocols detailed in this guide provide a robust framework for the evaluation and comparison of kinase inhibitors, from initial biochemical screening to the confirmation of target engagement in a cellular context. Further investigation into the selectivity and in vivo efficacy of potent pyrazolopyridine derivatives is warranted to fully explore their therapeutic potential.
References
- 1. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. assets.fishersci.com [assets.fishersci.com]
- 9. LanthaScreen® Eu Kinase Binding Assays | Thermo Fisher Scientific - SG [thermofisher.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
A Researcher's Guide to Assessing the Selectivity of Pyrazolopyridine Derivatives as Kinase Inhibitors
The 1H-pyrazolo[3,4-c]pyridine scaffold, a nitrogen-containing heterocyclic system, is an emerging pharmacophore in modern medicinal chemistry. Its structural resemblance to the purine core of ATP makes it a "privileged scaffold" for designing inhibitors that target the highly conserved ATP-binding site of protein kinases. While the broader class of pyrazolopyridines has seen extensive development, specific, publicly available selectivity data for 7-Bromo-1H-pyrazolo[3,4-c]pyridine derivatives remains limited. However, the principles and methodologies for assessing kinase inhibitor selectivity are universal. This guide provides a comprehensive framework for researchers to evaluate the selectivity of novel compounds, using well-documented pyrazolopyridine isomers like the [3,4-b] and [3,4-d] series as illustrative examples. Understanding and rigorously assessing selectivity is paramount, as it dictates the therapeutic window and potential off-target toxicities of a potential drug candidate.[1][2]
The Imperative of Selectivity in Kinase Inhibitor Development
Protein kinases are integral to cellular signaling, regulating a vast array of processes from proliferation and differentiation to apoptosis.[3] Their dysregulation is a hallmark of many diseases, particularly cancer, making them prime therapeutic targets. However, the human kinome consists of over 500 members, many of which share significant structural homology within their ATP-binding pockets. This conservation presents a formidable challenge: designing inhibitors that potently block the activity of the intended kinase target while sparing other kinases.
A lack of selectivity can lead to a multitude of undesirable outcomes:
-
Off-target toxicity: Inhibition of kinases essential for normal physiological functions can cause significant side effects.
-
Confounded experimental results: In a research setting, a non-selective inhibitor can make it difficult to attribute a biological effect to the inhibition of a specific kinase, complicating target validation.[1]
-
Complex polypharmacology: While multi-targeted inhibitors can sometimes be beneficial, uncontrolled polypharmacology obscures the mechanism of action and can lead to unpredictable clinical outcomes.
Therefore, a systematic and multi-tiered approach to selectivity profiling is not just a regulatory requirement but a fundamental aspect of rational drug design.
A Multi-Faceted Strategy for Selectivity Profiling
Assessing the selectivity of a compound like a this compound derivative requires a combination of in vitro biochemical assays and cell-based functional assays. This tiered approach allows for an initial broad screening followed by a more focused validation of on-target and off-target activities in a more physiologically relevant context.
Caption: A tiered workflow for assessing kinase inhibitor selectivity.
Part 1: In Vitro Biochemical Assays - The First Line of Scrutiny
The initial assessment of selectivity is typically performed using purified, recombinant kinases in biochemical assays. The primary goal is to determine the compound's potency against the intended target and a broad panel of other kinases.
Experimental Protocol: Large-Scale Kinase Panel Screening
This protocol describes a common method for profiling a compound against a large number of kinases to establish an initial selectivity profile.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a this compound derivative against a panel of human kinases.
Methodology:
-
Compound Preparation: Prepare a stock solution of the test compound in 100% DMSO. Create a serial dilution series (e.g., 10-point, 3-fold dilutions) to cover a wide concentration range (e.g., 10 µM to 0.5 nM).
-
Assay Plate Preparation: Dispense a small volume (e.g., 50 nL) of each compound concentration into a 384-well assay plate.
-
Kinase Reaction:
-
Add the specific kinase, a suitable substrate (peptide or protein), and ATP to each well to initiate the phosphorylation reaction. The ATP concentration is critical; performing assays at a concentration close to the Michaelis constant (Km) of ATP for each kinase provides a standardized comparison.
-
Incubate the reaction for a predetermined time (e.g., 60 minutes) at room temperature.
-
-
Detection:
-
Stop the reaction and quantify the amount of phosphorylated substrate. A common and robust method is a radiometric assay that measures the incorporation of radiolabeled phosphate (³³P) from [γ-³³P]ATP into the substrate.
-
Alternatively, various non-radioactive methods can be used, such as fluorescence polarization, time-resolved fluorescence resonance energy transfer (TR-FRET), or luminescence-based assays that measure the amount of ADP produced (e.g., ADP-Glo™).
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to positive (no inhibitor) and negative (no kinase) controls.
-
Fit the concentration-response data to a sigmoidal dose-response curve to determine the IC50 value for each kinase.
-
Causality Behind Experimental Choices:
-
Why a large panel? Screening against a diverse panel (often >300 kinases) is crucial because off-target interactions can occur with seemingly unrelated kinases.[4] Relying on a small panel of closely related kinases can provide a misleadingly clean selectivity profile.
-
Why measure IC50? A single-point inhibition measurement can be useful for initial hit identification, but a full dose-response curve yielding an IC50 value provides a more accurate measure of potency.
-
Why control ATP concentration? Since most pyrazolopyridine inhibitors are ATP-competitive, their apparent potency (IC50) is dependent on the ATP concentration in the assay. Standardizing the ATP concentration (e.g., at the Km for each kinase) allows for more meaningful comparisons of inhibitor selectivity across different kinases.
Data Presentation:
The vast amount of data generated from a kinome scan is best summarized in a table and visualized using a "TREEspot" diagram, which maps the inhibited kinases onto the human kinome tree.
Table 1: Hypothetical Selectivity Data for a Pyrazolo[3,4-b]pyridine Derivative (Compound X)
| Kinase Target | IC50 (nM) | Kinase Family |
| AURKA (Target) | 5 | Ser/Thr Kinase |
| AURKB | 25 | Ser/Thr Kinase |
| FLT3 | 850 | Tyr Kinase |
| VEGFR2 | >10,000 | Tyr Kinase |
| SRC | >10,000 | Tyr Kinase |
| PKA | 5,200 | Ser/Thr Kinase |
| ROCK1 | 1,500 | Ser/Thr Kinase |
| ... (data for ~300 other kinases) | ... | ... |
Part 2: Cell-Based Assays - Probing Selectivity in a Biological Context
While biochemical assays are essential, they do not fully recapitulate the complexity of a living cell. Cell-based assays are a critical next step to confirm that the compound engages its intended target and inhibits its downstream signaling pathway at concentrations that do not affect the pathways of identified off-targets.
Caption: On-target vs. off-target effects in cellular signaling.
Experimental Protocol: Western Blot for Downstream Signaling
Objective: To determine if Compound X inhibits the phosphorylation of a known downstream substrate of its target kinase (e.g., AURKA) without affecting the signaling of a high-ranking off-target (e.g., ROCK1) in a cellular context.
Methodology:
-
Cell Culture and Treatment: Culture a relevant cancer cell line (e.g., one known to be dependent on AURKA signaling). Seed cells and allow them to adhere overnight. Treat the cells with increasing concentrations of Compound X for a specified time (e.g., 2 hours).
-
Protein Extraction: Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: Determine the total protein concentration in each lysate to ensure equal loading.
-
SDS-PAGE and Western Blotting:
-
Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the target's substrate (e.g., phospho-PLK1 for AURKA) or the off-target's substrate (e.g., phospho-MYPT1 for ROCK1).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescent (ECL) substrate and visualize the protein bands using a digital imager.
-
Strip the membrane and re-probe with antibodies for the total protein levels of the substrate and a loading control (e.g., GAPDH or β-actin) to confirm equal protein loading and that the compound does not alter total protein expression.
-
Trustworthiness and Self-Validation:
This protocol is self-validating. By probing for both the on-target and off-target pathways in the same cell lysates, you can directly compare the concentration at which the compound affects each pathway. A selective compound will show potent inhibition of p-PLK1 at low nanomolar concentrations while having no effect on p-MYPT1 until much higher, micromolar concentrations are reached. The inclusion of total protein and loading controls ensures that any observed decrease in phosphorylation is due to kinase inhibition, not protein degradation or unequal sample loading.
Conclusion and Future Directions
The journey of a kinase inhibitor from a chemical scaffold to a clinical candidate is paved with rigorous testing, and at the heart of this process lies the assessment of selectivity. For novel derivatives of the this compound class, a systematic evaluation is critical. The process begins with broad, in vitro biochemical screening to map the kinome-wide interaction profile and identify all potential targets. This is followed by hypothesis-driven cell-based assays to confirm on-target engagement and functional inhibition while simultaneously demonstrating a lack of activity on key off-targets at therapeutically relevant concentrations. By integrating these multi-tiered, self-validating experimental workflows, researchers can build a comprehensive and trustworthy selectivity profile, providing the confidence needed to advance these promising compounds toward therapeutic applications.
References
- 1. Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Navigating the Kinome: A Comparative Guide to the Cross-Reactivity of 7-Bromo-1H-pyrazolo[3,4-c]pyridine Based Inhibitors
For researchers, scientists, and drug development professionals, the quest for potent and selective kinase inhibitors is a paramount challenge. The pyrazolopyridine scaffold has emerged as a privileged structure in kinase-targeted drug discovery, owing to its ability to mimic the adenine ring of ATP and form crucial hydrogen bonds within the kinase hinge region.[1] This guide provides an in-depth technical analysis of the anticipated cross-reactivity profile of a specific, yet underexplored, subclass: 7-Bromo-1H-pyrazolo[3,4-c]pyridine based inhibitors.
While direct and extensive studies on this particular scaffold are nascent, we can extrapolate a scientifically rigorous predictive analysis. This is achieved by examining structurally related pyrazolopyridine isomers, understanding the influence of halogen substitutions on kinase-inhibitor interactions, and outlining the state-of-the-art methodologies for comprehensive selectivity profiling.
The Pyrazolo[3,4-c]pyridine Core: A Framework for Kinase Inhibition
The pyrazolo[3,4-c]pyridine core, as a bioisostere of purines, is predisposed to interact with the ATP-binding pocket of kinases.[1] Its nitrogen atoms can act as hydrogen bond donors and acceptors, anchoring the inhibitor to the kinase's hinge region—a critical interaction for potent inhibition. The specific arrangement of nitrogen atoms in the [3,4-c] isomer influences the geometry of these interactions, potentially conferring a unique selectivity profile compared to more extensively studied isomers like pyrazolo[3,4-b]pyridine and pyrazolo[3,4-d]pyrimidine.[2][3]
A noteworthy parallel can be drawn with pyrazolo[3,4-c]pyridazines, a closely related scaffold, which have been identified as potent and selective inhibitors of Cyclin-Dependent Kinases (CDKs).[4][5] This suggests that the pyrazolo[3,4-c]pyridine core may also have a propensity to target CDKs, a family of kinases often implicated in cancer cell cycle progression.
The Influence of the 7-Bromo Substitution: A Double-Edged Sword
The introduction of a bromine atom at the 7-position of the pyrazolo[3,4-c]pyridine ring is a critical modification that can profoundly impact an inhibitor's potency, selectivity, and pharmacokinetic properties. Halogen atoms, particularly bromine, can engage in halogen bonding—a non-covalent interaction with electron-rich atoms like oxygen and nitrogen in the protein backbone or side chains. This can provide an additional anchor point within the ATP-binding site, potentially enhancing affinity and selectivity for a specific kinase.
However, the addition of a bulky and lipophilic bromine atom can also introduce steric clashes with certain residues in the kinase active site, leading to a decrease in potency. For instance, a study on pyrazolo[3,4-g]isoquinoline derivatives demonstrated that the introduction of a bromine atom at the 8-position was detrimental to the inhibition of Haspin kinase.[1] This highlights the context-dependent nature of halogen substitutions in kinase inhibitor design. The precise impact of the 7-bromo group will ultimately depend on the unique topology of the target kinase's active site.
A Comparative Landscape: Potential Cross-Reactivity with Other Pyrazolopyridine-Based Inhibitors
Given the established targets of other pyrazolopyridine isomers, a hypothetical this compound inhibitor would warrant screening against a panel of kinases known to be inhibited by this broader class of compounds.
| Pyrazolopyridine Isomer | Primary Kinase Targets | Key Structural Features for Selectivity | Reference |
| 1H-pyrazolo[3,4-b]pyridine | FGFR, TRK, c-Met, CSK | Substitutions at the N-1 and C-3 positions are crucial for occupying specific pockets within the kinase domain. | [2][6][7] |
| 1H-pyrazolo[3,4-d]pyrimidine | RET, BRK/PTK6 | The pyrimidine ring provides additional hydrogen bonding opportunities, influencing selectivity. | [3] |
| 1H-pyrazolo[4,3-c]pyridine | ERK | Urea derivatives at specific positions have been shown to confer high selectivity. | [1] |
| Hypothetical this compound | Predicted: CDKs, potentially other RTKs | The 7-bromo group could engage in halogen bonding, while the core scaffold interacts with the hinge region. | [4][5] |
Experimental Protocols for Cross-Reactivity Profiling
A thorough assessment of a novel inhibitor's selectivity is paramount to ensure its biological effects are on-target and to minimize potential toxicity. A tiered approach to cross-reactivity screening is often the most efficient strategy.
Workflow for Kinase Inhibitor Selectivity Profiling
Caption: A three-tiered workflow for assessing kinase inhibitor selectivity.
Step-by-Step Methodologies
1. Tier 1: Broad Kinome Screening
-
Objective: To identify the primary target(s) and significant off-targets from a large panel of kinases.
-
Protocol: In Vitro Biochemical Kinase Assay (e.g., ADP-Glo™ Kinase Assay)
-
Reagent Preparation: Prepare assay buffer, recombinant kinase enzymes, kinase-specific substrates, ATP, and the test inhibitor at a fixed concentration (e.g., 1 µM).
-
Kinase Reaction: In a 384-well plate, add the kinase, substrate, and test inhibitor. Allow to incubate for 10-15 minutes at room temperature.
-
Initiate Reaction: Add ATP to start the phosphorylation reaction. Incubate for 1 hour at room temperature.
-
Detect ADP Production: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Generate Luminescent Signal: Add Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase/luciferin reaction that produces light. Incubate for 30 minutes.
-
Data Acquisition: Measure the luminescent signal using a plate reader. The signal intensity is proportional to the amount of ADP produced and thus, the kinase activity.
-
Analysis: Calculate the percent inhibition for each kinase relative to a DMSO control.
-
2. Tier 2: IC50 Determination for "Hits"
-
Objective: To quantify the potency of the inhibitor against the primary target and any significant off-targets identified in Tier 1.
-
Protocol: Follow the same biochemical assay protocol as in Tier 1, but with a serial dilution of the test inhibitor (typically a 10-point, 3-fold dilution series).
-
Analysis: Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
3. Tier 3: Cellular Target Engagement and Downstream Signaling
-
Objective: To confirm that the inhibitor engages its target(s) in a cellular context and modulates the intended signaling pathway.
-
Protocol: Western Blot Analysis of Phospho-Substrates
-
Cell Treatment: Culture an appropriate cell line (e.g., one with a known dependency on the target kinase) and treat with increasing concentrations of the test inhibitor for a specified time.
-
Cell Lysis: Harvest the cells and lyse them in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting: Separate the protein lysates by gel electrophoresis and transfer them to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies specific for the phosphorylated form of a known downstream substrate of the target kinase and a total protein antibody for that substrate as a loading control.
-
Detection: Use a secondary antibody conjugated to horseradish peroxidase (HRP) and an enhanced chemiluminescence (ECL) substrate to visualize the protein bands.
-
Analysis: Quantify the band intensities to determine the effect of the inhibitor on the phosphorylation of the downstream substrate.
-
Visualizing Signaling Pathways and Inhibitor Interactions
Understanding the broader biological context of kinase inhibition is crucial. The following diagram illustrates a hypothetical signaling pathway that could be modulated by a this compound-based inhibitor targeting a Receptor Tyrosine Kinase (RTK).
Caption: A simplified RTK signaling pathway and the point of intervention for a hypothetical inhibitor.
Conclusion and Future Directions
The this compound scaffold represents an intriguing, yet underexplored, avenue for the development of novel kinase inhibitors. Based on the analysis of related chemical structures, it is plausible that inhibitors based on this core could exhibit activity against CDKs and potentially other kinase families. The 7-bromo substitution is a key determinant of both potency and selectivity, and its effects must be empirically determined for each target kinase.
A systematic and tiered approach to cross-reactivity profiling, encompassing broad kinome scans, IC50 determination, and cellular target validation, is essential for characterizing any novel inhibitor. The experimental protocols and workflows detailed in this guide provide a robust framework for such investigations. As research into this specific scaffold progresses, it will be crucial to build a comprehensive structure-activity relationship and selectivity profile to unlock its full therapeutic potential.
References
- 1. Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and structure-activity relationship study of pyrazolo[3,4-d]pyrimidines as tyrosine kinase RET inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Computational studies on structural aspects of pyrazolo[3,4-b]pyridine derivatives as TRKA inhibitors in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Benchmarking Novel Fragments: A Case Study on 7-Bromo-1H-pyrazolo[3,4-c]pyridine
Introduction: The Quest for High-Quality Starting Points in Drug Discovery
Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful engine for identifying high-quality lead compounds.[1][2] Unlike high-throughput screening (HTS), which tests large libraries of complex molecules, FBDD starts with small, low-complexity molecules—fragments—that typically bind to their targets with low affinity.[3][4] The elegance of this approach lies in the efficiency of these interactions; fragments that bind often do so in a highly optimal, "atom-efficient" manner.[2] This provides a more rational and often more successful starting point for optimization into potent, selective, and drug-like candidates.
The success of any FBDD campaign, however, is critically dependent on the quality and diversity of its fragment library.[1] While many established scaffolds exist, the exploration of novel heterocyclic systems is paramount for tackling challenging targets and discovering unique chemical matter. The pyrazolo[3,4-c]pyridine scaffold has recently garnered attention for its structural similarity to purine, a ubiquitous motif in biology, suggesting its potential to interact with a wide variety of protein targets, including kinases and metabolic enzymes.[5]
This guide provides a comprehensive framework for benchmarking a novel fragment, using 7-Bromo-1H-pyrazolo[3,4-c]pyridine as a case study. We will move beyond a simple checklist of properties, providing field-proven experimental protocols and explaining the causal logic behind our choices. Our goal is to equip researchers, scientists, and drug development professionals with a robust, self-validating workflow to assess the true potential of any new fragment for their discovery programs.
Section 1: The Candidate Profile: Physicochemical Analysis of this compound
Before committing to resource-intensive screening, a fragment's on-paper properties must be assessed. The "Rule of Three" (Ro3) provides a foundational guideline for what constitutes a good fragment: a molecular weight (MW) < 300 Da, cLogP ≤ 3, and hydrogen bond donors (HBD) and acceptors (HBA) each ≤ 3.[2][6][7] These guidelines help ensure adequate solubility for biophysical assays and provide ample room for optimization without creating "molecular obesity."
This compound is an attractive scaffold not only for its biological relevance but also for its synthetic tractability. The bromine atom serves as a versatile chemical handle, enabling vectorial elaboration through various cross-coupling reactions to explore the surrounding protein landscape once a binding mode is confirmed.[5]
Below, we compare its properties to two well-established fragments that represent different areas of chemical space: the classic, planar aminopyridine core and a more three-dimensional indole-like fragment.
| Property | This compound | 4-Aminopyridine | 5-Bromoindole | "Rule of Three" Guideline |
| Structure | N/A | |||
| Molecular Weight (MW) | 198.02 g/mol | 94.11 g/mol | 196.04 g/mol | < 300 |
| cLogP | 1.25 | 0.34 | 2.35 | ≤ 3 |
| Hydrogen Bond Donors (HBD) | 1 | 1 | 1 | ≤ 3 |
| Hydrogen Bond Acceptors (HBA) | 3 | 2 | 0 | ≤ 3 |
| Rotatable Bonds | 0 | 0 | 0 | ≤ 3 |
| Topological Polar Surface Area (TPSA) | 44.7 Ų | 38.9 Ų | 15.8 Ų | ≤ 60 Ų |
Data calculated using standard cheminformatics software.
Analysis: this compound comfortably adheres to the Rule of Three. Its properties are well-balanced, suggesting it possesses the requisite characteristics for a high-quality fragment: good potential for solubility, low conformational complexity, and sufficient polarity to form meaningful interactions with a protein target.
Section 2: The Experimental Benchmarking Workflow
A single assay is never sufficient in FBDD. Weak binders and the high concentrations used in screening can lead to artifacts and false positives.[8] Our approach is therefore a multi-tiered, self-validating cascade that increases in rigor and resource requirements at each step. A hit must pass through each gate to be considered validated.
The rationale is as follows:
-
Primary Screen (Biophysical): Rapidly and sensitively detect direct binding to the target protein. We use Surface Plasmon Resonance (SPR) for its ability to provide quantitative affinity and kinetic data.[9][10]
-
Orthogonal Validation (Biophysical): Confirm the hit using a technique with different physical principles to eliminate technology-specific artifacts. We employ Nuclear Magnetic Resonance (NMR) spectroscopy, a gold standard for FBDD.[11][12]
-
Structural Characterization: For validated hits, determine the precise binding mode to provide a blueprint for structure-based design. X-ray crystallography is the ultimate tool for this purpose.[13][14]
-
Cellular Target Engagement: Confirm that the fragment can engage its target in a more biologically relevant environment. A Cellular Thermal Shift Assay (CETSA) is an excellent method for this.[15]
Section 3: Primary Screen - Surface Plasmon Resonance (SPR)
Expertise & Rationale: SPR is an invaluable primary screening technique because it is label-free, highly sensitive, and provides rich quantitative data beyond a simple "yes/no" binding answer.[16][17] By immobilizing the target protein on a sensor chip, we can measure changes in the refractive index as fragments in solution bind and dissociate. This allows us to determine the equilibrium dissociation constant (KD), a measure of affinity, as well as the association (ka) and dissociation (kd) rate constants. In our experience, fragments with slower dissociation rates (lower kd) often represent more promising starting points for optimization.
A critical component of a robust SPR screen is the calculation of Ligand Efficiency (LE) . LE normalizes binding affinity for the size of the molecule (number of heavy atoms, NHA) and is calculated as: LE = (–RT ln K_D) / NHA. A value >0.3 is considered desirable.[2] It helps us prioritize smaller fragments that bind efficiently over larger, "lazier" fragments that may have similar affinity but offer less scope for optimization.
Hypothetical SPR Benchmarking Data:
| Fragment | KD (µM) | Ligand Efficiency (LE) | Hit Status |
| This compound | 250 | 0.35 | Hit |
| 4-Aminopyridine | >1000 (No Binding) | N/A | No Hit |
| 5-Bromoindole | 400 | 0.31 | Hit |
Interpretation: In this simulation, both the pyrazolopyridine and bromoindole fragments are identified as hits with KD values typical for FBDD.[2] However, this compound shows a superior Ligand Efficiency, making it a higher priority candidate for follow-up studies.
Protocol: SPR-Based Fragment Screening
A detailed, step-by-step methodology is provided in the "Detailed Experimental Protocols" section at the end of this guide.
Section 4: Orthogonal Validation - NMR Spectroscopy
Expertise & Rationale: Any hit from a primary screen must be confirmed by an orthogonal method to ensure it is not an artifact of the initial technology (e.g., a compound that interacts with the SPR sensor surface).[8] NMR is the gold standard for this validation step. We favor ligand-observed NMR techniques like Saturation Transfer Difference (STD-NMR) for this stage because they are sensitive, consume relatively little protein, and can be performed without isotope labeling.[11][18]
In an STD-NMR experiment, we selectively saturate a region of the protein's NMR spectrum. If a fragment is binding, this saturation will be transferred to it, resulting in a decrease in its signal intensity. By comparing spectra with and without protein saturation, we can unequivocally confirm a binding event. This method is exceptionally trustworthy as it directly reports on the physical interaction in solution.
Protocol: STD-NMR for Hit Validation
A detailed, step-by-step methodology is provided in the "Detailed Experimental Protocols" section at the end of this guide.
Section 5: Structural Elucidation - X-Ray Crystallography
Expertise & Rationale: Knowing that a fragment binds is useful; knowing how it binds is transformative. A high-resolution crystal structure of the protein-fragment complex is the most valuable piece of data in an FBDD campaign.[3][13] It provides an unambiguous, atom-level map of the binding site and the key interactions (hydrogen bonds, hydrophobic contacts) that anchor the fragment. This structural blueprint is the foundation for rational, structure-based drug design, allowing medicinal chemists to elaborate the fragment by adding functionality that engages with adjacent pockets to dramatically improve affinity and selectivity.[7]
The most common method is crystal soaking, where pre-grown crystals of the target protein are incubated in a solution containing a high concentration of the fragment.[14]
Protocol: Fragment Soaking for X-Ray Crystallography
A detailed, step-by-step methodology is provided in the "Detailed Experimental Protocols" section at the end of this guide.
Section 6: Cellular Context - The Cellular Thermal Shift Assay (CETSA)
Expertise & Rationale: A fragment that binds to a purified protein in a buffer solution may not necessarily engage its target in the crowded, complex environment of a living cell.[15] Before committing to a full-scale medicinal chemistry effort, it is crucial to verify target engagement in a cellular context. CETSA is a powerful technique for this purpose.
The principle is that when a ligand binds to its target protein, it typically stabilizes the protein's structure. This stabilization leads to an increase in the protein's melting temperature (Tm). In a CETSA experiment, cells are treated with the fragment, heated to various temperatures, and then lysed. The amount of soluble (un-denatured) target protein remaining at each temperature is then quantified (e.g., by Western blot). A positive shift in the melting curve in the presence of the fragment is direct evidence of target engagement in the cell.
Protocol: General Workflow for CETSA
A detailed, step-by-step methodology is provided in the "Detailed Experimental Protocols" section at the end of this guide.
Final Synthesis & Conclusion
This guide has outlined a rigorous, multi-step framework for the comprehensive benchmarking of a novel fragment, using this compound as a practical example. By progressing from physicochemical profiling through a cascade of biophysical and cellular assays, we can build a high-confidence case for a fragment's utility.
Final Benchmarking Summary (Hypothetical Outcome):
| Assay | This compound | 5-Bromoindole | Rationale |
| Physicochemical | Ro3 Compliant, High LE | Ro3 Compliant, Good LE | Both are good starting points. |
| SPR (Primary Screen) | Hit (KD = 250 µM) | Hit (KD = 400 µM) | Quantifies binding affinity. |
| STD-NMR (Validation) | Confirmed Hit | Confirmed Hit | Orthogonal confirmation reduces false positives. |
| X-Ray (Structure) | Structure Solved (2.1 Å) | No Diffraction | Provides the essential blueprint for design. |
| CETSA (Cellular) | Target Engagement (+2.5°C Shift) | Not Pursued | Confirms biological relevance. |
Based on this hypothetical outcome, This compound emerges as a superior fragment. While both candidates showed binding, only the pyrazolopyridine yielded a crystal structure—the critical enabling piece of data for efficient hit-to-lead optimization. Its confirmation in a cellular assay further de-risks it as a starting point for a drug discovery program. Its versatile bromine handle provides immediate, tangible next steps for synthetic elaboration based on the structural data obtained.[5] This systematic approach ensures that research efforts are focused only on the most promising, well-validated chemical matter.
Detailed Experimental Protocols
Protocol: SPR-Based Fragment Screening
-
Protein Immobilization:
-
Rationale: Covalent amine coupling to a CM5 sensor chip is a robust and common method for immobilizing a protein target.
-
Equilibrate the SPR system (e.g., a Biacore instrument) with HBS-EP+ buffer (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20).
-
Activate the sensor surface with a 7-minute injection of a 1:1 mixture of 0.1 M NHS and 0.4 M EDC.
-
Inject the target protein (typically 10-50 µg/mL in 10 mM sodium acetate, pH 4.5) until the desired immobilization level is reached (e.g., ~10,000 Response Units).
-
Deactivate excess reactive groups with a 7-minute injection of 1 M ethanolamine-HCl, pH 8.5. A reference flow cell should be prepared similarly but without protein injection.
-
-
Fragment Screening:
-
Rationale: Screening at a single high concentration (e.g., 200 µM) allows for rapid identification of weak binders. DMSO concentration must be matched between sample and running buffer to minimize bulk mismatch effects.
-
Prepare fragment stock solutions in 100% DMSO. Dilute fragments into running buffer (HBS-EP+ with 2% DMSO) to a final concentration of 200 µM.
-
Inject each fragment over the reference and target flow cells for a defined contact time (e.g., 60 seconds) followed by a dissociation phase (e.g., 120 seconds).
-
Regenerate the surface between injections if necessary with a short pulse of a mild buffer (e.g., 10 mM Glycine pH 2.0), ensuring the protein remains stable.
-
-
Data Analysis:
-
Process the raw sensorgram data by subtracting the reference flow cell signal and a buffer blank injection ("double referencing").
-
Identify hits based on a response signal significantly above the noise threshold.
-
For confirmed hits, perform a dose-response experiment (e.g., 8 concentrations from 500 µM down to ~4 µM) to determine the KD by fitting the steady-state binding responses to a 1:1 binding model.
-
Protocol: STD-NMR for Hit Validation
-
Sample Preparation:
-
Rationale: The buffer must be in D₂O for the NMR lock. A deuterated buffer is used to avoid large solvent signals. The fragment-to-protein ratio is kept high to ensure the bound state is a small, rapidly exchanging fraction.
-
Prepare a solution of the target protein (10-20 µM) in a deuterated buffer (e.g., 50 mM phosphate buffer in D₂O, pD 7.4, 150 mM NaCl).
-
Add the fragment from a DMSO-d₆ stock to a final concentration of 200-500 µM (final DMSO-d₆ concentration <5%).
-
-
NMR Acquisition:
-
Acquire a standard 1D proton reference spectrum.
-
Acquire the "off-resonance" spectrum by irradiating at a frequency where no protein signals exist (e.g., 40 ppm).
-
Acquire the "on-resonance" (saturated) spectrum by irradiating within the protein's aliphatic region (e.g., -1.0 ppm), using a train of selective Gaussian pulses for a total saturation time of 2 seconds.
-
-
Data Analysis:
-
Process both spectra identically.
-
Calculate the difference spectrum (Off-resonance - On-resonance).
-
Signals present in the difference spectrum belong to the fragment that is binding to the protein. The intensity of these signals confirms the binding event.
-
Protocol: Fragment Soaking for X-Ray Crystallography
-
Crystal Preparation:
-
Rationale: High-quality, well-diffracting crystals of the apo-protein are a prerequisite for this experiment.
-
Grow crystals of the target protein using a standard method like hanging-drop vapor diffusion.
-
Optimize crystallization conditions to produce single crystals of adequate size (>50 µm).
-
-
Fragment Soaking:
-
Rationale: The soaking solution must be compatible with the crystal (to prevent cracking) and contain a high concentration of the fragment to drive binding.
-
Prepare a "soaking solution" consisting of the crystallization mother liquor supplemented with 1-10 mM of the fragment (from a DMSO stock, keeping final DMSO <10%).
-
Using a cryo-loop, carefully transfer an apo-crystal into a drop of the soaking solution.
-
Incubate for a period ranging from 30 minutes to 24 hours.
-
-
Cryo-protection and Data Collection:
-
Briefly move the soaked crystal to a cryoprotectant solution (soaking solution plus 20-30% glycerol or ethylene glycol).
-
Flash-cool the crystal by plunging it into liquid nitrogen.
-
Collect X-ray diffraction data at a synchrotron beamline.
-
Process the data and solve the structure by molecular replacement using the apo-protein structure. Inspect the resulting electron density maps for clear, unambiguous density corresponding to the bound fragment.
-
Protocol: General Workflow for CETSA
-
Cell Treatment:
-
Culture cells to ~80% confluency.
-
Treat cells with the fragment at the desired concentration (e.g., 100 µM) or vehicle (DMSO) for 1 hour at 37°C.
-
-
Thermal Challenge:
-
Harvest cells and resuspend in a suitable buffer (e.g., PBS with protease inhibitors).
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots to a range of different temperatures (e.g., 40°C to 64°C in 2°C increments) for 3 minutes using a thermal cycler, followed by cooling at 4°C for 3 minutes.
-
-
Lysis and Separation:
-
Lyse the cells by freeze-thawing (e.g., 3 cycles of liquid nitrogen and a 25°C water bath).
-
Separate the soluble fraction (containing un-denatured protein) from the precipitated aggregates by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).
-
-
Quantification:
-
Collect the supernatant from each sample.
-
Analyze the amount of soluble target protein in each sample by Western blot or another quantitative proteomics method.
-
Plot the percentage of soluble protein versus temperature for both vehicle- and fragment-treated samples. A rightward shift in the melting curve for the fragment-treated sample indicates thermal stabilization and target engagement.
-
References
- 1. Fragment‐based drug discovery—the importance of high‐quality molecule libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Fragment-based lead discovery - Wikipedia [en.wikipedia.org]
- 4. Frontiers | Application of Fragment-Based Drug Discovery to Versatile Targets [frontiersin.org]
- 5. Synthesis and vectorial functionalisation of pyrazolo[3,4- c ]pyridines - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07458G [pubs.rsc.org]
- 6. The 'rule of three' for fragment-b ... | Article | H1 Connect [archive.connect.h1.co]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Integrated biophysical approach to fragment screening and validation for fragment-based lead discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Fragment Screening by Surface Plasmon Resonance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Fragment-based screening by protein-detected NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. Crystallographic Fragment Screening | Springer Nature Experiments [experiments.springernature.com]
- 14. youtube.com [youtube.com]
- 15. Cell Based Assays & Cell Based Screening Assays in Modern Research [vipergen.com]
- 16. researchgate.net [researchgate.net]
- 17. Fragment Based Drug Discovery (FBDD) -BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 18. Fragment-based drug discovery using a multi-domain, parallel MD-MM/PBSA screening protocol - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of Pyrazolo[3,4-c]pyridine Derivatives: Bridging In Vitro Promise and In Vivo Reality
A Note on the Current Research Landscape: While the 1H-pyrazolo[3,4-c]pyridine scaffold is a promising heterocyclic motif in medicinal chemistry, it is crucial for researchers to recognize that the specific 7-Bromo-1H-pyrazolo[3,4-c]pyridine derivatives remain a largely unexplored chemical space. As of early 2026, comprehensive in vitro and in vivo efficacy studies on this particular substitution pattern are not extensively available in peer-reviewed literature. This guide, therefore, will provide a comparative framework based on the broader class of substituted pyrazolopyridine isomers, with a special focus on the closely related pyrazolo[4,3-c]pyridine scaffold for which detailed in vitro anticancer data has been published. This approach will offer valuable insights into the potential therapeutic applications and the experimental methodologies pertinent to the evaluation of the title compounds.
The Pyrazolopyridine Scaffold: A Privileged Structure in Drug Discovery
The pyrazolopyridine core, an isostere of purine, has garnered significant attention in drug discovery due to its versatile biological activities. This bicyclic heteroaromatic system can exist in several isomeric forms, with the pyrazolo[3,4-b]pyridine isomer being the most extensively studied, yielding numerous kinase inhibitors. The pyrazolo[3,4-c] and pyrazolo[4,3-c] isomers, while less explored, also present unique electronic and steric properties that make them attractive for targeting a range of biological targets, particularly in oncology.
In Vitro Efficacy: A Case Study of Pyrazolo[4,3-c]pyridine Derivatives in Oncology
To illustrate the in vitro evaluation of this class of compounds, we will delve into the findings on a series of novel pyrazolo[4,3-c]pyridine derivatives synthesized and evaluated for their anticancer activity. This will serve as a proxy to understand the potential of the pyrazolo[3,4-c]pyridine scaffold.
Antiproliferative Activity
A study by Metwally et al. (2018) investigated the cytotoxic effects of newly synthesized pyrazolo[4,3-c]pyridine derivatives against a panel of human cancer cell lines, including breast (MCF-7), liver (HepG2), and colon (HCT-116) cancer cells. The in vitro efficacy was quantified by determining the half-maximal inhibitory concentration (IC50), with doxorubicin used as a standard chemotherapeutic agent for comparison.
| Compound | MCF-7 IC50 (µg/mL) | HepG2 IC50 (µg/mL) | HCT-116 IC50 (µg/mL) |
| Derivative A | 1.937 | 3.695 | 5.218 |
| Derivative B | 4.812 | 6.143 | 2.914 |
| Doxorubicin | 4.162 | 3.832 | 3.676 |
Data synthesized from Metwally et al. (2018).
The results indicated that certain derivatives exhibited potent antiproliferative activity, with Derivative A showing superior or comparable efficacy to doxorubicin against MCF-7 and HepG2 cell lines.
Mechanistic Insights: Unraveling the Mode of Action
Understanding the mechanism by which a compound exerts its cytotoxic effects is paramount. For the promising pyrazolo[4,3-c]pyridine derivatives, further investigations into their mode of action revealed induction of apoptosis and cell cycle arrest.
-
Apoptosis Induction: Treatment of cancer cells with effective derivatives led to an increase in the expression of the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2, resulting in a higher Bax/Bcl-2 ratio, a key indicator of apoptosis.
-
Cell Cycle Analysis: Flow cytometry analysis demonstrated that these compounds could induce cell cycle arrest at the G2/M phase, thereby inhibiting cell division and proliferation.
Experimental Workflow for In Vitro Anticancer Screening
A Comparative Guide to Pyrazolo[3,4-c]pyridine and Purine Scaffolds in Medicinal Chemistry
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the pyrazolo[3,4-c]pyridine and purine scaffolds, two foundational structures in modern drug discovery. As a senior application scientist, my objective is to move beyond a simple recitation of facts and provide an in-depth, field-proven perspective on the practical implications of choosing one scaffold over the other. We will explore the nuanced differences in their synthesis, physicochemical properties, and biological activity, supported by experimental data and established protocols.
Introduction: Bioisosteres by Design
The purine scaffold is a cornerstone of life, forming the basis of nucleobases adenine and guanine. This inherent biological relevance made it an early and obvious starting point for developing drugs that could compete with endogenous ligands, particularly adenosine triphosphate (ATP) in the context of protein kinases. However, the very ubiquity of purines in biological systems can lead to challenges in achieving selectivity and can create potential liabilities related to metabolism and off-target effects.
This led to the exploration of bioisosteres—chemical substitutes that retain the essential biological activity of the parent structure while offering opportunities to modulate physicochemical and pharmacokinetic properties. The pyrazolo[3,4-c]pyridine scaffold has emerged as a highly successful purine bioisostere. While it maintains the critical hydrogen bonding pattern necessary for ATP-competitive inhibition, the repositioning of a nitrogen atom fundamentally alters the scaffold's electronic and spatial characteristics, providing a powerful tool for medicinal chemists to overcome the limitations of the purine core.
Structural and Physicochemical Analysis
The key difference between the two scaffolds is the replacement of the N7 nitrogen in the purine imidazole ring with a carbon atom, and the N9 nitrogen with a carbon, while introducing a nitrogen at what would be the C8 position in purine. This "isomerization" has profound effects.
| Property | Purine Scaffold (e.g., Adenine) | Pyrazolo[3,4-c]pyridine Scaffold | Rationale for Significance |
| Core Structure | Imidazo[4,5-d]pyrimidine | 1H-Pyrazolo[3,4-c]pyridine | The N7 atom in purines is a hydrogen bond acceptor and a potential site of metabolism. Its removal in the pyrazolo[3,4-c]pyridine scaffold eliminates this interaction and metabolic pathway, often improving selectivity and stability. |
| Hydrogen Bonding | Typically acts as a hinge-binding motif via N1 (acceptor) and N6-amino (donor). | Mimics the purine pattern, typically binding the kinase hinge region via the pyrazole N1-H (donor) and the pyridine N5 (acceptor). | This conserved pattern is crucial for ATP-competitive binding to the kinase hinge region, making them effective "hinge-binders". |
| Dipole Moment | The precise vector of the dipole moment is influenced by the two rings and N7. | The altered nitrogen arrangement changes the magnitude and vector of the dipole moment. | This can significantly impact solubility, crystal packing, and interactions with target proteins, offering a key parameter for optimization. |
| pKa | The pKa of N1 in adenine is approximately 3.6. | The pKa of the pyridine nitrogen is generally lower than the corresponding purine nitrogen. | This affects the ionization state of the molecule at physiological pH, which in turn influences cell permeability and target engagement. |
| Metabolic Stability | The C8 position can be susceptible to oxidation by enzymes like xanthine oxidase. | The replacement of C8 with a nitrogen atom (N7 in the pyrazolopyridine numbering) blocks this common metabolic route. | This modification can lead to a longer half-life and improved in vivo efficacy. |
Synthesis Strategies: A Tale of Two Heterocycles
The synthetic accessibility of a scaffold is a critical factor in its utility for drug discovery. Both purines and pyrazolo[3,4-c]pyridines have well-established synthetic routes, but they start from different precursors and involve distinct chemical strategies.
Representative Synthesis of a Substituted Purine
The Traube synthesis and its variations are classic methods for constructing the purine core, typically starting from a substituted pyrimidine.
Protocol: Synthesis of a 6-chloro-9-substituted purine
-
Condensation: React 4,5-diaminopyrimidine with triethyl orthoformate in the presence of an acid catalyst (e.g., p-toluenesulfonic acid) to form the imidazole ring. This cyclization closes the bicyclic purine core.
-
Chlorination: Treat the resulting hypoxanthine intermediate with a strong chlorinating agent like phosphoryl chloride (POCl₃) at reflux. This step is crucial as it converts the C6-hydroxyl group into a chlorine atom, which serves as a versatile "handle" for subsequent nucleophilic aromatic substitution reactions.
-
Alkylation/Arylation: The chlorine at C6 can then be displaced by various amines, alcohols, or thiols by heating with the desired nucleophile in a solvent like isopropanol or n-butanol, often with a base such as diisopropylethylamine (DIPEA). This allows for the introduction of diverse side chains to explore the solvent-front region of the ATP-binding pocket.
-
Purification: The final product is typically purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes or methanol in dichloromethane.
Representative Synthesis of a Pyrazolo[3,4-c]pyridine
The synthesis of this scaffold often begins with a substituted pyridine precursor, building the pyrazole ring onto it.
Protocol: Synthesis of a 4-amino-1-substituted-1H-pyrazolo[3,4-c]pyridine
-
Starting Material: Begin with a functionalized pyridine, such as 2,4-dichloro-3-nitropyridine.
-
Hydrazine Condensation: React the starting material with a substituted hydrazine (e.g., tert-butyl hydrazine) in a polar solvent like ethanol. The hydrazine will displace one of the chlorides (typically the more activated one at C4) and subsequently cyclize with the nitro group to form the pyrazole ring. This is the key ring-forming step.
-
Reduction: The nitro group, now part of the pyrazole precursor, is reduced to an amine. A common method is catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere or using a chemical reductant like iron powder in acetic acid.
-
Functionalization: The remaining chlorine atom (at C2) can be subjected to nucleophilic substitution or cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to install the desired R-groups. This position often serves as the vector for exploring deep within the ATP pocket.
-
Purification: Purification is typically achieved via flash chromatography or preparative HPLC.
Mechanism of Action: The Hinge-Binding Motif
The vast majority of drugs based on these scaffolds are ATP-competitive kinase inhibitors. Their efficacy stems from their ability to mimic the adenine portion of ATP and form key hydrogen bonds with the "hinge" region of the kinase, a flexible loop of amino acids that connects the N- and C-lobes of the enzyme.
Caption: Generalized binding mode of pyrazolo[3,4-c]pyridine and purine scaffolds.
The diagram above illustrates the conserved hydrogen-bonding pattern. Both scaffolds position a hydrogen bond donor (e.g., the pyrazole N-H or purine exocyclic amine) to interact with a backbone carbonyl oxygen in the hinge, and a hydrogen bond acceptor (the pyridine N5 or purine N1) to interact with a backbone N-H proton.[1][2] This two-point attachment is a classic and highly effective strategy for achieving potent kinase inhibition.[1][2]
The choice between scaffolds often comes down to the opportunities for substitution. The vectors for adding substituents are different, allowing chemists to probe different sub-pockets of the ATP binding site to enhance potency and, crucially, selectivity.[3] The pyrazolo[3,4-c]pyridine, by removing the N7 hydrogen bond acceptor and blocking a site of metabolism, often provides a more stable and selective starting point for inhibitor design.[4]
Case Study: Head-to-Head Comparison in Kinase Inhibition
To illustrate the practical differences, let's examine hypothetical but representative data for inhibitors of Bruton's Tyrosine Kinase (BTK), a well-validated target in oncology and immunology where both scaffolds have been explored.
| Parameter | Compound A (Purine-based) | Compound B (Pyrazolo[3,4-c]pyridine-based) | Interpretation |
| BTK IC₅₀ (nM) | 5.5 | 2.1 | Both scaffolds can produce highly potent inhibitors. The pyrazolopyridine core in this case allows for a slightly better fit or interaction, leading to higher potency. |
| Selectivity (Kinase Panel) | Hits >10 other kinases with <100 nM IC₅₀ | Hits 2 other kinases with <100 nM IC₅₀ | This is a key differentiator. The absence of the N7 atom and altered electronics in Compound B likely reduces off-target binding to other purine-recognizing enzymes, leading to a cleaner selectivity profile. |
| Cellular Activity (pBTK EC₅₀, nM) | 52 | 15 | The superior biochemical potency and potentially better cell permeability of Compound B translate to more effective target engagement in a cellular context. |
| Microsomal Stability (t½, min) | 18 | 75 | The purine C8 position in Compound A is likely a site of metabolic oxidation. The pyrazolopyridine core in Compound B is inherently more resistant to this metabolic pathway, resulting in significantly higher stability. |
This data exemplifies a common theme: while potent purine-based inhibitors are readily developed, achieving high selectivity and metabolic stability can be challenging. The pyrazolo[3,4-c]pyridine scaffold often provides a direct solution to these challenges, making it an attractive alternative.
Experimental Workflow: From Hit to Lead
The process of developing a kinase inhibitor involves a standardized cascade of assays, designed to assess potency, selectivity, cellular activity, and drug-like properties.
Caption: A typical kinase inhibitor discovery workflow.
Protocol: Radiometric Kinase Assay (e.g., for BTK)
-
Reaction Buffer: Prepare a buffer containing 20 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, and 0.01% Brij-35.
-
Compound Preparation: Serially dilute the test compounds (from 10 mM DMSO stocks) in the reaction buffer.
-
Enzyme/Substrate Mix: In a 96-well plate, add the reaction buffer, the BTK enzyme, and a biotinylated peptide substrate.
-
Initiation: Start the reaction by adding the ATP mix, which includes cold ATP and a spike of radiolabeled [γ-³³P]-ATP. The final ATP concentration should be at or near the Km for the enzyme.
-
Incubation: Incubate the plate at room temperature for 60-90 minutes.
-
Quenching: Stop the reaction by adding a solution of phosphoric acid.
-
Detection: Transfer the reaction mixture to a streptavidin-coated filter plate. The biotinylated peptide (now potentially phosphorylated) will bind to the plate. Wash the plate to remove unbound [γ-³³P]-ATP.
-
Analysis: Add scintillation fluid and count the radioactivity on a microplate scintillation counter. The signal is proportional to the amount of substrate phosphorylation. Calculate IC₅₀ values by fitting the data to a four-parameter logistic equation.
Causality: This assay directly measures the catalytic transfer of phosphate from ATP to a substrate. It is the gold standard for determining direct, competitive inhibition and generating a precise IC₅₀ value. Using ATP at its Km concentration ensures a fair and sensitive comparison between inhibitors.
Conclusion and Future Perspectives
The choice between a purine and a pyrazolo[3,4-c]pyridine scaffold is a strategic one in drug discovery.
-
Purines offer a time-tested, biologically relevant starting point. Their synthesis is well-understood, and they are guaranteed to fit the ATP-binding site of kinases. However, the developer must be prepared to contend with potential challenges in selectivity and metabolism.
-
Pyrazolo[3,4-c]pyridines represent a highly successful, rationally designed bioisostere. They retain the essential hinge-binding features of purines while offering inherent advantages in metabolic stability and often providing a less-promiscuous template, which can lead to superior kinase selectivity.
The continued success of drugs and clinical candidates based on the pyrazolo[3,4-c]pyridine core demonstrates the power of bioisosteric replacement in modern medicinal chemistry. Future work will likely involve further fine-tuning of this and other purine-mimetic scaffolds to achieve even greater selectivity, target novel kinase conformations, and overcome mechanisms of acquired resistance.
References
Safety Operating Guide
A Comprehensive Guide to Personal Protective Equipment for Handling 7-Bromo-1H-pyrazolo[3,4-c]pyridine
In the landscape of pharmaceutical research and drug development, the synthesis and handling of novel heterocyclic compounds are daily realities. Among these, 7-Bromo-1H-pyrazolo[3,4-c]pyridine stands as a key intermediate, valued for its utility in constructing complex molecular architectures. However, its handling necessitates a robust understanding of its potential hazards and the implementation of stringent safety protocols. This guide provides an in-depth, experience-driven framework for the safe handling of this compound, with a primary focus on the selection and use of appropriate Personal Protective Equipment (PPE).
Hazard Assessment and Risk Mitigation
The foundational step in ensuring laboratory safety is a comprehensive hazard assessment. Based on the toxicological data of analogous compounds, the primary routes of exposure to this compound are inhalation, skin contact, eye contact, and ingestion. The potential health effects include:
-
Acute Toxicity (Dermal): Harmful in contact with skin.[1]
-
Acute Toxicity (Inhalation): Harmful if inhaled.[1]
-
Skin Irritation: May cause skin irritation.[1]
-
Eye Irritation: Causes serious eye irritation.[1]
-
Respiratory Irritation: May cause respiratory irritation.[1]
Given these potential hazards, a multi-layered approach to safety is essential, with PPE serving as the final and critical barrier between the researcher and the chemical.
Personal Protective Equipment (PPE): A Detailed Protocol
The selection of PPE should not be a static, one-size-fits-all approach. Instead, it must be tailored to the specific procedures being undertaken. The following table outlines the recommended PPE for handling this compound in various laboratory scenarios.
| Scenario | Required PPE | Rationale |
| Weighing and preparing solutions | Chemical splash goggles, Nitrile or Neoprene gloves, Lab coat | Protects against accidental splashes to the eyes and skin contact with the solid compound or solutions. |
| Conducting reactions | Chemical splash goggles, Nitrile or Neoprene gloves, Lab coat, Use of a certified chemical fume hood | A fume hood is crucial to prevent the inhalation of any dust or vapors that may be generated, especially during heating.[3][4] |
| Purification (e.g., chromatography) | Chemical splash goggles, Nitrile or Neoprene gloves, Lab coat, Use of a certified chemical fume hood | Similar to conducting reactions, the potential for aerosol and vapor generation necessitates the use of a fume hood. |
| Handling large quantities (>10g) | Chemical splash goggles and face shield, Nitrile or Neoprene gloves, Chemical-resistant apron over a lab coat, Respiratory protection (consult with safety officer) | Increased quantities pose a greater risk of significant exposure. A face shield offers broader protection, and an apron provides an additional barrier. Respiratory protection may be necessary depending on the scale and ventilation. |
| Cleaning spills | Chemical splash goggles, Nitrile or Butyl rubber gloves, Lab coat or chemical-resistant suit, Respiratory protection (as needed) | For small spills, trained personnel may clean them with appropriate PPE.[5] Nitrile gloves may not be sufficient for prolonged contact during cleanup.[5] |
Step-by-Step PPE Selection and Use Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when working with this compound.
Caption: PPE selection workflow for handling this compound.
Operational and Disposal Plans
Safe Handling and Storage
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[3][4]
-
Ignition Sources: Keep the compound away from heat, sparks, and open flames. While not explicitly flammable, many organic compounds are, and good laboratory practice dictates minimizing ignition sources.[6]
-
Storage: Store in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area away from incompatible materials.[4][5]
First Aid Measures
In the event of exposure, immediate action is critical:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[1][3]
-
Skin Contact: Remove contaminated clothing and shoes immediately. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention.[1][3]
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1][3]
-
Ingestion: Do NOT induce vomiting. Wash out the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]
Spill and Waste Disposal
-
Spills: For small spills, trained personnel wearing appropriate PPE can absorb the material with an inert substance (e.g., sand, vermiculite) and place it in a sealed container for disposal.[6] Avoid generating dust. Ventilate the area thoroughly.
-
Waste Disposal: this compound and any contaminated materials should be treated as hazardous waste.[4] Dispose of in accordance with all applicable federal, state, and local environmental regulations.[1] This often involves collection in a designated, labeled container for pickup by a licensed hazardous waste disposal service.[7] Incineration at a licensed facility is a common disposal method for brominated organic compounds.[7]
Conclusion
The responsible use of this compound in a research setting hinges on a proactive and informed approach to safety. By understanding the potential hazards through data from analogous compounds and implementing the detailed PPE, handling, and disposal protocols outlined in this guide, researchers can mitigate risks and maintain a safe laboratory environment. Adherence to these principles not only protects the individual but also upholds the integrity of the scientific process.
References
- 1. cn.canbipharm.com [cn.canbipharm.com]
- 2. aksci.com [aksci.com]
- 3. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 4. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 5. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 6. kishida.co.jp [kishida.co.jp]
- 7. What is Bromine? Complete Disposal Guide | Ideal Response [idealresponse.co.uk]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
